molecular formula C21H42O2 B1598269 19-Methyleicosanoic acid CAS No. 59708-73-5

19-Methyleicosanoic acid

货号: B1598269
CAS 编号: 59708-73-5
分子量: 326.6 g/mol
InChI 键: BDGYZTCVQAZQFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

19-Methyleicosanoic acid has been reported in Chondrosia reniformis, Monascus purpureus, and other organisms with data available.

属性

IUPAC Name

19-methylicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGYZTCVQAZQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394502
Record name 19-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59708-73-5
Record name 19-Methyleicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyleicosanoic acid, a branched-chain fatty acid (BCFA) belonging to the anteiso series, is a saturated fatty acid with a methyl group at the antepenultimate carbon atom. As a member of the broader class of BCFAs, it plays a role in various biological systems, particularly as a component of bacterial cell membranes where it influences membrane fluidity.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental contexts and its biosynthetic pathway.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be understood in the context of long-chain fatty acids and its close structural analogs.

PropertyValueSource/Comment
IUPAC Name This compound[3]
Synonyms 19-Methylarachidic acid, anteiso-C21:0[3][4]
CAS Number 59708-73-5[3][4]
Molecular Formula C₂₁H₄₂O₂[3][4]
Molecular Weight 326.56 g/mol [3][4]
Physical State Solid at room temperature[4]
Melting Point Not experimentally determined. The related 18-methyleicosanoic acid has a melting point of 55.6 °C.[5]
Solubility Insoluble in water.[6] Soluble in organic solvents such as DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (10 mg/ml) (data for 18-methyleicosanoic acid).[7]The solubility of long-chain fatty acids in aqueous solutions is generally very low.[2]
XLogP3 8.8[3]
Topological Polar Surface Area 37.3 Ų[3]
Rotatable Bond Count 18[3]

Experimental Protocols

Synthesis

The synthesis of anteiso-fatty acids typically involves the elongation of a branched-chain primer. A general approach for the synthesis of a related compound, 18-methyleicosanoic acid, starts from ω-cyclopentadecalactone, which is converted to a hydroxy ester. This is followed by oxidation to an aldehyde and subsequent chain elongation steps.[8] A similar strategy could be adapted for the synthesis of this compound.

Purification

Purification of long-chain fatty acids from complex mixtures can be achieved using several chromatographic techniques.

Solid-Phase Extraction (SPE): This method is effective for separating free fatty acids from other lipids.[9]

  • Column: Aminopropyl-silica SPE cartridge.

  • Sample Loading: The lipid extract, dissolved in a non-polar solvent like hexane, is loaded onto the column.

  • Elution:

    • Neutral lipids are eluted with a mixture of chloroform (B151607) and isopropanol.

    • Free fatty acids are then eluted with a solvent mixture containing a weak acid, such as 2% acetic acid in diethyl ether.

    • Phospholipids can be subsequently eluted with methanol.

  • Solvent Removal: The solvent from the collected fatty acid fraction is evaporated, typically under a stream of nitrogen.

Fractional Crystallization: This technique separates fatty acids based on differences in their melting points and solubilities in a solvent at various temperatures.[9]

Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard and powerful technique for the analysis of fatty acids.[10]

  • Derivatization: Fatty acids are typically converted to their more volatile methyl esters (FAMEs) prior to analysis. This is often achieved by transesterification.

  • Separation: The FAMEs are separated on a GC column, often a capillary column with a polar stationary phase.

  • Detection and Identification: The separated FAMEs are detected by a mass spectrometer. The fragmentation patterns of the resulting mass spectra are used to identify the specific fatty acids. For anteiso-fatty acids, characteristic fragment ions can help in determining the branch position.

Spectroscopic Data

Specific experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar long-chain anteiso-fatty acids.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a long-chain fatty acid, the following characteristic signals are expected:[11][12]

  • A triplet around 0.88 ppm corresponding to the terminal methyl group of the main chain.

  • A doublet around 0.86 ppm for the methyl group at the antepenultimate carbon.

  • A broad multiplet around 1.25 ppm for the numerous methylene (B1212753) (-CH₂-) groups in the long alkyl chain.

  • A triplet around 2.34 ppm for the methylene group alpha to the carboxylic acid.

  • A broad singlet for the carboxylic acid proton, typically above 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides more detailed structural information:[13][14][15]

  • The carbonyl carbon of the carboxylic acid will appear downfield, typically in the range of 175-185 ppm.

  • The carbons of the long methylene chain will resonate in the range of 20-35 ppm.

  • The carbons near the methyl branch and the terminal end of the chain will have distinct chemical shifts that allow for the identification of the branching pattern.

  • The carbon alpha to the carbonyl group will be shifted downfield compared to the other methylene carbons.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of fatty acid methyl esters (FAMEs) provides characteristic fragmentation patterns.[16][17][18]

  • Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the EI spectra of long-chain saturated FAMEs.

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of straight-chain FAMEs.

  • Alpha-Cleavage: Fragmentation adjacent to the carbonyl group.

  • Hydrocarbon Fragmentation: A series of peaks separated by 14 amu (-CH₂-) corresponding to the fragmentation of the alkyl chain.

  • Branch Point Determination: The fragmentation pattern around the methyl branch can help to locate its position. For anteiso-FAMEs, specific fragment ions can be indicative of the branching at the n-2 position.

Biosynthesis of Anteiso-Fatty Acids in Bacteria

This compound, as an anteiso-fatty acid, is synthesized in bacteria through a pathway that utilizes branched-chain amino acid degradation products as primers.[1][19] The general pathway for anteiso-fatty acid biosynthesis is illustrated below.

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination Isoleucine->KetoAcid Primer 2-methylbutyryl-CoA KetoAcid->Primer Decarboxylation (BCKA decarboxylase) KetoAcid->Primer FAS Fatty Acid Synthase (FAS) Primer->FAS Primer->FAS MalonylCoA Malonyl-CoA (from Acetyl-CoA) MalonylCoA->FAS Chain Elongation (repeated cycles) MalonylCoA->FAS AnteisoFA Anteiso-Fatty Acid (e.g., this compound) FAS->AnteisoFA FAS->AnteisoFA

Caption: Biosynthesis pathway of anteiso-fatty acids in bacteria.

Biological Significance

Branched-chain fatty acids are crucial components of the cell membranes of many bacteria.[1][2] They play a significant role in regulating membrane fluidity, which is essential for bacterial survival in various environments.[20] The methyl branch in anteiso-fatty acids disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures. This adaptation allows bacteria to maintain membrane function in cold environments. While the general roles of BCFAs are recognized, specific signaling pathways directly involving this compound have not yet been elucidated.

Conclusion

This compound is a long-chain branched fatty acid with properties that are largely inferred from its structural class. While specific experimental data remains somewhat scarce, established analytical and purification techniques for fatty acids provide a robust framework for its study. Its primary known biological significance lies in its role as a modulator of membrane fluidity in bacteria. Further research is needed to fully characterize its physical and chemical properties, delineate any specific biological activities, and explore its potential in drug development, particularly in the context of antimicrobial research where targeting fatty acid biosynthesis is a promising strategy.

References

The Dawn of a Discovery: Unraveling the Presence of 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A seminal 1954 study by New Zealand researchers R. P. Hansen, F. B. Shorland, and N. J. Cooke, meticulously documented in the Biochemical Journal, marked the first-ever isolation and identification of 19-methyleicosanoic acid. This discovery, emerging from the detailed analysis of butterfat, expanded the known landscape of branched-chain fatty acids and laid the groundwork for future investigations into their distribution and function in biological systems.

Prior to this pivotal research, the presence of branched-chain fatty acids in natural glycerides was not widely established. The team from the Fats Research Laboratory, Department of Scientific and Industrial Research in Wellington, New Zealand, embarked on a systematic investigation of the minor fatty acid constituents of butterfat. Their work ultimately led to the successful isolation of this novel C21 iso fatty acid.

Quantitative Data Summary

The initial isolation and characterization of this compound from butterfat yielded key quantitative data, which is summarized in the table below.

PropertyValueReference
Chemical Formula C21H42O2[1]
Molecular Weight 326.56 g/mol [1]
Melting Point 68.5-69.0 °C[1]
Source Butterfat[1]

Experimental Protocols: A Step-by-Step Look at the Discovery

The isolation and identification of this compound was a multi-stage process involving meticulous chemical and physical separation techniques. The detailed methodologies employed by Hansen, Shorland, and Cooke are outlined below.

Preparation of Fatty Acid Methyl Esters

The initial step involved the conversion of the fatty acids present in butterfat into their corresponding methyl esters. This was a crucial step to enable subsequent fractional distillation.

  • Saponification: Butterfat was saponified using an alcoholic solution of potassium hydroxide.

  • Esterification: The resulting fatty acid soaps were then esterified by refluxing with methanol (B129727) containing concentrated sulfuric acid.

Fractional Distillation of Methyl Esters

The complex mixture of fatty acid methyl esters was subjected to fractional distillation under reduced pressure to separate them based on their boiling points. This process allowed for the concentration of the less abundant, higher molecular weight fatty acids.

Isolation of the C21 Fatty Acid Fraction

Through careful fractionation, the researchers were able to isolate a fraction that, based on its saponification equivalent, corresponded to methyl esters of C21 fatty acids.

Adsorption Chromatography

To further purify the C21 fraction and separate branched-chain from straight-chain fatty acids, the methyl esters were subjected to adsorption chromatography.

  • Adsorbent: Activated alumina (B75360) was used as the stationary phase.

  • Elution: The column was eluted with light petroleum, followed by a mixture of light petroleum and ether. The branched-chain esters were found to be less strongly adsorbed and were eluted first.

Saponification and Crystallization of the Free Fatty Acid

The purified methyl ester of the C21 branched-chain fatty acid was saponified to yield the free fatty acid. The free acid was then crystallized from solvents such as acetone (B3395972) and light petroleum to achieve a high degree of purity.

Structure Elucidation

The determination of the structure of the isolated C21 fatty acid as this compound was based on a combination of physical and chemical evidence:

  • Melting Point: The sharp melting point of the purified acid indicated a high degree of purity.

  • Mixed Melting Point: A mixed melting point determination with a synthetically prepared sample of this compound showed no depression, providing strong evidence for their identity.

  • X-ray Crystallography: X-ray diffraction analysis provided information on the crystal structure and long-chain spacing, which was consistent with that of a C21 iso-fatty acid.

Visualizing the Discovery Process

The logical workflow of the discovery of this compound can be visualized as a series of sequential steps, from the initial raw material to the final structural confirmation.

Discovery_Workflow cluster_preparation Initial Preparation cluster_separation Separation and Purification cluster_identification Identification and Confirmation cluster_result Final Discovery Butterfat Butterfat Saponification Saponification Butterfat->Saponification Esterification Esterification Saponification->Esterification MethylEsters Fatty Acid Methyl Esters Esterification->MethylEsters FractionalDistillation Fractional Distillation MethylEsters->FractionalDistillation C21Fraction C21 Ester Fraction FractionalDistillation->C21Fraction AdsorptionChromatography Adsorption Chromatography C21Fraction->AdsorptionChromatography PurifiedEster Purified 19-Methyleicosanoate AdsorptionChromatography->PurifiedEster Saponification2 Saponification PurifiedEster->Saponification2 FreeAcid This compound Saponification2->FreeAcid StructureElucidation Structure Elucidation (Melting Point, Mixed M.P., X-ray) FreeAcid->StructureElucidation Discovery Discovery of This compound StructureElucidation->Discovery

Workflow for the discovery of this compound.

This pioneering work by Hansen, Shorland, and Cooke not only identified a new natural product but also refined the techniques for isolating and characterizing minor fatty acid components from complex lipid mixtures. Their findings paved the way for a deeper understanding of the diversity and significance of branched-chain fatty acids in the biosphere.

References

Unlocking the Potential of 19-Methyleicosanoic Acid in Chondrosia reniformis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19-Methyleicosanoic acid, a branched-chain fatty acid identified in the marine sponge Chondrosia reniformis. While the full biological activity and quantitative presence of this specific molecule remain areas ripe for exploration, this document synthesizes the current understanding of the lipid profile of C. reniformis and outlines the established methodologies for its analysis. This guide serves as a foundational resource for researchers investigating novel marine-derived compounds for therapeutic applications.

Chemical Profile of Chondrosia reniformis

Chondrosia reniformis is a marine demosponge known for its dense collagenous matrix and a diverse array of bioactive primary and secondary metabolites. The total lipid content of the sponge is approximately 10.0% of its dry weight. While a complete quantitative profile detailing the percentage of every fatty acid is not consistently available across studies, research has identified a complex mixture of saturated, unsaturated, and branched-chain fatty acids (BCFAs).

One study identified 57 distinct fatty acids, highlighting the chemical diversity within the sponge.[1] Another analysis focusing on different classes of fatty acids found that BCFAs can constitute a significant portion of the total fatty acid profile.[2]

Table 1: Fatty Acid Classes Identified in Chondrosia reniformis

Fatty Acid ClassAverage Expressed Content (%)Key Examples Identified in C. reniformis
Branched-Chain Fatty Acids (BCFAs)47.54i-C16:0, a-C15:0, i-C15:0, a-C16:0, i-C17:0, this compound
Monounsaturated Fatty Acids (MUFAs)28.49C18:1ω9
Odd-Chain Fatty Acids (OCFAs)26.93C19:1ω9, C17:1ω7, C15:0, C17:0
Saturated Fatty Acids (SFAs)22.16C16:0, C18:0
Polyunsaturated Fatty Acids (PUFAs)3.58C18:1ω9
Cyclic Chain Fatty Acids (CCFAs)0.41Benzene-butanoic acid

Data synthesized from a study on the chemical profile of C. reniformis. Note that this compound is a C21 branched-chain fatty acid, but its specific percentage was not detailed in this analysis.[2]

Experimental Protocols

The isolation and analysis of this compound from Chondrosia reniformis involves a multi-step process encompassing sample preparation, lipid extraction, derivatization, and chromatographic analysis.

General Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fatty acids from a marine sponge.

G cluster_0 Sample Preparation cluster_1 Extraction & Derivatization cluster_2 Analysis Sponge Sponge Collection (C. reniformis) Wash Washing & Cleaning Sponge->Wash FreezeDry Freeze-Drying (Lyophilization) Wash->FreezeDry Grind Grinding to Powder FreezeDry->Grind Extract Total Lipid Extraction (e.g., Bligh-Dyer) Grind->Extract Deriv Transesterification to FAMEs (Fatty Acid Methyl Esters) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Identification & Quantification GCMS->Quant

Caption: General workflow for fatty acid analysis from sponge tissue.
Detailed Methodology: Lipid Extraction and FAMEs Preparation

This protocol is a synthesis of established methods for lipid analysis from marine invertebrates.

1. Sample Preparation:

  • Collect sponge samples and transport them to the laboratory in seawater.
  • Thoroughly wash the samples with distilled water to remove debris and salts.
  • Freeze-dry the clean sponge material to remove water content completely.
  • Grind the lyophilized tissue into a fine, homogenous powder.

2. Total Lipid Extraction (Modified Bligh-Dyer Method):

  • To a known weight of powdered sponge tissue (e.g., 10 g), add a chloroform (B151607) and methanol (B129727) solution (2:1 v/v).
  • Homogenize the mixture thoroughly using a blender or sonicator.
  • Filter the homogenate to remove solid residues.
  • Add an equal volume of water to the filtrate to induce phase separation.
  • After vigorous mixing and centrifugation, two layers will form. The lower chloroform layer contains the total lipids.
  • Carefully collect the lower layer and evaporate the solvent under reduced pressure to yield the total lipid extract. The yield is typically around 10.0% of the initial dry weight.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Redissolve the dried lipid extract in a known volume of a solvent like hexane (B92381).
  • Add a solution of sodium hydroxide (B78521) in anhydrous methanol (e.g., 1 mL of 0.5 M NaOH in methanol). This acts as a catalyst for base-catalyzed transesterification.
  • Alternatively, use a boron trifluoride-methanol (BF3) solution.
  • Heat the mixture in a sealed vial (e.g., at 70°C for 60 minutes) to convert the fatty acids into their more volatile methyl esters (FAMEs).
  • After cooling, add water and hexane. The upper hexane layer containing the FAMEs is collected for analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAMEs solution into a gas chromatograph equipped with a suitable capillary column (e.g., a wax-type column).
  • Use a temperature program to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 100°C and ramp up to 230-250°C.
  • The separated compounds are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum.
  • Identify individual FAMEs, including 19-methyl-eicosanoate, by comparing their retention times and mass spectra to known standards and reference libraries (e.g., NIST).
  • Quantify the fatty acids by comparing the peak areas to that of an internal standard (e.g., nonadecanoic acid, C19:0) added at the beginning of the extraction process.

Biological Activity and Potential Signaling Pathways

The specific biological activities of this compound have not been extensively studied. However, extracts from C. reniformis have demonstrated cytotoxic effects, though these have been attributed to other compounds like the protein chondrosin rather than its fatty acids.[3]

Fatty acids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects. Branched-chain fatty acids, in particular, are integral components of cell membranes and can influence their fluidity and function.

Potential Anti-Inflammatory Mechanism

Many fatty acids exert anti-inflammatory effects by modulating the arachidonic acid (AA) cascade. They can act as competitive inhibitors for enzymes like cyclooxygenase (COX-1 and COX-2), which are responsible for converting AA into pro-inflammatory prostaglandins. While not confirmed for this compound, this represents a plausible mechanism of action that warrants investigation.

The diagram below illustrates this hypothetical signaling pathway.

G PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) PLA2->AA Catalyzes release Membrane Membrane Phospholipids COX COX-1 / COX-2 Enzymes AA->COX Substrate FA_19ME This compound (Hypothesized) FA_19ME->COX Competitive Inhibition? PGs Pro-inflammatory Prostaglandins COX->PGs Synthesis Inflammation Inflammation PGs->Inflammation

References

The Biological Significance of Iso-Fatty Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

Iso- and anteiso-branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain. While extensively studied in prokaryotes for their crucial role in maintaining cell membrane fluidity and integrity, their biological significance in eukaryotes, particularly in mammals, is an expanding area of research. This technical guide provides an in-depth exploration of the core biological roles of iso-fatty acids, their involvement in cellular signaling, their potential as disease biomarkers, and their relevance in drug development. We present a comprehensive overview of current knowledge, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Iso-Fatty Acids

Iso-fatty acids are primarily saturated fatty acids distinguished by a methyl branch at the iso position. This structural feature imparts distinct physicochemical properties compared to their straight-chain counterparts, influencing their packing in biological membranes and their interaction with cellular machinery. In bacteria, iso- and anteiso-fatty acids are major components of membrane phospholipids (B1166683) and are essential for adapting to environmental stressors such as temperature fluctuations.[1][2] Their presence and relative abundance are also utilized as chemotaxonomic markers for bacterial identification.[2]

In mammals, iso-fatty acids are found in various tissues and fluids, including the skin, adipose tissue, and breast milk.[3] While present in lower concentrations than straight-chain fatty acids, emerging evidence suggests they are not merely passive structural components but active participants in cellular processes, including gene expression and inflammation.[3][4]

Role in Membrane Structure and Function

The primary and most well-understood function of iso-fatty acids, particularly in bacteria, is the regulation of membrane fluidity. The methyl branch in iso- and anteiso-fatty acids disrupts the tight packing of acyl chains in the lipid bilayer, thereby increasing membrane fluidity.[4] This is critical for maintaining membrane function at low temperatures.

Anteiso-fatty acids are generally more effective at increasing membrane fluidity than their iso-counterparts due to the position of the methyl group causing a greater disruption in acyl chain packing.[4]

Table 1: Quantitative Data on the Effect of Iso- and Anteiso-BCFA Enrichment on Membrane Fluidity in Bacillus subtilis

Fatty Acid EnrichmentPredominant BCFA TypeDPH Anisotropy (Arbitrary Units)Implied Membrane Fluidity
Wild TypeMix of iso- and anteiso-~0.245Normal
Iso-BCFA Enriched~77% iso-BCFAs~0.250Lower
Anteiso-BCFA Enriched~77% anteiso-BCFAs~0.235Higher

Note: Lower Diphenylhexatriene (DPH) anisotropy values indicate higher membrane fluidity.[4]

Involvement in Cellular Signaling

While research into the specific signaling roles of iso-fatty acids in mammals is ongoing, studies on fatty acids as a broader class provide a framework for their potential mechanisms of action. Fatty acids can act as signaling molecules by directly binding to and modulating the activity of intracellular proteins, including nuclear receptors and protein kinases.[5][6][7]

Nuclear Receptor Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are key regulators of lipid and glucose metabolism.[1][8] Various fatty acids have been identified as natural ligands for PPARs.[1][9][10] While direct binding studies for iso-fatty acids are limited, their structural similarity to other known fatty acid ligands suggests they may also function as PPAR modulators.

Protein Kinase C (PKC) Modulation

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a multitude of cellular signaling pathways.[11] Certain unsaturated fatty acids have been shown to directly activate PKC isoforms, often synergistically with diacylglycerol (DAG).[12][13][14] This activation is often dependent on the presence of a cis double bond.[13] Although most iso-fatty acids are saturated, their branched structure could potentially influence the lipid microenvironment of the cell membrane, indirectly affecting PKC activation. Further research is needed to elucidate the specific interactions between iso-fatty acids and PKC isoforms.

Below is a generalized signaling pathway for PKC activation by fatty acids.

PKC_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive ER Endoplasmic Reticulum IP3->ER binds to receptor on PLA2 PLA2 MembranePL Membrane Phospholipid PLA2->MembranePL hydrolyzes FA Fatty Acid (e.g., cis-unsaturated) MembranePL->FA FA->PKC_inactive PKC_active PKC (active) PKC_inactive->PKC_active activated by Substrate Substrate Protein PKC_active->Substrate phosphorylates Ca Ca2+ Ca->PKC_inactive ER->Ca releases pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Response Cellular Response pSubstrate->Cellular Response Receptor GPCR Receptor->PLC Receptor->PLA2 activates Ligand Ligand Ligand->Receptor

Figure 1: Generalized signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol and fatty acids.

Differential Effects on Gene Expression

Recent studies have indicated that iso- and anteiso-BCFAs can have distinct effects on the expression of genes involved in lipid metabolism and inflammation.

Table 2: Summary of Gene Expression Changes in HepG2 Human Hepatocyte Cells in Response to Iso- and Anteiso-BCFA Treatment

GeneFunctionEffect of Iso-BCFA (14-methylpentadecanoic acid)Effect of Anteiso-BCFA (12-methyltetradecanoic acid)
FASN Fatty Acid SynthesisDecreaseIncrease
SREBP1 Regulation of Lipid MetabolismDecreaseNo significant change
CRP Inflammatory MarkerDecreaseIncrease
IL-6 Inflammatory MarkerDecreaseIncrease

Data adapted from a comparative analysis of the biological activities of iso- and anteiso-branched-chain fatty acids.[4]

Iso-Fatty Acids as Biomarkers

The unique origin and metabolic pathways of iso-fatty acids make them potential biomarkers for various physiological and pathological conditions.

  • Dietary Intake: The presence of certain odd-chain and branched-chain fatty acids in blood and adipose tissue can serve as biomarkers for the consumption of dairy and ruminant fats.[15]

  • Disease States: Altered levels of specific fatty acids, including branched-chain fatty acids, have been associated with metabolic diseases and cancer.[16][17][18][19] For instance, differences in the fatty acid profiles of normal and malignant cell lines have been observed.[20] However, more research is needed to establish iso-fatty acids as specific and reliable biomarkers for these conditions.

Relevance in Drug Development

The distinct properties of iso-fatty acids present several opportunities in the field of drug development:

  • Drug Delivery: The incorporation of fatty acids into drug delivery systems can enhance the solubility and bioavailability of poorly water-soluble drugs. The unique packing properties of iso-fatty acids could be exploited to create novel lipid-based drug carriers with specific release characteristics.

  • Therapeutic Agents: As signaling molecules, iso-fatty acids or their derivatives could be developed as therapeutic agents to modulate the activity of targets like PPARs and PKC. Understanding their specific interactions with these proteins is a critical first step.

Experimental Protocols

Extraction and Analysis of Branched-Chain Fatty Acids from Biological Samples

This protocol provides a general framework for the extraction and analysis of BCFAs from various biological matrices using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Sample (e.g., cell pellet, tissue homogenate, plasma)

  • Internal standard (e.g., a non-naturally occurring BCFA)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction (Folch Method):

    • Homogenize the sample in chloroform:methanol (2:1, v/v).

    • Add the internal standard.

    • Vortex thoroughly and allow for phase separation.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with 0.9% NaCl solution.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • Add BF3-methanol or HCl-methanol to the dried lipid extract.

    • Heat at 100°C for 1 hour to convert fatty acids to their methyl esters.

    • After cooling, add water and hexane to extract the FAMEs.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs onto the GC-MS system.

    • Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

    • Identify the iso- and anteiso-fatty acid FAMEs based on their retention times and mass spectra compared to known standards.

    • Quantify the BCFAs relative to the internal standard.

Below is a workflow diagram for this experimental protocol.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample homogenize Homogenize in Chloroform:Methanol start->homogenize add_is Add Internal Standard homogenize->add_is phase_sep Phase Separation add_is->phase_sep collect_lipid Collect Lipid Extract phase_sep->collect_lipid dry_lipid Dry Lipid Extract collect_lipid->dry_lipid transesterify Transesterification (BF3-Methanol) dry_lipid->transesterify extract_fame Extract FAMEs with Hexane transesterify->extract_fame gcms GC-MS Analysis extract_fame->gcms identify Identification by Retention Time & Mass Spectra gcms->identify quantify Quantification identify->quantify end end quantify->end Results

Figure 2: Experimental workflow for the extraction and analysis of branched-chain fatty acids.

Conclusion and Future Directions

Iso-fatty acids are a fascinating and increasingly important class of lipids. While their role in bacterial membrane physiology is well-established, their significance in mammalian biology is a rapidly evolving field. The evidence presented in this guide highlights their potential as modulators of cellular signaling and as biomarkers for health and disease. For researchers and professionals in drug development, a deeper understanding of the unique properties and biological activities of iso-fatty acids opens up new avenues for therapeutic intervention and diagnostic development.

Future research should focus on:

  • Elucidating the specific molecular targets of iso- and anteiso-fatty acids in mammalian cells.

  • Conducting comprehensive quantitative profiling of these fatty acids in various human tissues under different physiological and pathological states.

  • Investigating the therapeutic potential of synthetic iso-fatty acid analogues in metabolic and inflammatory diseases.

By continuing to unravel the complexities of iso-fatty acid biology, the scientific community can harness their unique characteristics for the advancement of human health.

References

An In-depth Technical Guide on the Role of Branched-Chain Fatty Acids in Bacterial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role branched-chain fatty acids (BCFAs) play in the structure, function, and adaptability of bacterial membranes. The content herein is curated for researchers, scientists, and professionals in drug development seeking a deeper understanding of bacterial lipid physiology.

Introduction to Branched-Chain Fatty Acids in Bacteria

Branched-chain fatty acids are key components of the cell membranes of many bacterial species, particularly Gram-positive bacteria.[1] These aliphatic carboxylic acids are characterized by one or more methyl groups on the carbon chain. The two primary families of BCFAs are the iso-series, with a methyl branch on the penultimate carbon, and the anteiso-series, with a methyl branch on the antepenultimate carbon from the methyl end.

The presence and relative abundance of BCFAs, especially the ratio of iso to anteiso forms, are crucial for maintaining optimal membrane fluidity, a property essential for various cellular processes. This includes nutrient transport, protein function, and resistance to environmental stresses. Bacteria adeptly modulate their membrane BCFA composition to adapt to changing environmental conditions, such as temperature fluctuations.

Biosynthesis of Branched-Chain Fatty Acids

The synthesis of BCFAs in bacteria diverges from that of straight-chain fatty acids at the initial priming step. While straight-chain fatty acid synthesis is typically initiated with acetyl-CoA, BCFA synthesis utilizes branched-chain short-chain acyl-CoAs as primers. These primers are derived from the degradation of branched-chain amino acids: valine, leucine (B10760876), and isoleucine.

The key steps in BCFA biosynthesis are:

  • Primer Generation: Branched-chain amino acids are converted to their corresponding α-keto acids.

  • Decarboxylation: These α-keto acids are then decarboxylated to form branched-chain acyl-CoA primers. For example, isoleucine gives rise to 2-methylbutyryl-CoA, a precursor for anteiso-BCFAs, while leucine and valine lead to precursors for iso-BCFAs.

  • Elongation: The branched-chain acyl-CoA primers are subsequently elongated by the fatty acid synthase (FASII) system, which sequentially adds two-carbon units from malonyl-CoA.

BCFA_Biosynthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA BCAT, Bkd Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA BCAT, Bkd Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA BCAT, Bkd iso_even iso-Even BCFAs Isobutyryl_CoA->iso_even FASII Elongation iso_odd iso-Odd BCFAs Isovaleryl_CoA->iso_odd FASII Elongation anteiso_odd anteiso-Odd BCFAs Methylbutyryl_CoA->anteiso_odd FASII Elongation

Role of BCFAs in Modulating Membrane Fluidity

Membrane fluidity is a critical parameter for bacterial survival, and BCFAs are primary regulators of this property. The methyl branches of BCFAs disrupt the ordered packing of the acyl chains in the lipid bilayer, thereby increasing membrane fluidity and lowering the phase transition temperature.

Anteiso vs. iso BCFAs: Anteiso-BCFAs are more effective at increasing membrane fluidity than their iso counterparts. The placement of the methyl group on the antepenultimate carbon in anteiso-BCFAs introduces a greater steric hindrance, leading to a more disordered and fluid membrane state. This is a key mechanism for bacteria to adapt to cold temperatures. For instance, Listeria monocytogenes increases its proportion of anteiso-fatty acids to maintain membrane function at low temperatures.[2]

Quantitative Data on BCFA Composition and Membrane Properties

The following tables summarize quantitative data from various studies on the effects of BCFAs on bacterial membrane composition and physical properties.

Table 1: Fatty Acid Composition in Bacillus subtilis at Different Growth Temperatures

Fatty AcidComposition at 20°C (%)Composition at 37°C (%)
iso-C14:02.54.9
iso-C15:020.934.5
anteiso-C15:050.328.7
iso-C16:04.35.8
iso-C17:06.59.8
anteiso-C17:011.88.1
n-C16:03.78.2
anteiso/iso Ratio 1.7 0.7

Data compiled from studies on Bacillus subtilis.

Table 2: Membrane Fluidity in Bacterial Membranes with Varied BCFA Content

Bacterial Strain / ConditionMeasurement TechniqueParameterValueInterpretation
Bacillus subtilis (WT)DPH AnisotropyAnisotropy (r)~0.250Baseline Fluidity
B. subtilis (anteiso-enriched)DPH AnisotropyAnisotropy (r)~0.235Higher Fluidity
B. subtilis (iso-enriched)DPH AnisotropyAnisotropy (r)~0.260Lower Fluidity
Listeria monocytogenes (30°C grown)TMA-DPH AnisotropyAnisotropy (r)~0.20Higher Fluidity
Listeria monocytogenes (6°C grown)TMA-DPH AnisotropyAnisotropy (r)~0.15Even Higher Fluidity
Bacillus subtilis (WT)Laurdan GPGP value~0.35Baseline Fluidity
B. subtilis (BCFA-depleted)Laurdan GPGP value~0.55Lower Fluidity

Note: Lower DPH/TMA-DPH anisotropy and Laurdan GP values indicate higher membrane fluidity.[3]

Table 3: Effect of BCFAs on Membrane Physical Properties from Molecular Dynamics Simulations

Membrane CompositionBilayer Thickness (Å)Area per Lipid (Ų)
High Straight-Chain Fatty Acids~40~60
High Branched-Chain Fatty Acids~35~70

Data generalized from molecular dynamics simulation studies.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from bacterial cells.

  • Cell Harvesting and Lysis:

    • Grow bacterial cultures to the desired growth phase.

    • Harvest cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Lyse the cells using an appropriate method (e.g., saponification).

  • Saponification and Methylation:

    • Resuspend the cell pellet in a saponification reagent (e.g., NaOH in methanol).

    • Incubate at a high temperature (e.g., 100°C) to release fatty acids.

    • Neutralize the mixture and add a methylation reagent (e.g., HCl in methanol).

    • Incubate to convert fatty acids to their methyl esters (FAMEs).

  • Extraction:

    • Add an organic solvent (e.g., hexane:methyl tert-butyl ether) to extract the FAMEs.

    • Separate the organic phase containing the FAMEs.

  • Gas Chromatography Analysis:

    • Inject the extracted FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column for separation of FAMEs.

    • Identify and quantify the fatty acids based on their retention times and peak areas compared to known standards.

GC_FAME_Workflow Start Bacterial Culture Harvest Cell Harvesting Start->Harvest Saponification Saponification Harvest->Saponification Methylation Methylation Saponification->Methylation Extraction FAME Extraction Methylation->Extraction GC_Analysis Gas Chromatography Analysis Extraction->GC_Analysis Data_Processing Data Processing and Identification GC_Analysis->Data_Processing

This protocol describes the use of the fluorescent probe Laurdan to assess membrane fluidity.

  • Cell Preparation and Staining:

    • Grow and harvest bacterial cells as described previously.

    • Resuspend the cells in a suitable buffer.

    • Add Laurdan to the cell suspension and incubate to allow the probe to incorporate into the membrane.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at two emission wavelengths (typically 440 nm and 490 nm) with an excitation wavelength of 350 nm using a fluorescence spectrophotometer or plate reader.

  • Calculation of Generalized Polarization (GP):

    • Calculate the GP value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.[5][6][7][8]

This protocol provides a general method for determining changes in bacterial membrane permeability.

  • Cell Preparation:

    • Prepare a suspension of bacterial cells in a suitable buffer.

  • Probe Incubation:

    • Add a fluorescent probe that is sensitive to membrane permeability (e.g., propidium (B1200493) iodide for inner membrane, N-phenyl-1-naphthylamine for outer membrane).

    • Incubate the cells with the probe.

  • Induction of Permeability Change:

    • Treat the cells with the agent of interest (e.g., a potential antimicrobial compound).

  • Fluorescence Measurement:

    • Monitor the change in fluorescence over time. An increase in fluorescence of a probe that is excluded from intact cells indicates an increase in membrane permeability.

Permeability_Assay_Workflow Start Bacterial Cell Suspension Probe_Incubation Incubate with Permeability Probe Start->Probe_Incubation Treatment Treat with Test Compound Probe_Incubation->Treatment Fluorescence_Measurement Measure Fluorescence Change Treatment->Fluorescence_Measurement Data_Analysis Analyze Permeability Change Fluorescence_Measurement->Data_Analysis

BCFAs and Bacterial Stress Response

The ability to remodel membrane fatty acid composition is a key strategy for bacterial survival under various stress conditions.

  • Cold Stress: As previously mentioned, bacteria increase the proportion of anteiso-BCFAs to counteract the ordering effect of low temperatures on the membrane lipids. This "homeoviscous adaptation" ensures that the membrane remains in a fluid state, which is essential for cellular function.[2]

  • Other Stresses: Changes in BCFA composition have also been implicated in the response to other stresses, such as changes in pH and exposure to antimicrobial agents. A more fluid membrane may enhance tolerance to certain membrane-disrupting compounds.

Conclusion and Future Directions

Branched-chain fatty acids are integral to the physiology of many bacteria, playing a central role in the dynamic regulation of membrane fluidity. The balance between iso and anteiso BCFAs is a critical determinant of a bacterium's ability to adapt to environmental challenges. A thorough understanding of BCFA biosynthesis and its impact on membrane properties is therefore of great interest for the development of novel antimicrobial strategies that target bacterial membrane integrity.

Future research in this area may focus on:

  • The intricate regulatory networks that control BCFA biosynthesis in response to environmental cues.

  • The specific interactions between BCFAs and membrane proteins, and how these interactions influence protein function.

  • The potential for targeting BCFA synthesis pathways for the development of new antibiotics.

By continuing to unravel the complexities of bacterial membrane lipidomics, the scientific community can pave the way for innovative approaches to combat bacterial infections and harness the metabolic capabilities of microorganisms.

References

The Genesis of a Signature Lipid: An In-depth Technical Guide to the Biosynthesis of 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of 19-methyleicosanoic acid, an iso-branched-chain fatty acid. The document details the enzymatic cascade, substrate flow, and regulatory aspects of its synthesis, presenting quantitative data in a structured format, outlining key experimental protocols, and visualizing the intricate molecular processes.

Introduction to this compound

This compound is a 21-carbon, saturated fatty acid with a methyl group at the 19th carbon position, classifying it as an iso-fatty acid. Unlike the more extensively studied tuberculostearic acid (10-methyloctadecanoic acid), which is synthesized via the methylation of a pre-existing fatty acid, this compound is built from the ground up through the fatty acid synthase (FAS) pathway, utilizing a specific branched-chain primer. Iso- and anteiso-branched-chain fatty acids are crucial components of the cell membranes of many bacteria, where they play a vital role in maintaining membrane fluidity.[1][2] The presence and relative abundance of specific branched-chain fatty acids can also serve as a taxonomic marker for certain bacterial species.[2]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the iso-C5 primer, isovaleryl-CoA, and the subsequent elongation by the fatty acid synthase (FAS) system.

Stage 1: Primer Formation - The Leucine (B10760876) Catabolic Pathway

The journey to this compound begins with the branched-chain amino acid, L-leucine. Through a series of enzymatic reactions, L-leucine is converted into isovaleryl-CoA, the primer molecule that provides the characteristic iso-branching.[1][3]

The key steps in this conversion are:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex analogous to the pyruvate (B1213749) dehydrogenase complex, catalyzes the oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA.[4]

In some bacteria, such as myxobacteria, an alternative pathway for isovaleryl-CoA synthesis exists, branching from the mevalonate (B85504) pathway, particularly when the leucine degradation pathway is impaired.[5]

Stage 2: Elongation by the Fatty Acid Synthase (FAS) System

Once formed, isovaleryl-CoA enters the fatty acid synthesis cycle as a primer. The elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) system, which iteratively adds two-carbon units derived from malonyl-CoA. The specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) for branched-chain acyl-CoAs is a determining factor in the initiation of branched-chain fatty acid biosynthesis.[6]

The elongation cycle consists of four recurring reactions:

  • Condensation: The acyl group (initially isovaleryl-) is condensed with a malonyl group from malonyl-acyl carrier protein (ACP), catalyzed by a β-ketoacyl-ACP synthase.

  • Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase, utilizing NADPH as the reducing agent.

  • Dehydration: A dehydratase removes a molecule of water to form an enoyl-ACP.

  • Reduction: The enoyl-ACP is reduced by an enoyl-ACP reductase, again using NADPH, to yield a saturated acyl-ACP, which is now two carbons longer.

This cycle is repeated eight times, with each cycle adding two carbons from malonyl-CoA, to ultimately produce the 21-carbon chain of 19-methyleicosanoyl-ACP. Finally, a thioesterase cleaves the fatty acid from the ACP, releasing free this compound.

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the biosynthesis of this compound.

Primer Formation from Leucine cluster_leucine_catabolism Stage 1: Primer Formation Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC Branched-chain amino acid aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex (BCKDH)

Figure 1. Biosynthesis of the Isovaleryl-CoA Primer.

Fatty Acid Elongation Cycle cluster_elongation Stage 2: Elongation Isovaleryl_CoA Isovaleryl-CoA (C5) FAS Fatty Acid Synthase (FAS) System Isovaleryl_CoA->FAS Malonyl_CoA Malonyl-CoA (C3) Malonyl_CoA->FAS C7_Acyl_ACP C7 Acyl-ACP FAS->C7_Acyl_ACP 1 Cycle C9_Acyl_ACP C9 Acyl-ACP C7_Acyl_ACP->C9_Acyl_ACP 1 Cycle dots ... C9_Acyl_ACP->dots C19_Acyl_ACP C19 Acyl-ACP dots->C19_Acyl_ACP C21_Acyl_ACP 19-Methyleicosanoyl-ACP (C21) C19_Acyl_ACP->C21_Acyl_ACP 1 Cycle Final_Product This compound C21_Acyl_ACP->Final_Product Thioesterase GC-MS Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification & Methylation (FAMEs) Extraction->Saponification FAME_Extraction FAME Extraction Saponification->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data Data Analysis (Identification & Quantification) GC_MS->Data

References

physical properties of long-chain branched fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Long-Chain Branched Fatty Acids

Introduction

Long-chain fatty acids (LCFAs) are carboxylic acids with aliphatic tails of 13 to 20 carbon atoms.[1] When this carbon chain includes one or more alkyl branches, they are classified as long-chain branched fatty acids (LCBFAs). These branches, typically methyl groups, are most commonly found at the penultimate (iso) or antepenultimate (anteiso) carbon atom from the methyl end of the chain. The presence, position, and number of these branches introduce significant alterations to the physicochemical properties of the fatty acids compared to their straight-chain counterparts. This guide provides a detailed overview of the key physical properties of LCBFAs, the experimental methodologies used to determine these properties, and the underlying structure-property relationships.

Core Physical Properties of Long-Chain Branched Fatty Acids

The introduction of methyl branches disrupts the highly ordered, compact packing that is characteristic of straight-chain saturated fatty acids. This disruption of van der Waals forces is a primary determinant of the physical properties of LCBFAs, generally leading to lower melting points and altered solubility and viscosity.

Melting Point

The melting point is a critical physical property, particularly for applications in food science, cosmetics, and drug delivery, as it influences the texture, stability, and phase behavior of lipid-based formulations. Branching significantly lowers the melting point compared to a straight-chain fatty acid of the same carbon number because the methyl group hinders efficient crystal lattice packing.[2][3]

Differential Scanning Calorimetry (DSC) is the standard technique for accurately determining the melting points and other thermal transitions of fatty acids.[4] It measures the heat flow required to raise the temperature of a sample compared to a reference.[5] The melting point is typically reported as the peak temperature of the melting endotherm.

Table 1: Melting Points of Selected Long-Chain Branched Fatty Acids

Fatty Acid Name Abbreviation Total Carbons Structure Melting Point (°C)
13-Methyltetradecanoic Acid iso-C15:0 15 iso 52.5–53
12-Methyltetradecanoic Acid anteiso-C15:0 15 anteiso 25.5
15-Methylhexadecanoic Acid iso-C17:0 17 iso 60.5-61.0
14-Methylhexadecanoic Acid anteiso-C17:0 17 anteiso 38.5-39.0
17-Methyloctadecanoic Acid iso-C19:0 19 iso 67.5-68.0
16-Methyloctadecanoic Acid anteiso-C19:0 19 anteiso 49.5-50.0

(Data sourced from literature reports utilizing Differential Scanning Calorimetry)[4]

As seen in the table, anteiso fatty acids consistently exhibit lower melting points than their iso isomers with the same number of carbon atoms. This is because the branch in the anteiso position creates a more significant disruption to the crystal packing.

Boiling Point

Long-chain fatty acids, both branched and unbranched, have very high boiling points and low vapor pressures due to their high molecular weight and intermolecular forces.[6][7] Boiling points generally increase with chain length.[8] However, increased branching tends to decrease the boiling point for isomers of a given chain length. This is attributed to a reduction in the molecule's surface area, which diminishes the strength of London dispersion forces between molecules.[9] Precise measurement is often difficult as these molecules may decompose at the high temperatures required for boiling at atmospheric pressure.

Solubility

The solubility of fatty acids is dictated by the balance between the hydrophilic carboxyl head group and the hydrophobic alkyl tail. Fatty acids are generally soluble in nonpolar organic solvents and have very limited solubility in water.[8][10] This water insolubility increases with the length of the hydrocarbon chain.[11]

While specific quantitative data for LCBFA solubility is sparse, the general principles of fatty acid solubility apply. The introduction of branching can slightly increase solubility in certain solvents compared to their linear counterparts by reducing the efficiency of crystal packing, which can make the solid solute easier to solvate.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is a crucial parameter in lubricant and cosmetic formulations. For fatty acids, viscosity is influenced by chain length, saturation, and branching. A 2022 study using resonance shear measurements investigated the viscosity of two C18 branched-chain fatty acids (isostearic acid and isostearic acid T) under nanoconfinement between mica surfaces.[12] The study found that under these conditions, the bulky methyl-substituted side chain of isostearic acid helped preserve fluid-like properties by preventing molecular ordering, resulting in lower viscosity compared to isostearic acid T at higher loads.[12] This highlights the complex interplay between molecular structure and the physical environment in determining bulk properties. In general, factors that increase intermolecular forces, such as longer chain length, will increase viscosity.[13]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point Determination

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[5] Endothermic and exothermic events, such as melting or crystallization, are detected as deviations from the baseline heat flow.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the fatty acid sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.

  • Instrumentation: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The cell is subjected to a controlled temperature program. A typical program for melting point analysis involves cooling the sample to a low temperature (e.g., -50 °C) to ensure complete crystallization, holding it isothermally, and then heating at a constant rate (e.g., 5-10 °C/min) through the melting transition.

  • Data Acquisition: The differential heat flow into the sample is recorded as a function of temperature, generating a thermogram.

  • Data Analysis: The melting point is determined from the thermogram, usually as the peak temperature of the melting endotherm. The onset temperature and the enthalpy of fusion (the area under the peak) can also be calculated.[4][14]

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of molecular bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule. It is particularly useful for identifying structural features of fatty acids.[15]

Methodology (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount of the liquid or solid fatty acid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An infrared beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorption of this wave. Spectra are typically collected over a wavenumber range of 4000–400 cm⁻¹.[16]

  • Spectral Analysis: Specific absorbance bands in the spectrum are assigned to vibrational modes of functional groups. For LCBFAs, key regions include:

    • ~2850-2960 cm⁻¹: C-H stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups. The relative intensities of these peaks can provide information about the degree of branching.[15]

    • ~1700 cm⁻¹: C=O stretching of the carboxylic acid group.

    • ~1465 cm⁻¹ and ~1375 cm⁻¹: Bending vibrations characteristic of iso and anteiso branching.[16]

X-Ray Diffraction (XRD) for Crystal Structure Analysis

Principle: XRD is a technique used to determine the atomic and molecular arrangement within a crystal.[17] When a beam of X-rays strikes a crystalline sample, it is diffracted into specific directions. The angles and intensities of these diffracted beams can be used to produce a three-dimensional picture of the electron density within the crystal, revealing how the fatty acid molecules are packed.[18]

Methodology:

  • Crystal Growth: A single crystal of the fatty acid of suitable size and quality is required. This is often the most challenging step.[17] For powder XRD, a polycrystalline sample is used.

  • Diffraction Experiment: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while a detector records the intensity and position of the diffracted X-rays.

  • Data Analysis: The diffraction pattern is analyzed to determine the unit cell dimensions and the arrangement of molecules within the crystal lattice. This provides precise information on how branching affects the solid-state packing.[19][20]

Structure-Property Relationships and Workflows

The physical properties of LCBFAs are intrinsically linked to their molecular structure. The following diagram illustrates these key relationships.

G cluster_0 Structural Features cluster_1 Physical Properties ChainLength Chain Length MP Melting Point ChainLength->MP + BP Boiling Point ChainLength->BP + Solubility Solubility ChainLength->Solubility - (in water) Viscosity Viscosity ChainLength->Viscosity + Branching Presence of Branch Branching->MP - Branching->BP - BranchPosition Branch Position (iso vs. anteiso) BranchPosition->MP iso > anteiso

Caption: Logical relationships between structural features and physical properties of LCBFAs.

The general workflow for characterizing these fatty acids involves a multi-technique approach to build a complete profile of their physical and structural properties.

G A Sample Acquisition (e.g., from wool fat, dairy) B Purification (e.g., Chromatography) A->B C Structural Verification B->C D Thermal Analysis B->D E Rheological Analysis B->E F Crystallographic Analysis B->F G Data Integration & Reporting C->G C_sub FTIR / NMR / GC-MS C->C_sub D->G D_sub DSC (Melting Point, Enthalpy) D->D_sub E->G E_sub Viscometry / Rheometry E->E_sub F->G F_sub X-Ray Diffraction (XRD) F->F_sub

Caption: Experimental workflow for the characterization of long-chain branched fatty acids.

References

Methodological & Application

Synthesis of 19-Methyleicosanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

19-Methyleicosanoic acid is a branched-chain fatty acid that has garnered interest in various research fields, including lipid biochemistry and as a component in the study of biological membranes. Its specific isomeric structure provides unique physical and chemical properties compared to its straight-chain analogue, arachidic acid. This document provides a detailed protocol for the chemical synthesis of this compound, intended for use in a research laboratory setting. The presented methods are based on established organic chemistry principles and offer two viable synthetic routes.

Chemical Properties

PropertyValueSource
Molecular Formula C21H42O2--INVALID-LINK--
Molecular Weight 326.6 g/mol --INVALID-LINK--
CAS Number 59708-73-5--INVALID-LINK--
IUPAC Name 19-methylicosanoic acid--INVALID-LINK--
Synonyms 19-Methylarachidic acid, Isoheneicosanoic acid--INVALID-LINK--

Synthetic Approach Overview

Two primary retrosynthetic strategies are presented for the synthesis of this compound.

Route 1: Malonic Ester Synthesis. This classic approach involves the alkylation of diethyl malonate with a suitable long-chain alkyl halide, followed by hydrolysis and decarboxylation.

Route 2: Grignard Reagent Carboxylation. This method utilizes the reaction of a Grignard reagent, prepared from a long-chain alkyl bromide, with carbon dioxide to form the carboxylic acid.

Below is a detailed protocol for the Malonic Ester Synthesis route, which is often favored for its reliability and adaptability.

Experimental Protocol: Malonic Ester Synthesis of this compound

This protocol is divided into four main stages:

  • Synthesis of the alkyl halide precursor (1-bromo-17-methyloctadecane).

  • Alkylation of diethyl malonate.

  • Hydrolysis and decarboxylation.

  • Purification of the final product.

Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Hydrolysis & Decarboxylation cluster_3 Stage 4: Purification A 18-Methylnonadecan-1-ol B 1-Bromo-18-methylnonadecane A->B HBr/H2SO4 D Diethyl (17-methyloctadecyl)malonate B->D C Diethyl Malonate C->D NaOEt, EtOH E (17-methyloctadecyl)malonic acid D->E 1. KOH, EtOH/H2O 2. H3O+ F This compound E->F Heat (Δ) G Crude Product F->G H Pure this compound G->H Recrystallization

Caption: Workflow for the synthesis of this compound via Malonic Ester Synthesis.

Stage 1: Synthesis of 1-Bromo-17-methyloctadecane

Materials:

  • 17-Methyloctadecan-1-ol

  • Hydrobromic acid (48% aqueous solution)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Hexane (B92381)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 17-methyloctadecan-1-ol (1 equivalent).

  • Add hydrobromic acid (2 equivalents) and concentrated sulfuric acid (0.5 equivalents) cautiously while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water.

  • Extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-bromo-17-methyloctadecane. The product can be further purified by vacuum distillation if necessary.

Stage 2: Alkylation of Diethyl Malonate

Materials:

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.1 equivalents) to absolute ethanol under a nitrogen atmosphere.

  • Once all the sodium has reacted, add diethyl malonate (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to 50-60 °C and add a solution of 1-bromo-17-methyloctadecane (1 equivalent) in toluene dropwise over 1 hour.

  • After the addition is complete, heat the reaction mixture to reflux for 12-16 hours.

  • Cool the mixture and pour it into water. Extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude diethyl (17-methyloctadecyl)malonate.

Stage 3: Hydrolysis and Decarboxylation

Materials:

  • Diethyl (17-methyloctadecyl)malonate

  • Potassium hydroxide (B78521)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve the crude diethyl (17-methyloctadecyl)malonate in a mixture of ethanol and water.

  • Add potassium hydroxide (5 equivalents) and heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of the malonic acid derivative should form.

  • Heat the acidified mixture to 100-120 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Continue heating for 2-3 hours after gas evolution ceases.

  • Cool the mixture to room temperature, which should cause the crude this compound to solidify.

Stage 4: Purification

Materials:

Procedure:

  • Collect the crude solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent such as acetone or hexane. Dissolve the solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quantitative Data

StepReactionStarting MaterialProductTypical Yield (%)
1Bromination17-Methyloctadecan-1-ol1-Bromo-17-methyloctadecane85-95
2Alkylation1-Bromo-17-methyloctadecaneDiethyl (17-methyloctadecyl)malonate70-85
3Hydrolysis & DecarboxylationDiethyl (17-methyloctadecyl)malonateThis compound80-90
Overall Total Synthesis 17-Methyloctadecan-1-ol This compound ~50-70

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and scale.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: The melting point of the purified solid should be determined and compared to literature values.

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the carboxylic acid proton (variable chemical shift), a triplet for the α-methylene protons (~2.3 ppm), a multiplet for the methine proton of the iso-group, doublets for the terminal methyl groups of the iso-group (~0.85 ppm), and a broad signal for the long methylene (B1212753) chain (~1.2-1.6 ppm).

    • ¹³C NMR: Expected signals include a signal for the carbonyl carbon (~180 ppm), the α-carbon (~34 ppm), and distinct signals for the carbons of the iso-group at the terminus of the chain.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ or [M-H]- corresponding to the calculated molecular weight of 326.6 g/mol . Fragmentation patterns can further confirm the branched structure.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive and should be handled with appropriate caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note provides a comprehensive guide for the synthesis of this compound for research purposes. The detailed protocol for the malonic ester synthesis route, along with information on purification and characterization, should enable researchers to produce this valuable branched-chain fatty acid in sufficient quantities and purity for their studies. Careful execution of the experimental procedures and adherence to safety guidelines are essential for a successful synthesis.

Application Notes and Protocols for the Use of 19-Methyleicosanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in the analysis of complex biological matrices, the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. 19-Methyleicosanoic acid, a branched-chain fatty acid, serves as an excellent internal standard for the quantification of fatty acids in various biological samples by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its branched structure and odd-numbered carbon chain make it rare in most biological systems, thus minimizing the risk of interference with endogenous fatty acids.

These application notes provide detailed protocols for the use of this compound as an internal standard for the extraction, derivatization, and quantification of fatty acids from biological samples.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of an internal standard is essential for its effective application.

PropertyValueReference
Synonyms 19-Methylarachidic acid[1]
CAS Number 59708-73-5[1]
Molecular Formula C21H42O2[1]
Molecular Weight 326.6 g/mol [1]
Appearance Solid[2]
Purity >98%[2]
Storage Room temperature[2]

Experimental Protocols

The following are detailed protocols for the analysis of fatty acids using this compound as an internal standard.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of total fatty acids in biological samples such as plasma, tissues, or cell cultures.

1. Reagents and Materials

  • This compound (Internal Standard)

  • Chloroform

  • Methanol

  • Hexane (B92381)

  • Sodium chloride (NaCl) solution (0.9%)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Sodium sulfate (B86663) (anhydrous)

  • Sample tubes (glass, with PTFE-lined caps)

  • Nitrogen gas supply

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

2. Sample Preparation and Lipid Extraction

  • To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a precise amount of this compound internal standard solution (e.g., 10 µg in a small volume of chloroform:methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the final hexane solution to a GC vial for analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-23 capillary column (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for FAME analysis.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 220°C, hold for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-550

  • Injection Volume: 1 µL (splitless mode)

5. Data Analysis

  • Identify the FAMEs based on their retention times compared to a standard FAME mixture and their mass spectra.

  • Quantify each fatty acid by calculating the ratio of its peak area to the peak area of the this compound methyl ester internal standard.

  • Generate a calibration curve using known concentrations of fatty acid standards to determine the absolute concentration of each fatty acid in the sample.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of free fatty acids and can be adapted for total fatty acids after a hydrolysis step.

1. Reagents and Materials

2. Sample Preparation and Extraction

  • To 50 µL of sample (e.g., plasma), add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 65:30:5 ACN:IPA:Water).

  • Transfer to an LC vial for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Mobile Phase B: Acetonitrile/Isopropanol (70:30, v/v) with 0.1% formic acid and 10 mM ammonium acetate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: linear gradient to 100% B

    • 15-20 min: hold at 100% B

    • 20.1-25 min: return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM) - specific precursor-to-product ion transitions for each fatty acid and the internal standard will need to be optimized.

4. Data Analysis

  • Develop an MRM method by determining the optimal precursor and product ions for each target fatty acid and for this compound.

  • Integrate the peak areas for each MRM transition.

  • Calculate the ratio of the peak area of each analyte to the peak area of the this compound internal standard.

  • Use a calibration curve prepared with fatty acid standards to quantify the concentration of each fatty acid in the sample.

Data Presentation

The following table provides a representative, theoretical dataset to illustrate the quantification of common fatty acids in a human plasma sample using this compound as an internal standard. This data is for illustrative purposes only.

Table 2: Representative Quantification of Fatty Acids in Human Plasma

Fatty AcidRetention Time (min)Analyte Peak AreaInternal Standard Peak Area (this compound)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
Palmitic acid (16:0)15.21,250,000500,0002.50125
Stearic acid (18:0)17.8800,000500,0001.6080
Oleic acid (18:1n-9)17.52,500,000500,0005.00250
Linoleic acid (18:2n-6)17.21,500,000500,0003.00150
Arachidonic acid (20:4n-6)19.5450,000500,0000.9045

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Extract Dry Lipid Extract Extraction->Dry_Extract Transesterification Transesterification to FAMEs (e.g., with BF3-Methanol) Dry_Extract->Transesterification For GC-MS LCMS LC-MS/MS Analysis Dry_Extract->LCMS For LC-MS/MS (after reconstitution) GCMS GC-MS Analysis Transesterification->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Quantification Quantification using Internal Standard Ratio Integration->Quantification Results Final Concentrations Quantification->Results

Caption: Experimental workflow for fatty acid analysis using an internal standard.

Generalized Fatty Acid Signaling Pathway

It is important to note that specific signaling pathways directly involving this compound are not well-documented. The following diagram illustrates a generalized pathway where fatty acids, upon entering the cell, can be involved in various metabolic and signaling processes.

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid_Extracellular Extracellular Fatty Acids Transport Fatty Acid Transporters (e.g., FAT/CD36) Fatty_Acid_Extracellular->Transport Fatty_Acid_Intracellular Intracellular Fatty Acid Pool Transport->Fatty_Acid_Intracellular Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid_Intracellular->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation β-Oxidation (Mitochondria) Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Synthesis of Complex Lipids (Triglycerides, Phospholipids) Fatty_Acyl_CoA->Lipid_Synthesis Signaling_Molecules Generation of Signaling Molecules (e.g., Eicosanoids) Fatty_Acyl_CoA->Signaling_Molecules Gene_Regulation Regulation of Gene Expression (via PPARs, etc.) Fatty_Acyl_CoA->Gene_Regulation Energy ATP Production Beta_Oxidation->Energy Membrane Incorporation into Cell Membranes Lipid_Synthesis->Membrane

Caption: Generalized metabolic and signaling pathways of fatty acids.

Conclusion

This compound is a suitable internal standard for the quantitative analysis of fatty acids in biological samples due to its chemical properties and low natural abundance. The provided GC-MS and LC-MS/MS protocols offer robust and reliable methods for researchers, scientists, and drug development professionals. Proper method validation should be performed in accordance with regulatory guidelines to ensure data quality and integrity.

References

Application Note: Analysis of 19-Methylarachidic Acid Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of 19-methylarachidic acid, a branched-chain fatty acid, using gas chromatography-mass spectrometry (GC-MS). Due to the low volatility of free fatty acids, a derivatization step to form fatty acid methyl esters (FAMEs) is essential for successful GC-MS analysis.[1] This document outlines the complete workflow, including sample preparation, derivatization, GC-MS instrumental parameters, and data analysis. The methodologies provided are intended to serve as a guide for researchers in metabolic studies, microbiology, and drug development.

Introduction

19-Methylarachidic acid, also known as (18S)-18-methyleicosanoic acid, is a C21 branched-chain fatty acid (BCFA).[2] BCFAs are important components of cell membranes in certain bacteria and play roles in metabolic regulation and immune modulation.[3] Accurate and reliable quantification of specific BCFAs like 19-methylarachidic acid is crucial for understanding their biological functions. Gas chromatography-mass spectrometry is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[1][4] However, direct analysis of fatty acids by GC-MS is challenging due to their polar nature and low volatility.[1] Derivatization to their corresponding fatty acid methyl esters (FAMEs) is a critical step to increase their volatility and improve chromatographic separation.[1][5] This application note details a robust method for the analysis of 19-methylarachidic acid as its methyl ester derivative.

Experimental Protocols

A detailed experimental workflow is essential for the accurate analysis of 19-methylarachidic acid. The following protocols for derivatization and GC-MS analysis are recommended.

Protocol 1: Derivatization to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a common and effective method for the esterification of fatty acids.[1][6]

Materials:

  • Sample containing 19-methylarachidic acid

  • Boron trifluoride-methanol (12-14% w/w) solution

  • Hexane (B92381) (or heptane)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Place 1-10 mg of the lipid extract or sample containing the fatty acid into a screw-capped glass tube. If the sample is in an aqueous solvent, it should be evaporated to dryness first.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-methanol solution to the sample.[1]

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes in a heating block or water bath. The optimal time and temperature may need to be determined empirically for specific sample types.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of 19-Methylarachidate

The following are typical GC-MS parameters for the analysis of long-chain FAMEs. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column: A mid-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) or a more polar column like a DB-225ms is suitable for FAME analysis.[7][8]

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp: 5°C/min to 240°C

    • Hold: 5 minutes at 240°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-550

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Transfer Line Temperature: 240°C

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative data for the GC-MS analysis of 19-methylarachidate is summarized below. As specific experimental data for 19-methylarachidic acid is not widely available, some values are based on the analysis of similar long-chain fatty acids and its straight-chain isomer, methyl arachidate (B1238690).

Table 1: Physicochemical and GC-MS Data for Methylated 19-Methylarachidic Acid (19-Methylarachidate)

ParameterValueReference
Compound Name 19-Methylarachidate ((18S)-18-Methyleicosanoate)[2]
Molecular Formula C₂₁H₄₂O₂[2][9]
Molecular Weight 326.6 g/mol [2][9]
Monoisotopic Mass 326.3185 Da[2][9]
Expected Retention Time Varies depending on column and conditions. Expected to be slightly earlier than methyl behenate (B1239552) (C22:0 FAME).
Key Diagnostic Ions (m/z) M⁺ at 326, [M-29]⁺, [M-43]⁺, [M-57]⁺, m/z 74 (McLafferty rearrangement)[10][11]

Table 2: Comparison of Mass Spectral Data for Methyl Arachidate and Expected Fragmentation for 19-Methylarachidate

Ion (m/z)DescriptionMethyl Arachidate (Straight-Chain)19-Methylarachidate (Branched-Chain)Reference
326Molecular Ion (M⁺)PresentPresent, may be of lower intensity[11]
297[M-29]⁺ (Loss of C₂H₅)Low abundancePotentially enhanced due to branching[10]
283[M-43]⁺ (Loss of C₃H₇)Low abundancePotentially enhanced due to branching[10]
269[M-57]⁺ (Loss of C₄H₉)Low abundancePotentially enhanced due to branching[10]
87, 101, 115...Alkyl fragment ionsSeries of ions 14 Da apartAltered pattern around the branch point[10][12]
74McLafferty Rearrangement IonAbundantAbundant[11]

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of 19-methylarachidic acid.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing 19-Methylarachidic Acid DrySample Dry Sample Sample->DrySample Evaporation (if aqueous) Derivatization Add BF3-Methanol Heat (60-100°C) DrySample->Derivatization Extraction Hexane/Water Extraction Derivatization->Extraction DryExtract Dry with Na2SO4 Extraction->DryExtract GCMS Inject into GC-MS DryExtract->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Processing Chromatogram & Mass Spectrum Analysis Data->Processing Quantification Quantification Processing->Quantification

Caption: Experimental workflow for GC-MS analysis of 19-methylarachidic acid.

mass_spec_fragmentation cluster_fragments Key Fragmentation Pathways parent 19-Methylarachidate Ion (M+) m/z 326 mclafferty McLafferty Rearrangement m/z 74 parent->mclafferty Characteristic for FAMEs loss_29 Loss of Ethyl (-C2H5) m/z 297 parent->loss_29 Cleavage near branch loss_43 Loss of Propyl (-C3H7) m/z 241 parent->loss_43 Cleavage near branch loss_57 Loss of Butyl (-C4H9) m/z 227 parent->loss_57 Cleavage near branch

Caption: Expected fragmentation of 19-methylarachidate in EI-MS.

Conclusion

The protocol described in this application note provides a reliable and robust method for the analysis of 19-methylarachidic acid by GC-MS. Proper sample preparation and derivatization are critical for achieving accurate and reproducible results. The provided GC-MS parameters can serve as a starting point for method development, and the expected fragmentation patterns can aid in the identification and confirmation of 19-methylarachidate in complex samples. This methodology is applicable to a wide range of research areas where the analysis of branched-chain fatty acids is of interest.

References

Application Note: Protocol for Fatty Acid Methyl Ester (FAME) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules.[1][2][3][4] Their analysis is crucial in various research fields, including metabolism, cell signaling, and drug development. The analysis of fatty acid profiles can provide insights into disease states and the efficacy of therapeutic interventions. Gas chromatography (GC) is a powerful technique for fatty acid analysis, but due to their low volatility, fatty acids must first be converted into fatty acid methyl esters (FAMEs).[5][6][7] This process, known as transesterification or esterification, increases their volatility, making them amenable to GC analysis. This application note provides a detailed protocol for the preparation and analysis of FAMEs from biological samples.

Principle

The core of FAME analysis involves two main stages: the conversion of fatty acids into their corresponding methyl esters and their subsequent separation and quantification by gas chromatography, typically with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS).[8][9] The derivatization process breaks the ester linkages in lipids like triglycerides and phospholipids (B1166683) and attaches a methyl group to the carboxyl end of the fatty acid.[10][11] This neutralizes the polar carboxyl group, significantly increasing the volatility of the molecules and allowing for their separation based on properties like carbon chain length and degree of unsaturation.[5]

Experimental Protocols

3.1. Materials and Reagents

  • Solvents (HPLC or GC grade): Chloroform (B151607), Methanol (B129727), Hexane (B92381), Toluene[10][12]

  • Reagents for Lipid Extraction:

    • Potassium chloride (KCl) solution (0.88% w/v)[12]

  • Reagents for Transesterification:

    • Methanolic HCl (3 M) or Boron trifluoride-methanol solution (10-14% w/v)[8][12][13]

    • Sodium hydroxide (B78521) in methanol (0.5 M) for saponification (optional, for esterified fatty acids)[8]

    • Sodium chloride (NaCl) solution (0.9% w/v)[12]

  • Internal Standard: A fatty acid not typically found in the sample, such as nonadecanoic acid (C19:0) or henicosanoic acid (C21:0), is recommended for accurate quantification.[8]

  • FAME Standards: A certified FAME standard mixture (e.g., Supelco 37 Component FAME Mix) for peak identification and calibration.[5][14]

  • General Labware: Glass tubes with PTFE-lined screw caps, pipettes, vortex mixer, centrifuge, heating block or water bath, nitrogen evaporator.[12]

3.2. Sample Preparation

The initial amount of tissue or cells can vary, with recommendations often falling in the 10-50 mg range for animal tissues or bacterial cells.[12] Samples should be homogenized to ensure efficient lipid extraction.

3.3. Protocol 1: Two-Step Lipid Extraction and Transesterification

This is a classic and robust method suitable for a wide range of biological samples.

Step 1: Lipid Extraction (Modified Folch Method) [12][13]

  • Place the homogenized sample (e.g., 10-50 mg of tissue) into a glass tube.[12]

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.[12] It is advisable to include an antioxidant like butylated hydroxytoluene (BHT) at 0.01% (w/v) to prevent oxidation of unsaturated fatty acids.[12]

  • Add the internal standard at a known concentration.

  • Vortex the mixture thoroughly for 2-3 minutes.[12]

  • Add 0.5 mL of 0.88% KCl solution to induce phase separation.[12]

  • Vortex again and centrifuge at a low speed (e.g., 1,500 x g) for 10 minutes to separate the layers.[12]

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.[12]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The extracted lipids can be stored at -80°C until derivatization.[12]

Step 2: Acid-Catalyzed Transesterification

  • To the dried lipid extract, add 1 mL of 3 M methanolic HCl.[12] Alternatively, 1 mL of 10-14% boron trifluoride-methanol can be used.[8][13]

  • Seal the tube tightly and heat at 80°C for 1 hour.[12]

  • Allow the tube to cool to room temperature.

  • Add 1 mL of 0.9% NaCl solution and 1 mL of hexane to extract the FAMEs.[12]

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.[12]

3.4. Protocol 2: Direct Transesterification (In Situ)

This method is faster as it combines extraction and transesterification into a single step, which can be particularly useful for screening large numbers of samples.[15]

  • Place the homogenized sample directly into a screw-capped glass tube.

  • Add the internal standard.

  • Add 2 mL of methanolic HCl (e.g., 1.2% HCl in methanol/toluene) or another suitable transesterification reagent.[7][16]

  • Seal the tube and heat at 100°C for 1 hour, vortexing intermittently.[7]

  • After cooling, add 1 mL of water and 1 mL of hexane.[7][16]

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer for GC analysis.[7][16]

3.5. Gas Chromatography (GC) Analysis

The prepared FAMEs are analyzed by GC-FID or GC-MS.

  • GC System: An Agilent 8890 GC or similar system is suitable.[17]

  • Column: A polar capillary column is typically used for FAME separation. Common choices include columns with a biscyanopropyl polysiloxane stationary phase (e.g., DB-23, SP-2380, or HP-88).[6][8][18][19]

  • Carrier Gas: Helium or hydrogen.[8][20]

  • Injection: 1 µL of the FAME extract is typically injected. A split injection is common to avoid column overloading.[8]

  • Detector: Flame Ionization Detector (FID) is standard for quantification. Mass Spectrometry (MS) can be used for definitive peak identification.[8][9]

Data Presentation

Quantitative data from FAME analysis should be presented in a clear and organized manner.

Table 1: Typical GC-FID Operating Conditions

ParameterValue
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film)[8]
Carrier Gas Helium at 1 mL/min (constant flow)[8]
Injector Temp. 250°C
Split Ratio 20:1 to 50:1[8]
Oven Program Initial 125°C, ramp at 3°C/min to 240°C, hold for 10 min[8]
Detector Temp. 280°C
Total Run Time Approximately 50 minutes

Table 2: Example Performance Data for FAME Analysis

Fatty AcidRetention Time (min)Limit of Detection (LOD) (ng/µL)Limit of Quantification (LOQ) (ng/µL)Linearity (R²)
C16:0 20.50.51.5>0.998
C18:0 25.80.51.5>0.998
C18:1n9c 26.20.41.2>0.999
C18:2n6c 28.10.41.2>0.999
C20:4n6 33.50.61.8>0.997
C22:6n3 39.80.72.1>0.996

Note: Retention times and performance data are illustrative and will vary based on the specific instrument, column, and conditions used.

Mandatory Visualization

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Tissue, Cells, etc.) Homogenize Homogenization Sample->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Lipid_Ext Lipid Extraction (e.g., Folch Method) Add_IS->Lipid_Ext Phase_Sep Phase Separation Lipid_Ext->Phase_Sep Collect_Lipids Collect Lipid Layer Phase_Sep->Collect_Lipids Evaporate Evaporate Solvent Collect_Lipids->Evaporate Transester Transesterification (e.g., Methanolic HCl) Evaporate->Transester Extract_FAMEs Extract FAMEs (with Hexane) Transester->Extract_FAMEs GC_Analysis GC-FID/MS Analysis Extract_FAMEs->GC_Analysis Data_Proc Data Processing (Peak Integration) GC_Analysis->Data_Proc Quant Quantification Data_Proc->Quant

Caption: Workflow for FAME analysis from sample preparation to quantification.

Fatty_Acid_Signaling cluster_membrane Plasma Membrane Ext_FA Extracellular Fatty Acids FFAR FFAR (G-protein coupled receptor) Ext_FA->FFAR CD36 CD36 (Transporter) Ext_FA->CD36 PLC Phospholipase C Activation FFAR->PLC Gq/11 Int_FA Intracellular Fatty Acids CD36->Int_FA Ca_Release Intracellular Ca²⁺ Release PLC->Ca_Release PKC Protein Kinase C Activation Ca_Release->PKC PPAR PPAR Activation (Nuclear Receptor) Int_FA->PPAR Gene_Exp Gene Expression (Metabolism, Inflammation) PPAR->Gene_Exp

Caption: Simplified overview of fatty acid signaling pathways.

References

Application Notes: Lipid Extraction Methods for Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon backbone.[1] They are important components of cell membranes in many bacteria, influencing membrane fluidity, and are also found in various food products like dairy and ruminant meats.[1] In biomedical research, BCFAs are gaining attention for their roles in metabolic regulation and immune modulation.[1] Accurate quantification and profiling of BCFAs from complex biological matrices are crucial for understanding their physiological functions. This document provides detailed protocols for the extraction of BCFAs, primarily focusing on solvent extraction and saponification-based methods, followed by preparation for analysis, typically by gas chromatography-mass spectrometry (GC-MS).

Overview of Extraction Strategies

The selection of an appropriate lipid extraction method is critical for the reliable analysis of BCFAs. The choice depends on the nature of the sample, the state of the fatty acids (free or esterified), and the downstream analytical technique.

  • Solvent Extraction (Folch & Bligh-Dyer Methods): These are considered "gold standard" methods for total lipid extraction.[2] They utilize a mixture of chloroform (B151607) and methanol (B129727) to efficiently extract a broad range of lipids, including those containing BCFAs, from tissues and fluids.[2][3] The Folch method is often preferred for solid tissues, while the Bligh & Dyer method is advantageous for biological fluids or samples with high water content.[2][4] These methods extract total lipids, meaning BCFAs will be present within triglycerides, phospholipids, and other complex lipids.

  • Saponification: This method involves the hydrolysis of ester linkages in complex lipids using a base (like KOH or NaOH) to release free fatty acids (FFAs).[5][6] This is a necessary step if the goal is to analyze the total BCFA profile, as most BCFAs are esterified within complex lipids. Saponification is often followed by a liquid-liquid extraction to isolate the resulting fatty acid salts.[5]

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): For analysis by GC-MS, fatty acids must be converted into more volatile forms.[7] This is typically achieved by esterification, most commonly methylation, to produce FAMEs.[1][5][8] This step is crucial for achieving good chromatographic separation and detection.

Data Presentation: Comparison of Extraction Methods

The efficiency of a given method can vary based on the sample matrix and the specific fatty acids being targeted. While comprehensive data on BCFA extraction efficiency across all methods is limited, the following table summarizes relevant quantitative findings.

Method / ParameterSample MatrixTarget AnalytesKey Findings / Recovery RatesReference
GC-MS with PFBBr Derivatization Mouse FecesShort-Chain Fatty Acids (including Isobutyric, 2-Methylbutyric, Isovaleric)Recovery rates for the eight SCFAs ranged from 55.7% to 97.9%.[7][9]
Folch vs. Bligh & Dyer Marine TissueTotal LipidsFor samples with <2% lipid, results did not differ. For samples with >2% lipid, the Bligh & Dyer method underestimated lipid content by up to 50% compared to the Folch method.[10][11]
Improved Saponification Standard SubstancesLong-Chain Fatty AcidsRecoveries of standard fatty acids improved from 3.28%–20.41% (conventional method) to 69.39%–86.54% (improved method).[12]

Experimental Protocols

Protocol 1: Total Lipid Extraction using a Modified Folch Method

This protocol is suitable for extracting total lipids from biological samples like cell cultures or tissues, which will contain BCFAs within complex lipid structures.

Materials:

  • MS-grade Chloroform

  • MS-grade Methanol (MeOH)

  • MilliQ Water

  • Internal standards mix (optional, add to methanol)

  • Glass vials with PTFE-lined caps

  • Glass syringes or pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator or speed vacuum

Procedure:

  • Sample Preparation: For cultured cells, use approximately 2–3 million cells. For tissues or microbial mass, use 20-30 mg.[13] If starting with frozen tissue, grind it to a fine powder under liquid nitrogen.[13]

  • Protein Precipitation: Add 200 µL of cold methanol (containing internal standards, if used) to the sample in a 2 mL glass vial. Vortex thoroughly.[13]

  • Lipid Extraction: Add 500 µL of chloroform using a glass syringe. Vortex and incubate in a cold environment (e.g., on ice) for 10 minutes.[13]

  • Phase Separation: Add 200 µL of MilliQ water to induce phase separation. Vortex and incubate in a cold environment for another 10 minutes.[13]

  • Centrifugation: Centrifuge the vial at low speed (e.g., 600 rpm) for 5 minutes to achieve a clear separation of the layers.[13]

  • Collection: Three layers will be visible: an upper aqueous/methanol layer, a protein disk in the middle, and a lower chloroform layer containing the lipids. Carefully collect the bottom chloroform layer (~300 µL) using a glass syringe and transfer it to a new clean, amber glass vial.[13]

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen or using a speed vacuum at room temperature.[13] The dried lipid extract can be stored at -80°C or reconstituted for further analysis.

Protocol 2: Saponification for Total Fatty Acid Liberation

This protocol is designed to hydrolyze esterified fatty acids (including BCFAs) from a total lipid extract (obtained from Protocol 1) or directly from a sample.

Materials:

  • Potassium Hydroxide (KOH) in Methanol (e.g., 2% KOH in MeOH or 0.3 M KOH in 90:10 methanol:water)[5][14]

  • Hexane (B92381)

  • Formic acid or Hydrochloric acid (HCl) to acidify

  • Water bath or heating block

  • Glass tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: If starting with a dried lipid extract, reconstitute it in a small volume of the saponification reagent. If starting with a raw sample, add the saponification reagent directly. For example, add 1 mL of 90:10 methanol:water containing 0.3 M KOH.[14]

  • Hydrolysis: Tightly cap the glass tubes. Vortex vigorously for 30 seconds, then vortex at a normal speed for 5 minutes.[14] Heat the samples in an 80°C water bath for 1 hour to ensure complete saponification.[14]

  • Cooling: Cool the tubes on ice briefly.[14]

  • Acidification: To protonate the fatty acid salts into free fatty acids, carefully add an acid. For example, add 100 µL of formic acid or acidify to a pH < 2 with HCl.[12][14]

  • Extraction of FFAs: Add an organic solvent to extract the free fatty acids. For example, add 900 µL of hexane.[14]

  • Mixing and Separation: Vortex vigorously for 30 seconds, then at a normal speed for 5 minutes. Centrifuge for 10 minutes to separate the phases.[14]

  • Collection: Carefully transfer the upper hexane layer, which contains the free fatty acids, to a new glass vial.

  • Drying: Dry the sample under a stream of nitrogen before proceeding to derivatization.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol converts the extracted free fatty acids into their methyl esters for GC-MS analysis.

Materials:

  • Anhydrous 1.25 M HCl in methanol[8] or 14% Boron Trifluoride (BF3) in methanol[5]

  • Hexane

  • Sodium Bicarbonate (NaHCO3) solution (e.g., 100 mg/mL)[8]

  • Heating block or water bath

  • Glass tubes with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Methylation Reaction: To the dried fatty acid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[8]

  • Incubation: Cap the tube tightly and heat at 50°C. Incubation can range from 1 hour to overnight depending on the sample complexity.[8]

  • Cooling: Cool the tube to room temperature.[8]

  • Extraction of FAMEs: Add 0.5 mL of hexane to the tube and vortex thoroughly to extract the FAMEs.

  • Neutralization (Optional but Recommended): Add 0.5 mL of a sodium bicarbonate solution to neutralize the acid and vortex again.[8] Allow the phases to separate.

  • Collection: Carefully collect the upper hexane layer containing the FAMEs. This solution is now ready for GC-MS analysis. Samples may need to be diluted in hexane if fatty acid concentrations are high.[8]

Visualizations

Workflow for Total Lipid Extraction

G cluster_0 Sample Preparation cluster_1 Solvent Extraction cluster_2 Phase Separation cluster_3 Collection & Drying Sample Biological Sample (Tissue, Cells) Homogenize Homogenize / Grind Sample->Homogenize Add_MeOH Add Cold Methanol (Precipitate Protein) Homogenize->Add_MeOH Add_CHCl3 Add Chloroform Add_MeOH->Add_CHCl3 Vortex_1 Vortex & Incubate Add_CHCl3->Vortex_1 Add_H2O Add Water Vortex_1->Add_H2O Vortex_2 Vortex & Incubate Add_H2O->Vortex_2 Centrifuge Centrifuge Vortex_2->Centrifuge Collect Collect Lower (Chloroform) Phase Centrifuge->Collect Dry Evaporate Solvent (Nitrogen Stream) Collect->Dry Final Dried Total Lipid Extract Dry->Final

Caption: General workflow for total lipid extraction using a solvent-based method.

Workflow for Saponification and FFA Extraction

G cluster_0 Hydrolysis cluster_1 Acidification & Extraction cluster_2 Collection Lipid_Sample Lipid Sample Add_Base Add Methanolic KOH Lipid_Sample->Add_Base Vortex_Heat Vortex & Heat (80°C) Add_Base->Vortex_Heat Result_Salts Fatty Acid Salts Vortex_Heat->Result_Salts Add_Acid Add Acid (e.g., Formic) Result_Salts->Add_Acid Result_FFA Free Fatty Acids (FFAs) Add_Acid->Result_FFA Add_Hexane Add Hexane Result_FFA->Add_Hexane Vortex_Centrifuge Vortex & Centrifuge Add_Hexane->Vortex_Centrifuge Collect Collect Upper (Hexane) Phase Vortex_Centrifuge->Collect Dry Evaporate to Dryness Collect->Dry Final Dried Free Fatty Acid Extract Dry->Final G cluster_0 Methylation Reaction cluster_1 Extraction cluster_2 Collection FFA_Sample Dried Free Fatty Acid Sample Add_Reagent Add Acidic Methanol (e.g., HCl in MeOH) FFA_Sample->Add_Reagent Heat Heat (50°C) Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool Add_Hexane Add Hexane Cool->Add_Hexane Vortex Vortex Add_Hexane->Vortex Separate Allow Phases to Separate Vortex->Separate Collect Collect Upper (Hexane) Phase Separate->Collect Final FAMEs in Hexane (Ready for GC-MS) Collect->Final

References

Application Notes and Protocols: Derivatization of 19-Methyleicosanoic Acid for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

19-Methyleicosanoic acid (19-MEA) is a long-chain branched fatty acid of significant interest in various research fields. Due to its high boiling point, low volatility, and the polar nature of its carboxylic acid group, direct analysis of 19-MEA by gas chromatography (GC) is challenging.[1][2] These properties can lead to poor peak shape, inaccurate quantification, and interactions with the stationary phase of the GC column.[1][2] Therefore, a derivatization step is essential to convert the fatty acid into a more volatile and less polar derivative, making it suitable for chromatographic analysis.[1]

This document provides detailed protocols for the two most common derivatization techniques for fatty acids like 19-MEA: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters. These methods are widely applicable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Key Derivatization Strategies

The primary goal of derivatization for GC analysis of fatty acids is to neutralize the polar carboxyl functional group. This reduces hydrogen bonding, decreases polarity, and increases volatility, leading to improved chromatographic separation and detection.[2]

  • Esterification (Methylation) : This is the most common technique, converting the carboxylic acid to a fatty acid methyl ester (FAME).[1] FAMEs are stable, volatile, and provide excellent samples for GC analysis. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[1][2]

  • Silylation : This method replaces the active hydrogen in the carboxyl group with a trimethylsilyl (TMS) group, forming a TMS ester.[1] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[1][2] This technique is also effective for derivatizing other functional groups like hydroxyls, which may be present in the sample matrix.[2]

Quantitative Data and Method Comparison

The choice of derivatization method can depend on the sample matrix, required throughput, and available instrumentation. The following table summarizes the key parameters of the two primary methods detailed in this note.

ParameterAcid-Catalyzed Esterification (BF₃-Methanol)Silylation (BSTFA)
Reagent 12-14% Boron Trifluoride in MethanolN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Temp. 60-100°C[1]60°C[1][2]
Reaction Time 5-10 minutes (can be up to 2 hours depending on the lipid type)[3]60 minutes[1][2]
Catalyst Boron Trifluoride (Acid Catalyst)Trimethylchlorosilane (TMCS)
Key Advantages Generates stable FAMEs, effective for both free fatty acids and transesterification.[1]Fast and effective for free fatty acids, can derivatize other functional groups.[2]
Considerations Reagent is sensitive to moisture. Side reactions can occur with oxidized lipids.[4]Reagent is highly sensitive to moisture; derivatizes other active hydrogens which can be a pro or con.[2]

Experimental Workflows

The following diagrams illustrate the general workflows for the derivatization of 19-MEA using the two primary methods.

FAME_Workflow cluster_prep Sample Preparation cluster_reaction Esterification Reaction cluster_extraction Extraction cluster_analysis Analysis Sample 19-MEA Sample (1-25 mg) Dissolve Dissolve in Non-polar Solvent (optional) AddReagent Add 2 mL BF₃-Methanol (12%) Dissolve->AddReagent Heat Heat at 60°C for 5-10 min AddReagent->Heat Cool Cool to Room Temp Heat->Cool AddWaterHexane Add 1 mL Water & 1 mL Hexane (B92381) Cool->AddWaterHexane Vortex Vortex & Separate Phases AddWaterHexane->Vortex Collect Collect Upper (Hexane) Layer Vortex->Collect Dry Dry over Na₂SO₄ Collect->Dry GCMS Inject into GC-MS Dry->GCMS

Caption: Workflow for 19-MEA Derivatization to FAME using BF₃-Methanol.

TMS_Workflow cluster_prep Sample Preparation cluster_reaction Silylation Reaction cluster_dilution Dilution cluster_analysis Analysis Sample Dried 19-MEA Sample (e.g., 1 mg/mL in ACN) ToVial Place in Autosampler Vial AddReagent Add 50 µL BSTFA (+1% TMCS) ToVial->AddReagent VortexReact Vortex & Heat at 60°C for 60 min AddReagent->VortexReact Cool Cool to Room Temp VortexReact->Cool AddSolvent Add Solvent (e.g., Dichloromethane) Cool->AddSolvent GCMS Inject into GC-MS AddSolvent->GCMS

Caption: Workflow for 19-MEA Derivatization to TMS Ester using BSTFA.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This protocol describes the conversion of 19-MEA to its methyl ester (FAME). This method is robust and widely applicable.[2]

Materials:

  • This compound sample

  • Boron trifluoride-methanol solution, 12-14% w/w (BF₃-Methanol)

  • Hexane, GC grade

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners

  • Heating block or water bath

  • Vortex mixer

  • GC vials

Procedure:

  • Sample Preparation: Weigh 1-25 mg of the 19-MEA sample into a screw-capped glass tube. If the sample is not a neat oil or solid, it should be dissolved in a suitable non-polar solvent (like hexane or toluene) and then the solvent evaporated to dryness.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the tube containing the dried sample.[1]

  • Reaction: Tightly cap the tube and place it in a heating block or water bath set to 60°C. Heat for 5-10 minutes. The optimal time may vary depending on the sample matrix and should be determined empirically.

  • Extraction: Cool the tube to room temperature.[1] Add 1 mL of deionized water and 1 mL of hexane to the tube.

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to ensure the FAMEs are extracted into the hexane (upper organic) layer.[1] Allow the layers to separate.

  • Collection: Carefully transfer the upper hexane layer to a clean GC vial. For quantitative recovery, the extraction can be repeated with an additional portion of hexane.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation using BSTFA

This protocol details the formation of a trimethylsilyl (TMS) ester of 19-MEA. This is a rapid method suitable for free fatty acids.[1]

Materials:

  • This compound sample, dried

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (ACN) or other suitable aprotic solvent, GC grade

  • Dichloromethane (DCM) or other suitable solvent for dilution

  • Autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of the dried 19-MEA sample in an aprotic solvent like acetonitrile (e.g., 1 mg/mL) and place it in an autosampler vial.[1]

  • Reagent Addition: Add the silylating agent to the vial.[1] A 2:1 ratio of derivatizing agent to sample is common; for example, add 50 µL of BSTFA with 1% TMCS to 100 µL of the sample solution.[2]

  • Reaction: Immediately cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes in a heating block or oven.[1][2]

  • Cooling and Dilution: After the reaction is complete, cool the vial to room temperature.[2] A solvent of choice, such as dichloromethane, can be added to achieve the desired final concentration for analysis.[1][2]

  • Analysis: The sample is now ready for injection into the GC-MS system.

General Considerations and Best Practices

  • Anhydrous Conditions: Both esterification and silylation reactions are sensitive to water, which can hinder the reaction. It is crucial to use dry glassware and high-purity, low-moisture reagents and solvents.

  • Reagent Quality: Use only high-quality derivatization reagents to avoid the introduction of artifacts during analysis. Adhere strictly to the storage conditions recommended by the manufacturer.

  • Safety: Boron trifluoride is a toxic and corrosive reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Optimization: Reaction times and temperatures are provided as guidelines and may need to be optimized for specific sample types and concentrations to ensure complete derivatization.[2] To confirm complete reaction, a time-course study plotting peak area against derivatization time can be performed.

References

Application Notes and Protocols for 19-Methyleicosanoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this document provides a detailed overview of the current understanding and analytical approaches for 19-Methyleicosanoic acid (19-MEA) and other iso-branched-chain fatty acids (BCFAs) in the field of lipidomics.

Introduction

This compound (19-MEA) is a C21 iso-branched-chain fatty acid (BCFA). While its structural isomer, 18-methyleicosanoic acid (18-MEA), is well-documented as a major lipid component of the hair cuticle, specific information regarding the distribution, quantitative levels, and precise biological functions of 19-MEA in human tissues and fluids remains limited in publicly available scientific literature.

Branched-chain fatty acids, in general, are known to play crucial roles in maintaining cell membrane fluidity and have been identified in various biological matrices, including vernix caseosa and meibomian gland secretions.[1][2] Their analysis presents unique challenges due to the presence of numerous positional isomers. This document provides a comprehensive guide to the analytical methodologies applicable to 19-MEA and other BCFAs, alongside what is currently understood about their biological significance. Given the scarcity of data specific to 19-MEA, much of the following information is based on the broader class of iso-BCFAs.

Quantitative Data Summary

Biological MatrixConditionMean Concentration (ng/mL or ng/g) ± SDNAnalytical MethodReference
Human PlasmaHealthy ControlValue ± SDXGC-MSHypothetical
Human PlasmaDisease State YValue ± SDYGC-MSHypothetical
Vernix CaseosaFull-Term NeonateValue ± SDZLC-MS/MSHypothetical
Meibomian Gland SecretionsHealthy AdultValue ± SDWLC-MS/MSHypothetical

Note: The values in this table are placeholders and should not be considered as actual experimental data.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of fatty acids in biological samples and can be tailored for the specific analysis of this compound.

Protocol 1: Extraction of Total Fatty Acids from Biological Fluids (e.g., Plasma)

This protocol describes a general method for the extraction of total fatty acids from a biological fluid sample.

Materials:

  • Biological fluid (e.g., plasma, serum)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (e.g., C17:0 or a deuterated analog of the target analyte)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the biological fluid in a glass centrifuge tube, add a known amount of internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • The dried lipid extract is now ready for derivatization and analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

  • Dried lipid extract from Protocol 1

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (B92381) (GC grade)

  • Saturated NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

  • Seal the tube and heat at 100°C for 30 minutes in a heating block.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 3: Analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-550

Data Analysis:

  • Identification of 19-MEA FAME will be based on its retention time compared to a chemical standard and its characteristic mass spectrum.

  • Quantification is achieved by comparing the peak area of the analyte to the peak area of the internal standard.

Visualizations

General Fatty Acid Metabolism and Potential Signaling Roles

fatty_acid_metabolism De Novo Lipogenesis De Novo Lipogenesis This compound (BCFA) This compound (BCFA) De Novo Lipogenesis->this compound (BCFA) Membrane Lipids Membrane Lipids This compound (BCFA)->Membrane Lipids Incorporation Signaling Molecules Signaling Molecules This compound (BCFA)->Signaling Molecules Precursor Energy Production (β-oxidation) Energy Production (β-oxidation) This compound (BCFA)->Energy Production (β-oxidation) Metabolism Cell Membrane Fluidity Cell Membrane Fluidity Membrane Lipids->Cell Membrane Fluidity Gene Regulation (e.g., PPARs) Gene Regulation (e.g., PPARs) Signaling Molecules->Gene Regulation (e.g., PPARs)

A simplified diagram of branched-chain fatty acid metabolism.

Experimental Workflow for BCFA Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Lipid Extraction Lipid Extraction Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition LC-MS/MS Analysis->Data Acquisition Peak Integration & Identification Peak Integration & Identification Data Acquisition->Peak Integration & Identification Quantification Quantification Peak Integration & Identification->Quantification

Workflow for the analysis of branched-chain fatty acids.

Conclusion

The study of this compound is an emerging area within lipidomics. While specific data remains scarce, the analytical techniques and protocols established for other branched-chain fatty acids provide a solid foundation for future research. The methodologies outlined in this document offer a starting point for researchers aiming to quantify 19-MEA and elucidate its biological roles. Further investigation is needed to understand the specific pathways in which 19-MEA is involved and to determine its quantitative presence in various physiological and pathological states. Such research will be crucial for understanding its potential as a biomarker or therapeutic target in drug development.

References

Analytical Standards for Branched-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches along their carbon chain. Predominantly saturated, they are found in various natural sources, including dairy products, ruminant meat, fermented foods, and are major components of the cell membranes of many bacteria.[1] The two most common types are iso-BCFAs, with a methyl group on the penultimate carbon, and anteiso-BCFAs, with a methyl group on the antepenultimate carbon.[1] Emerging research has highlighted the unique physiological roles of BCFAs, distinguishing them from their straight-chain counterparts. They are implicated in gut health, modulation of the immune system, and have shown potential anti-inflammatory and anti-cancer properties.[2][3]

Accurate and reliable quantification of BCFAs is crucial for understanding their biological functions and for their development as potential therapeutics or biomarkers for various diseases.[3] This document provides detailed application notes and protocols for the analysis of BCFAs using high-purity analytical standards.

Commercially Available Analytical Standards for BCFAs

The foundation of accurate quantification lies in the use of high-purity analytical standards.[4] Several suppliers offer a range of individual BCFA standards and mixtures, typically with a purity of ≥98%. It is essential to obtain a Certificate of Analysis (CoA) for each standard to ensure traceability and confirm purity.[5]

Table 1: Examples of Commercially Available Branched-Chain Fatty Acid Standards

Compound NameAbbreviationTypeSupplier ExamplesPurity
12-Methyltridecanoic acidiso-14:0isoLarodan, Cayman Chemical≥98%
13-Methyltetradecanoic acidanteiso-15:0anteisoLarodan, Cayman Chemical≥98%
14-Methylpentadecanoic acidiso-16:0isoLarodan, Cayman Chemical≥98%
15-Methylhexadecanoic acidanteiso-17:0anteisoLarodan, Cayman Chemical≥98%
16-Methylheptadecanoic acidiso-18:0isoLarodan, Cayman Chemical≥98%
18-Methylnonadecanoic acidiso-20:0isoLarodan, Cayman Chemical≥98%
Bacterial Acid Methyl Ester MixFAME MixMixtureCayman Chemical≥98% per component
Supelco® 37 Component FAME MixFAME MixMixtureSigma-AldrichVaries per component

Note: This table is not exhaustive and represents a selection of available standards. Researchers should consult supplier catalogs for a comprehensive list and for the availability of certified reference materials (CRMs).

Application Note 1: Quantification of BCFAs in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify the concentration of various BCFAs in dairy products such as milk, cheese, and yogurt.

Background: Dairy products are a primary dietary source of BCFAs, with concentrations varying by product and fermentation process.[6] GC-MS is a robust technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.[[“]]

Experimental Protocol

1. Materials and Reagents:

  • BCFA analytical standards (iso-14:0, anteiso-15:0, iso-16:0, anteiso-17:0, etc.)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0)

  • Hexane (B92381), Methanol (B129727), Chloroform (B151607) (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • Sulfuric acid (H₂SO₄) or Boron trifluoride (BF₃) in methanol

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sample: 2 g of homogenized dairy product

2. Lipid Extraction (Folch Method):

  • Homogenize the dairy sample.

  • To 2 g of the sample, add a known amount of the internal standard.

  • Add 40 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Homogenize for 2 minutes.

  • Filter the mixture to remove solid residues.

  • Add 8 mL of 0.9% NaCl solution to the filtrate and vortex.

  • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Transesterification to FAMEs:

  • To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

  • Heat at 50°C for 20 minutes with occasional vortexing.[8]

  • Cool to room temperature.

  • Add 2 mL of 1 M H₂SO₄ in methanol (or 14% BF₃ in methanol).

  • Heat at 50°C for another 20 minutes.

  • Cool and add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract over anhydrous Na₂SO₄.

  • Transfer the final extract to a GC vial for analysis.

4. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent weakly polar column.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split ratio 10:1)

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 5 min.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 2°C/min to 220°C, hold for 10 min.

  • MSD Transfer Line: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550.

5. Data Analysis:

  • Identify FAME peaks by comparing their retention times and mass spectra with those of the analytical standards.

  • Quantify each BCFA using the ratio of its peak area to the peak area of the internal standard, and by referencing a calibration curve generated with the analytical standards.

Expected Results

Table 2: Representative BCFA Content in Various Dairy Products (% of total fatty acids)

Fatty AcidCow's MilkGoat's MilkYak's MilkFermented Dairy
iso-14:0~0.2%~0.15%~0.3%Higher than milk
anteiso-15:0~0.5%~0.4%~0.8%Higher than milk
iso-16:0~0.4%~0.3%~0.6%Higher than milk
anteiso-17:0~0.6%~0.5%~1.0%Higher than milk
Total BCFAs ~2% ~2% 3-6% Higher than milk

Data compiled from multiple sources.[2][6]

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Dairy Sample (2 g) is_add Add Internal Standard sample->is_add extraction Lipid Extraction (Folch Method) is_add->extraction drying1 Dry Lipid Extract extraction->drying1 fame Transesterification to FAMEs drying1->fame drying2 Dry & Reconstitute in Hexane fame->drying2 gcms GC-MS Analysis drying2->gcms data Data Processing & Quantification gcms->data LC_MS_Workflow start Bacterial Cell Pellet wash Wash with PBS start->wash resuspend Resuspend in Methanol & Add Internal Standards wash->resuspend lyse Cell Lysis (Sonication/Bead Beating) resuspend->lyse centrifuge Centrifuge to Remove Debris lyse->centrifuge extract Collect Supernatant centrifuge->extract dry Dry Extract extract->dry reconstitute Reconstitute for Analysis dry->reconstitute lcms LC-MS/MS Analysis (MRM) reconstitute->lcms quantify Quantification lcms->quantify BCFA_Signaling cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acids (BCFAs) GPCR GPCR (e.g., GPR41/43) BCFA->GPCR Membrane Membrane Fluidity Modulation BCFA->Membrane G_Protein G-Protein Activation GPCR->G_Protein Downstream Downstream Signaling (e.g., MAPK, PI3K) G_Protein->Downstream NFkB_Inhibition NF-κB Pathway Inhibition Downstream->NFkB_Inhibition Metabolic Metabolic Regulation Downstream->Metabolic Gene_Expression Gene Expression NFkB_Inhibition->Gene_Expression ↓ Pro-inflammatory Cytokines Metabolic->Gene_Expression Altered Metabolic Gene Expression

References

Application Notes and Protocols for the Detection of 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Methyleicosanoic acid (19-MEA) is a branched-chain saturated fatty acid that has garnered significant interest due to its unique biological roles. Notably, it is the primary covalently bound fatty acid found on the surface of mammalian hair fibers, contributing to the hydrophobicity and protective properties of the hair cuticle. Beyond its structural role in hair, the analysis of 19-MEA in various biological matrices can provide insights into lipid metabolism and its potential as a biomarker.

This document provides detailed protocols for the sample preparation and subsequent detection of 19-MEA from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles of fatty acid analysis and are intended to serve as a comprehensive guide for researchers.

Analytical Approaches

The detection of 19-MEA typically requires an initial extraction from the sample matrix, followed by a derivatization step to enhance its volatility for GC-MS analysis or to improve its ionization efficiency for LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as ¹³C- or ²H-labeled 19-MEA, is highly recommended for accurate quantification through isotope dilution mass spectrometry.[1][2][3]

Data Presentation: Performance Characteristics of Fatty Acid Analysis

The following table summarizes typical quantitative data for the analysis of fatty acids using mass spectrometry-based methods. These values are representative of the performance that can be expected when analyzing 19-MEA using the protocols outlined below.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 10 ng/mL0.01 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL0.03 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 15%< 20%
Extraction Recovery 85 - 110%80 - 115%

Experimental Protocols

Protocol 1: GC-MS Analysis of 19-MEA in Biological Fluids (Plasma, Serum)

This protocol details the extraction and derivatization of 19-MEA from plasma or serum for analysis by GC-MS. The fatty acid is converted to its fatty acid methyl ester (FAME) for enhanced volatility.

Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled 19-MEA internal standard (e.g., this compound-d3)

  • Chloroform (B151607), HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution

  • Boron trifluoride-methanol (BF₃-methanol) solution (14%)

  • Hexane (B92381), HPLC grade

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., polar column like HP-INNOWAX)

Procedure:

  • Sample Preparation:

    • To a glass centrifuge tube, add 100 µL of plasma or serum.

    • Spike the sample with the internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic layer (chloroform) containing the lipids and transfer it to a new glass tube.

  • Solvent Evaporation:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization to FAMEs:

    • Add 1 mL of 14% BF₃-methanol solution to the dried lipid extract.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 0.5 mL of water to the tube.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Transfer the final hexane extract to a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • The GC-MS conditions should be optimized for the separation and detection of FAMEs.

Protocol 2: LC-MS/MS Analysis of 19-MEA in Tissues

This protocol is suitable for the analysis of 19-MEA in tissue samples, employing a robust extraction and derivatization strategy for sensitive detection by LC-MS/MS.

Materials and Reagents:

  • This compound standard

  • Stable isotope-labeled 19-MEA internal standard

  • Butanol, HPLC grade

  • Methanol, HPLC grade (BUME mixture: 3:1 butanol:methanol)

  • Heptane, HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • 1% Acetic acid solution

  • 2-picolylamine

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Tissue homogenizer

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50 mg of frozen tissue.

    • Add the internal standard.

    • Add 1 mL of cold BUME mixture and homogenize the tissue thoroughly.

  • Lipid Extraction (BUME Method):

    • Vortex the homogenate for 1 minute.

    • Add 1 mL of a heptane:ethyl acetate (3:1, v/v) mixture and 1 mL of 1% acetic acid.

    • Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Collect the upper organic phase.

  • Solvent Evaporation:

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization for LC-MS/MS:

    • To the dried extract, add 50 µL of a solution containing 10 mg/mL 2-picolylamine, 10 mg/mL DPDS, and 10 mg/mL TPP in acetonitrile.

    • Incubate at 60°C for 20 minutes.

    • Evaporate the solvent under nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the derivatized sample in 100 µL of mobile phase (e.g., acetonitrile:water with 0.1% formic acid).

    • Inject an appropriate volume onto the LC-MS/MS system.

    • The LC gradient and MS/MS parameters (e.g., precursor/product ion transitions for 19-MEA-picolinyl ester) should be optimized for maximum sensitivity and selectivity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the sample preparation of 19-MEA for mass spectrometric analysis.

Sample_Preparation_Workflow Sample Biological Sample (e.g., Plasma, Tissue, Hair) Spiking Spike with Internal Standard Sample->Spiking Extraction Lipid Extraction (e.g., Folch, BUME) Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GC_MS_Prep FAME Formation (e.g., BF3-Methanol) Derivatization->GC_MS_Prep For GC-MS LC_MS_Prep Amidation (e.g., Picolinyl Ester) Derivatization->LC_MS_Prep For LC-MS/MS Analysis Analysis GC_MS_Prep->Analysis LC_MS_Prep->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS LC-MS/MS Analysis->LC_MS

Caption: General workflow for 19-MEA sample preparation.

This comprehensive guide provides robust starting points for the reliable quantification of this compound in various biological matrices. Researchers are encouraged to perform in-house validation of these methods to ensure they meet the specific requirements of their studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive support for the purification of synthetic 19-Methyleicosanoic acid. It includes frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The primary methods for purifying this compound, a long-chain branched fatty acid, are recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the initial purity of the crude product, the scale of the purification, and the desired final purity.

Q2: What are the likely impurities in my synthetic this compound?

A2: Impurities can arise from unreacted starting materials, reagents, and side-products from the synthesis. Common impurities may include shorter or longer chain fatty acids, isomers, and residual solvents or catalysts. A thorough understanding of the synthetic route is crucial for identifying potential impurities.

Q3: How can I assess the purity of my this compound?

A3: Purity is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to its methyl ester (FAME).[1][2] Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities if they are present in sufficient quantities.

Q4: What is a good starting point for a TLC solvent system?

A4: For a nonpolar compound like this compound, a good starting solvent system for silica (B1680970) gel TLC is a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297). A common mobile phase for separating neutral lipids is petroleum ether: diethyl ether: acetic acid (84:15:1 v/v/v).[3] A small amount of acetic acid is often included to ensure the carboxylic acid remains protonated and does not streak on the silica plate.[4]

Purification Protocols and Troubleshooting

This section provides detailed protocols for the most common purification methods and troubleshooting guidance for issues that may arise during the experiments.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while the impurities remain in the mother liquor.[5]

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for fatty acid recrystallization include acetone, hexane, and ethanol.[6][7][8]

  • Dissolution: In a flask, add a minimal amount of the selected hot solvent to your crude this compound until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Problem Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent, or the solution is not saturated.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and cool again.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of additional solvent before cooling.- Use a lower-boiling point solvent.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent, or too much solvent was used for washing.- Cool the solution for a longer period or to a lower temperature.- Use a minimal amount of ice-cold solvent for washing the crystals.
The purified compound is still impure. The impurities have similar solubility to the target compound, or the cooling was too rapid, trapping impurities.- Allow the solution to cool more slowly.- Perform a second recrystallization.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase chromatography with silica gel is a common approach.

  • Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or diethyl ether) to elute the compounds from the column. A small amount of acetic acid can be added to the mobile phase to improve the peak shape of the fatty acid.

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Problem Possible Cause Solution
Poor separation of compounds. The chosen solvent system has inappropriate polarity.- Optimize the solvent system using TLC before running the column.- Use a shallower polarity gradient during elution.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Cracking or channeling of the silica gel. Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Broad or tailing bands. The sample was overloaded, or the compound is interacting strongly with the silica gel.- Use a larger column or load less sample.- Add a small percentage of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.
High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is often used for the final purification step or for analyzing the purity of the final product. Reversed-phase HPLC is typically used for fatty acids.[9]

  • Column: Use a reversed-phase column (e.g., C18).[10]

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or acetic acid to improve peak shape.[10][11]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fraction corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation, to yield the highly purified product.

Problem Possible Cause Solution
Peak tailing. Secondary interactions between the carboxylic acid and the stationary phase; column overload.- Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase.- Reduce the amount of sample injected.
Broad peaks. Column degradation; extra-column dead volume.- Use a guard column to protect the analytical column.- Check all fittings and tubing for leaks or excessive length.
Poor resolution. Inappropriate mobile phase composition or gradient.- Optimize the mobile phase and gradient profile on an analytical scale before moving to preparative scale.
Ghost peaks. Contamination in the mobile phase or carryover from a previous injection.- Use high-purity solvents.- Run a blank gradient to wash the column between samples.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatographic Purification

Technique Stationary Phase Mobile Phase (Starting Point) Notes
TLC Silica GelHexane:Ethyl Acetate:Acetic Acid (90:10:1 v/v/v)Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of 0.2-0.4 for the target compound.
Column Chromatography Silica GelGradient elution from 100% Hexane to Hexane:Ethyl Acetate (95:5 v/v)A small amount of acetic acid can be added to the mobile phase.
Reversed-Phase HPLC C18Gradient of Acetonitrile and Water with 0.1% Formic AcidStart with a higher water percentage and gradually increase the acetonitrile concentration.[10]

Visualized Workflows

PurificationWorkflow Crude Crude Synthetic This compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup ColumnChrom Column Chromatography Recrystallization->ColumnChrom Further Purification Analysis Purity Analysis (GC-MS, TLC) Recrystallization->Analysis HPLC Preparative HPLC ColumnChrom->HPLC High Purity ColumnChrom->Analysis PureProduct Pure this compound HPLC->PureProduct HPLC->Analysis

Caption: General purification workflow for synthetic this compound.

TroubleshootingTLC Start TLC Analysis Shows Impurities Q1 Are spots streaking? Start->Q1 A1_Yes Add 1% Acetic Acid to Mobile Phase Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No Q2 Are spots too high (Rf > 0.8)? A1_Yes->Q2 A1_No->Q2 A2_Yes Decrease polarity of mobile phase (e.g., increase hexane %) Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No End Optimized TLC System A2_Yes->End Q3 Are spots too low (Rf < 0.2)? A2_No->Q3 A3_Yes Increase polarity of mobile phase (e.g., increase ethyl acetate %) Q3->A3_Yes Yes A3_No Solvent system is likely suitable Q3->A3_No No A3_Yes->End A3_No->End

Caption: Decision tree for troubleshooting TLC solvent system optimization.

References

Technical Support Center: Optimizing GC-MS Parameters for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of branched-chain fatty acids (BCFAs).

Troubleshooting Guide

This guide addresses specific issues that may arise during the GC-MS analysis of BCFAs.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram shows significant peak tailing or fronting for my BCFA standards and samples. What are the likely causes and how can I fix this?

  • Answer: Poor peak shape is a common issue that can compromise resolution and quantification.

    • Causes of Tailing:

      • Active Sites in the System: Free carboxyl groups on fatty acids can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or packing material. This is a primary cause of tailing.

      • Improper Derivatization: Incomplete derivatization leaves polar carboxyl groups exposed, leading to interactions with the system.

      • Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.

      • Incorrect Column Choice: Using a column with a stationary phase that is not well-suited for fatty acid methyl esters (FAMEs) can result in poor peak shape.

    • Causes of Fronting:

      • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[1][2]

      • Incorrect Injection Technique: Issues with the injection speed or solvent choice can cause band broadening and fronting.

    • Solutions:

      • Derivatization Check: Ensure your derivatization protocol is optimized and complete. Reagents like BSTFA, MSTFA, or BF3-methanol are commonly used to convert fatty acids to their more volatile FAMEs.[3][4]

      • Inlet Maintenance: Regularly clean or replace the injector liner and septum to minimize active sites and contamination.[1][5]

      • Column Trimming: If the column is contaminated, trimming the first few centimeters of the inlet side can restore performance.[1]

      • Optimize Injection Volume: Reduce the injection volume or dilute the sample to prevent column overload.[1][2]

      • Column Selection: Employ a column suitable for FAME analysis, such as a mid-polar (e.g., DB-225ms) or a low-polarity phenyl-substituted column (e.g., DB-5ms).[6]

Issue: Co-elution of BCFA Isomers

  • Question: I am having trouble separating branched-chain fatty acid isomers from their straight-chain counterparts or from each other. What can I do to improve resolution?

  • Answer: Co-elution of isomers is a significant challenge in BCFA analysis.

    • Causes:

      • Inadequate Column Resolution: The GC column may not have sufficient resolving power to separate structurally similar isomers.

      • Suboptimal Temperature Program: The oven temperature program may be too fast or not provide the necessary temperature ramps to separate closely eluting compounds.

    • Solutions:

      • Column Selection: Consider using a more polar column, as this can enhance the separation of isomers. A DB-225ms column or similar cyano-substituted phase is often a good choice.[6] For complex mixtures, comprehensive two-dimensional GC (GCxGC) can provide superior separation.[7]

      • Optimize Temperature Program: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5 °C/min) to improve separation.[8]

      • Tandem Columns: In some cases, coupling two different columns in series (e.g., a DB-225ms followed by a DB-5ms) can achieve the desired separation.[6][9]

Issue: Low Sensitivity and Poor Signal-to-Noise

  • Question: My BCFA peaks are very small, and the baseline is noisy. How can I improve the sensitivity of my analysis?

  • Answer: Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

    • Causes:

      • Inefficient Derivatization: An incomplete derivatization reaction will result in a lower concentration of the target analytes.

      • Leaks in the System: Air leaks in the carrier gas lines or at the injector can increase baseline noise and reduce sensitivity.[10][11]

      • Contaminated Ion Source: A dirty ion source in the mass spectrometer will have reduced ionization efficiency.

      • Suboptimal MS Parameters: The mass spectrometer settings, such as the electron energy or detector voltage, may not be optimized for your analytes.

    • Solutions:

      • Optimize Derivatization: Ensure the reaction conditions (temperature, time, reagent concentration) are optimal for your specific BCFAs.[6][9]

      • Leak Check: Perform a thorough leak check of the entire GC-MS system.[11]

      • Ion Source Cleaning: Clean the ion source according to the manufacturer's instructions.

      • MS Parameter Tuning: Tune the mass spectrometer to ensure optimal performance for the mass range of your FAMEs.

      • Selected Ion Monitoring (SIM) Mode: For targeted analysis, using SIM mode instead of full scan mode can significantly increase sensitivity by focusing on specific m/z values for your compounds of interest.[6][9]

Frequently Asked Questions (FAQs)

1. What is the best derivatization method for branched-chain fatty acids?

There are several effective derivatization methods for preparing BCFAs for GC-MS analysis. The choice often depends on the sample matrix and the specific BCFAs of interest. Common methods include:

  • Esterification with BF3-Methanol: This is a widely used and robust method for creating fatty acid methyl esters (FAMEs).[3][4]

  • Silylation with BSTFA or MSTFA: These reagents create trimethylsilyl (B98337) (TMS) esters, which are also volatile and suitable for GC-MS.[4][12]

  • Alkylation with Pentafluorobenzyl Bromide (PFBBr): This method is particularly useful for short-chain fatty acids and can improve sensitivity.[6][9]

  • Derivatization with Isobutyl Chloroformate/Isobutanol: This technique can be performed in an aqueous solution and is effective for a range of short-chain fatty acids.[13]

2. Which GC column should I use for BCFA analysis?

The choice of GC column is critical for achieving good separation of BCFA isomers.

  • Mid-polar columns , such as those with a (50%-cyanopropyl)-methylpolysiloxane stationary phase (e.g., DB-225ms), are often recommended for their ability to separate FAME isomers based on polarity differences.[6]

  • Low-polarity columns , like those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or VF-5ms), can also be used and may provide better resolution for certain applications, especially when used in tandem with a more polar column.[6][13][14]

  • For very complex samples, a highly polar wax column may be considered for the second dimension in a GCxGC setup.[7]

3. What are typical GC-MS parameters for BCFA analysis?

While optimal parameters will vary depending on the specific instrument and application, the following tables provide a starting point for method development.

Data Presentation

Table 1: Example GC Oven Temperature Programs for BCFA Analysis

ParameterMethod 1 (General Purpose)Method 2 (Enhanced Resolution)
Initial Temperature 50 °C, hold for 2 min40 °C, hold for 5 min
Ramp 1 10 °C/min to 220 °C6 °C/min to 210 °C
Hold 1 Hold for 5 min-
Ramp 2 15 °C/min to 300 °C-
Hold 2 Hold for 10 min-
Total Run Time ~37 min~33 min

Note: These are example programs and should be optimized for your specific column and analytes.

Table 2: Typical Mass Spectrometer Parameters

ParameterSetting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 250 °C
Scan Mode Full Scan (m/z 50-550) or SIM
Solvent Delay 3 - 5 min

Experimental Protocols

Protocol 1: Derivatization of BCFAs to FAMEs using BF3-Methanol

  • Sample Preparation: To approximately 1-10 mg of lipid extract in a screw-cap glass tube, add 1 mL of 0.5 M NaOH in methanol.

  • Saponification: Cap the tube tightly and heat at 100 °C for 5 minutes.

  • Methylation: Cool the tube to room temperature. Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Cap tightly and heat at 100 °C for 30 minutes.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly.

  • Phase Separation: Centrifuge the tube to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Protocol 2: General GC-MS Analysis of BCFAs (as FAMEs)

  • Injection: Inject 1 µL of the FAMEs extract into the GC-MS system.

  • GC Separation:

    • Use a suitable capillary column (e.g., DB-225ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the injector temperature to 250 °C.

    • Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.

    • Employ an optimized oven temperature program (see Table 1 for examples).

  • Mass Spectrometry:

    • Set the ion source and transfer line temperatures as indicated in Table 2.

    • Operate the mass spectrometer in either full scan mode for qualitative analysis or SIM mode for targeted quantitative analysis.

    • Acquire data after an appropriate solvent delay.

  • Data Analysis: Identify BCFAs based on their retention times and mass spectra compared to known standards and library data.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Extract Derivatization Derivatization to FAMEs Sample->Derivatization BF3-Methanol Extraction Hexane Extraction Derivatization->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Carrier Gas Flow Detection Mass Spectrometry Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Peak Identification DataAcquisition->Identification Mass Spectra Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of BCFAs.

Troubleshooting_Tree cluster_peakshape Poor Peak Shape cluster_resolution Poor Resolution Start Chromatographic Problem Identified PeakShape Tailing or Fronting? Start->PeakShape Resolution Co-elution of Isomers Start->Resolution Tailing Tailing PeakShape->Tailing Tailing Fronting Fronting PeakShape->Fronting Fronting CheckDeriv Check Derivatization Tailing->CheckDeriv CleanInlet Clean/Replace Liner Tailing->CleanInlet TrimColumn Trim Column Tailing->TrimColumn ReduceSample Reduce Injection Volume Fronting->ReduceSample OptimizeTemp Optimize Temp Program Resolution->OptimizeTemp ChangeColumn Change Column (more polar) Resolution->ChangeColumn

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Troubleshooting Peak Tailing in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in fatty acid analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in fatty acid analysis?

A: Peak tailing is a distortion in a chromatographic peak where the trailing edge of the peak is broader than the leading edge, resulting in an asymmetrical shape.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] Peak tailing is problematic because it can lead to decreased resolution between closely eluting fatty acids, inaccurate peak integration and quantification, and reduced sensitivity in the analysis.[3][4]

Q2: What are the common causes of peak tailing in fatty acid analysis?

A: The causes of peak tailing can be broadly categorized into chemical and physical issues.

  • Chemical Causes: These often involve secondary interactions between the fatty acids (or their derivatives, like fatty acid methyl esters - FAMEs) and active sites within the chromatographic system.[1] Polar fatty acids are particularly susceptible to interactions with active silanol (B1196071) groups on the surface of GC inlet liners, columns, or contaminants.[5][6]

  • Physical Causes: These are typically related to disruptions in the flow path of the mobile phase or carrier gas.[1] Common physical causes include improper column installation, the presence of dead volumes in the system, a poorly cut column, or a partially blocked column frit.[7][8]

Q3: How can I determine if the peak tailing I'm observing is due to a chemical or a physical problem?

A: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.[1]

  • If all peaks, including the solvent peak, are tailing: This usually indicates a physical issue, such as a problem with the flow path.[8][9]

  • If only some peaks, particularly the more polar fatty acids, are tailing: This is more likely to be a chemical interaction or adsorption problem.[1][6]

Q4: Can my sample preparation method contribute to peak tailing?

A: Yes, issues with sample preparation can lead to peak tailing. For instance, in GC analysis of FAMEs, incomplete derivatization can leave free fatty acids that interact strongly with the column, causing tailing.[10] Additionally, injecting a sample in a solvent that is not compatible with the mobile phase or stationary phase can cause peak distortion.[11]

Q5: How does column temperature affect peak tailing in fatty acid analysis?

A: Column temperature is a critical parameter that can influence peak shape. Increasing the column temperature generally leads to sharper peaks for fatty acids.[12] This is because higher temperatures increase the diffusion coefficient of the analytes, resulting in narrower peaks.[12] However, the effect of temperature on retention time and resolution can vary for different fatty acids.[13][14] In some cases, lowering the temperature may be necessary to improve the separation of specific fatty acids.[13]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

If you are experiencing peak tailing, follow this systematic approach to identify and resolve the issue.

Step 1: Initial Assessment

  • Observe the chromatogram: Determine if all peaks are tailing or only specific ones.

  • Review recent changes: Have there been any recent changes to the method, instrument, or consumables (e.g., new column, new solvent batch)?

Step 2: Investigate Physical Causes (If all peaks are tailing)

  • Check the column installation: Ensure the column is installed correctly in the injector and detector, following the manufacturer's instructions for positioning.[3][8] An improperly positioned column can create dead volumes.[8]

  • Inspect the column cut: A poor column cut can cause turbulence and lead to tailing.[3][9] The cut should be clean and at a 90-degree angle. Use a magnifying tool to inspect the cut.[3]

  • Check for leaks: Use an electronic leak detector to check for leaks at all fittings, including the septum, column connections, and detector.[1]

  • Inspect and clean the inlet: Contamination in the GC inlet is a common cause of peak tailing.[11] Perform basic inlet maintenance, which includes replacing the liner, O-ring, and septum.[11] Check for and remove any debris from the inlet.[10]

  • Consider a blocked frit: A partially blocked inlet frit on the column can distort the sample stream and cause all peaks to tail.[7] Try backflushing the column to dislodge any particulates. If that doesn't work, the frit or the column may need to be replaced.[15]

Step 3: Investigate Chemical Causes (If only some peaks are tailing)

  • Assess column activity: Active sites on the column, particularly at the inlet, can interact with polar fatty acids.[3]

    • Trim the column: Trimming 10-20 cm from the front of the column can remove contaminated sections.[3][16]

    • Use a deactivated liner: Ensure you are using a fresh, deactivated inlet liner.[3]

    • Consider a new column: If the column is old or has been used with highly active compounds, it may need to be replaced.[11] Using a column specifically designed for inertness can help.[11]

  • Optimize mobile phase/carrier gas and pH (for LC):

    • In LC, the mobile phase pH can significantly impact the peak shape of ionizable fatty acids. Adjusting the pH can suppress ionization and reduce secondary interactions.[17]

    • Adding a buffer to the mobile phase can also help mask active silanol groups on the column.[18]

  • Evaluate sample solvent: A mismatch between the sample solvent and the mobile phase (in LC) or stationary phase (in GC) can cause peak tailing.[11] Whenever possible, dissolve the sample in the initial mobile phase.[15]

  • Check for column overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[2] To check for this, dilute your sample and reinject it. If the peak shape improves, overload was the issue.[2]

Guide 2: Experimental Protocols

Protocol 1: Column Trimming for GC

This protocol describes the steps for trimming the analytical column to remove active or contaminated sections.

  • Cool down the GC: Ensure the oven, inlet, and detector are at a safe temperature before handling the column.

  • Turn off gases: Turn off the carrier gas and any detector gases.

  • Remove the column: Carefully disconnect the column from the inlet and detector.

  • Cut the column: Using a ceramic scoring wafer or a specialized column cutting tool, make a clean, 90-degree cut to remove 10-20 cm from the inlet end of the column.[3]

  • Inspect the cut: Use a magnifying glass or a low-power microscope to ensure the cut is clean and free of burrs or shards.[3]

  • Reinstall the column: Reinstall the column in the inlet and detector according to the manufacturer's specifications for proper positioning.

  • Condition the column: Once the column is reinstalled, turn on the carrier gas, check for leaks, and condition the column by heating it to a temperature slightly above the maximum operating temperature of your method for a short period.

Protocol 2: Inlet Maintenance for GC

This protocol outlines the routine maintenance of the GC inlet to prevent peak tailing.

  • Cool down the inlet: Ensure the inlet has cooled to a safe temperature.

  • Turn off gases: Turn off the carrier gas.

  • Disassemble the inlet: Carefully remove the septum nut and septum. Then, remove the inlet liner.

  • Clean the inlet: Use a solvent-moistened swab to clean the inside of the inlet body.

  • Inspect for debris: Use a small flashlight to look for any debris, such as pieces of septum or ferrules, at the bottom of the inlet.[10] Remove any debris found.

  • Replace consumables: Install a new, deactivated inlet liner, a new septum, and a new O-ring if necessary.[11]

  • Reassemble and check for leaks: Reassemble the inlet, turn on the carrier gas, and perform a leak check.

Data Presentation

Table 1: Effect of Column Temperature on Fatty Acid Ethyl Esters (FAEEs) Analysis by LC

AnalyteRetention Time at 30°C (min)Retention Time at 55°C (min)Change in Retention Time (min)
FAEE 12.502.31-0.19
FAEE 23.152.98-0.17
FAEE 33.803.65-0.15
FAEE 44.504.36-0.14

Data is illustrative and based on the principle that increasing column temperature generally decreases retention time in liquid chromatography.[13] As observed, increasing the column temperature from 30°C to 55°C resulted in shorter retention times for all fatty acid ethyl esters.[13] Higher temperatures can also lead to sharper peaks.[12][19]

Mandatory Visualization

TroubleshootingWorkflow start Peak Tailing Observed all_peaks Do all peaks tail? start->all_peaks physical_issues Physical Issues Likely all_peaks->physical_issues Yes chemical_issues Chemical Issues Likely all_peaks->chemical_issues No check_column_install Check Column Installation & Position physical_issues->check_column_install check_cut Inspect Column Cut check_column_install->check_cut check_leaks Check for System Leaks check_cut->check_leaks inlet_maintenance Perform Inlet Maintenance check_leaks->inlet_maintenance end Problem Resolved inlet_maintenance->end column_activity Assess Column Activity chemical_issues->column_activity trim_column Trim Column Inlet column_activity->trim_column new_liner Use New Deactivated Liner trim_column->new_liner check_overload Check for Sample Overload new_liner->check_overload check_overload->end

Caption: Troubleshooting workflow for peak tailing.

ChemicalInteractions cluster_column Silica Surface of Column silanol Active Silanol Group (Si-OH) Negative Charge interaction Secondary Interaction (Adsorption) silanol->interaction fatty_acid Polar Fatty Acid e.g., Carboxyl Group (-COOH) fatty_acid->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: Cause of peak tailing due to chemical interactions.

References

Technical Support Center: Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of fatty acid isomers in their gas chromatography (GC) experiments.

Troubleshooting Guide

This guide addresses specific issues encountered during the GC analysis of fatty acid isomers.

Question: Why am I seeing poor or no resolution between my cis and trans fatty acid isomers?

Answer: Achieving good resolution for geometric isomers is challenging due to their similar physicochemical properties and retention times.[1] The most critical factor for success is the choice of GC column and optimized analytical conditions.[1]

  • Incorrect GC Column: The single most important factor is the use of a highly polar stationary phase.[1] Phases containing cyanopropyl functional groups are essential for separating geometric isomers.[1][2] Highly polar columns like the HP-88 or Rt-2560 are preferred for detailed cis/trans separation.[2][3][4]

  • Suboptimal Column Dimensions: For complex isomer mixtures, longer columns (e.g., 100 meters) are often necessary to provide sufficient resolving power.[5][6][7]

  • Incorrect Oven Temperature Program: The elution temperature significantly impacts the separation of isomers.[8] Even a small change in temperature can alter the elution order of certain fatty acid methyl esters (FAMEs).[5][8] It is crucial to optimize the temperature ramp rate; slower ramps often improve resolution at the cost of longer analysis times.[9]

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects chromatographic efficiency.[9][10] Operating at the optimal flow rate for the chosen column dimensions minimizes band broadening and maximizes resolution.[10]

Question: My chromatogram shows significant peak tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue, often indicating unwanted interactions between the analytes and the GC system.

  • Incomplete Derivatization: Free fatty acids are highly polar and prone to hydrogen bonding, which causes interaction with the column and results in tailing peaks.[11] Ensure your derivatization process to convert fatty acids into FAMEs is complete.[1]

  • Active Sites in the System: Active sites in the GC inlet liner or on the column can interact with analytes.[1][12] Using a deactivated inlet liner is recommended.[1] If a column is old or has been contaminated, it may need conditioning at a high temperature or replacement.[1][13]

  • Column Contamination: Contamination can occur from the sample matrix or septum bleed.[13][14] Baking out the column at a high temperature can help. In severe cases, removing the first few inches of the column or rinsing it with a solvent may be necessary.[13]

Question: My signal-to-noise ratio is low, and I'm having trouble detecting my isomers of interest. How can I improve sensitivity?

Answer: Low signal or poor sensitivity can stem from several factors related to both the sample and the instrument settings.

  • Insufficient Sample Concentration: The amount of analyte injected may be below the detector's limit of detection. Concentrate the sample after the derivatization and extraction steps to increase the analyte concentration.[1]

  • Inefficient Injection: For trace analysis, a splitless injection mode is preferred over a split injection to ensure the entire sample volume enters the column.[1] However, be mindful of potential column overload.

  • Detector Issues: Ensure the detector is functioning correctly. For a Flame Ionization Detector (FID), check that the flame is lit and that the gas flows (Hydrogen, Air, and make-up gas) are set to the manufacturer's recommendations.[12]

Question: The retention times for my peaks are shifting between runs. What could be causing this instability?

Answer: Inconsistent retention times can invalidate your results and make peak identification difficult.

  • System Leaks: Air leaks in the carrier gas line or at the injector can cause fluctuations in flow and pressure, leading to shifting retention times.[12] Perform a leak check of the system.

  • Insufficient Equilibration Time: Ensure the GC oven has sufficient time to equilibrate at the initial temperature before each injection.[12][15] This ensures a consistent starting condition for every run.

  • Oven Temperature Program Not Reproducible: If the oven temperature is not consistent from run to run, it will directly affect retention times.[15] Verify that the oven is accurately following the programmed temperature ramp.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting poor resolution of fatty acid isomers.

G cluster_Start Problem Identification cluster_Checks Troubleshooting Steps cluster_Solutions Corrective Actions Start Poor Resolution of Isomers Col 1. Check GC Column Start->Col GC_Params 2. Optimize GC Parameters Start->GC_Params Sample_Prep 3. Verify Sample Preparation Start->Sample_Prep Col_Phase Is stationary phase highly polar? (e.g., Cyanopropyl) Col->Col_Phase Col_Dim Are column dimensions adequate? (e.g., 100m length) Col->Col_Dim Col_Cond Is column old or contaminated? Col->Col_Cond GC_Temp Is oven temperature program optimized? GC_Params->GC_Temp GC_Flow Is carrier gas flow rate optimal? GC_Params->GC_Flow GC_Inject Is injection mode appropriate? GC_Params->GC_Inject Sample_Deriv Is derivatization complete? Sample_Prep->Sample_Deriv Sample_Conc Is sample concentration sufficient? Sample_Prep->Sample_Conc Sol_Col Use appropriate (e.g., HP-88) column Col_Phase->Sol_Col No Col_Dim->Sol_Col No Col_Cond->Sol_Col Yes Sol_GC Adjust temp ramp, flow rate, or injection GC_Temp->Sol_GC No GC_Flow->Sol_GC No GC_Inject->Sol_GC No Sol_Sample Re-run derivatization or concentrate sample Sample_Deriv->Sol_Sample No Sample_Conc->Sol_Sample No

Caption: A logical workflow for diagnosing and resolving poor isomer separation in GC.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for fatty acid analysis by GC?

Free fatty acids are generally not suitable for direct GC analysis because their high polarity and low volatility lead to poor chromatographic performance, including severe peak tailing.[11][16] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME).[11][16][17] This crucial step neutralizes the polar group, allowing for separation based on boiling point, degree of unsaturation, and molecular geometry.[11][16]

2. What is the best type of GC column for separating fatty acid isomers?

For the separation of geometric (cis/trans) and positional fatty acid isomers, highly polar capillary columns are essential.[1][2][5] Stationary phases with a high percentage of cyanopropyl content (e.g., CP-Sil 88, HP-88, SP-2560, Rt-2560) provide the unique selectivity needed to resolve these isomers.[2][3][4][5] On these columns, trans isomers typically elute before their corresponding cis isomers.[2][4][18] For routine analysis of FAMEs without complex isomer separation, a polar polyethylene (B3416737) glycol (PEG) column (e.g., a "WAX" type) can be sufficient.[2][5]

3. How do column dimensions affect my separation?

  • Length: Longer columns provide higher resolution and are often required for complex mixtures of isomers.[5][6][7][9] A 100 m column is frequently recommended for detailed trans fatty acid analysis.[4][5][6][7]

  • Internal Diameter (ID): Narrower columns (e.g., 0.18 mm or 0.25 mm ID) provide higher efficiency and better resolution compared to wider bore columns.[9][10][19]

  • Film Thickness: A thinner stationary phase film can improve resolution by minimizing mass transfer resistance, which is particularly useful for late-eluting compounds.[9][10]

4. Should I use Hydrogen or Helium as the carrier gas?

Both are commonly used. Hydrogen often provides faster analysis times and better efficiency at higher linear velocities due to its higher diffusivity.[1][19][20] This can lead to sharper peaks and improved resolution in less time. However, safety precautions for using hydrogen are necessary. Helium is inert and very safe, but can be more expensive.

Quantitative Data Summary

The tables below summarize typical parameters for the GC analysis of fatty acid isomers.

Table 1: Comparison of Common GC Columns for FAME Isomer Analysis

Column TypeStationary PhasePolarityRecommended Use
HP-88 / CP-Sil 88 Highly substituted cyanopropyl siloxaneVery HighExcellent for complex cis/trans isomer separations.[2][3][7]
DB-23 Mid-polarity cyanopropyl siloxaneHighGood for complex FAME mixtures with some cis/trans separation.[2][3]
DB-Wax / Supelcowax Polyethylene Glycol (PEG)PolarGood for general FAME analysis, but does not separate cis/trans isomers.[2][3][5]

Table 2: Typical GC Method Parameters for FAME Isomer Separation on a Highly Polar Column

ParameterTypical Value / ConditionRationale
Column 100 m x 0.25 mm ID, 0.20 µm filmHigh resolution is needed for complex isomer mixtures.[1][5][6][7]
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis.[1][19]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of FAMEs.[1][2]
Injection Mode Split (e.g., 50:1 or 100:1)Prevents column overload with concentrated samples.[1][2]
Oven Program Start at 60-100°C, ramp slowly (e.g., 2-4°C/min) to ~225-240°CA slow ramp is critical for resolving closely eluting isomers.[2][7]
Detector Flame Ionization Detector (FID)Robust, reliable, and provides excellent quantitative data for hydrocarbons.[1]
Detector Temp. 260 - 280 °CPrevents condensation of analytes in the detector.[1][2]

Experimental Protocols & Workflows

Protocol 1: Acid-Catalyzed Esterification to FAMEs using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs from free fatty acids and glycerolipids.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner.[11]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol).[11][16]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60-100°C. A typical time is 5-10 minutes, but this may need optimization.[11][16]

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 1 mL of a nonpolar solvent (e.g., hexane (B92381) or heptane).[11]

  • Phase Separation: Cap the tube and vortex thoroughly for at least 1 minute to extract the FAMEs into the organic layer.[16]

  • Collection: Allow the layers to separate. Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis.[11]

FAMEs Preparation and Analysis Workflow

The following diagram outlines the general workflow from sample to analysis.

G Sample Lipid Sample Deriv Add BF3-Methanol & Heat (60-100°C) Sample->Deriv Extract Cool & Extract with Hexane/Water Deriv->Extract Collect Collect Upper Organic Layer (FAMEs) Extract->Collect Analyze Inject into GC Collect->Analyze Result Chromatogram with Separated Isomers Analyze->Result

Caption: General experimental workflow for FAMEs preparation and subsequent GC analysis.

Principle of Isomer Separation on a Polar Column

The separation of cis and trans isomers on a highly polar (cyanopropyl) stationary phase is based on differences in their molecular shape and interaction with the phase.

G Interaction with Polar Stationary Phase cluster_Column GC Column Trans Trans Isomer (Linear Shape) Less Interaction -> Elutes Faster Phase Highly Polar Stationary Phase (Cyanopropyl) Trans->Phase Weak Dipole Interaction Cis Cis Isomer (Bent 'U' Shape) More Interaction -> Elutes Slower Cis->Phase Stronger Dipole Interaction

References

Technical Support Center: Stability of 19-Methyleicosanoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 19-Methyleicosanoic acid (19-MEA) when used as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (19-MEA) and why is it used as an internal standard?

This compound is a branched-chain saturated fatty acid. Its structural similarity to endogenous long-chain fatty acids makes it a suitable internal standard for chromatographic assays, such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). As an internal standard, it is added to samples at a known concentration to correct for variability during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of quantification.

Q2: What are the general recommendations for storing 19-MEA stock solutions?

To ensure the long-term stability of 19-MEA stock solutions, it is recommended to:

  • Storage Temperature: Store at -20°C or lower for long-term storage. For routine use, refrigeration at 4°C is acceptable for short periods.

  • Solvent: Prepare stock solutions in a high-purity organic solvent such as ethanol, methanol, or a chloroform:methanol mixture.

  • Container: Use amber glass vials with PTFE-lined caps (B75204) to protect from light and prevent solvent evaporation.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Q3: How stable is 19-MEA in biological matrices like plasma or serum?

While specific stability data for 19-MEA in biological matrices is not extensively published, general principles for fatty acid stability apply. The stability of fatty acids in plasma and serum is influenced by storage temperature and handling procedures, such as freeze-thaw cycles.

  • Long-Term Storage: For long-term storage of biological samples containing 19-MEA, temperatures of -80°C are recommended to minimize potential degradation from enzymatic activity.[1]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to an increase in free fatty acid concentrations in plasma, potentially due to the enzymatic hydrolysis of triglycerides and other lipids.[2][3] It is advisable to aliquot samples into single-use tubes to avoid multiple freeze-thaw cycles.

Q4: What are the potential degradation pathways for 19-MEA during analysis?

As a saturated fatty acid, 19-MEA is relatively stable and not prone to oxidation. However, potential sources of degradation or loss include:

  • Esterification/Derivatization: Incomplete or variable derivatization (e.g., to form fatty acid methyl esters, FAMEs) can lead to inaccurate quantification.

  • Adsorption: Fatty acids can adsorb to glass and plastic surfaces. Using silanized glassware and low-adsorption plastics can mitigate this.

  • pH Instability: Extreme pH conditions during sample extraction could potentially affect the stability of the carboxylic acid group, though this is less of a concern for saturated fatty acids compared to more labile lipids.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Variability in 19-MEA Peak Area Inconsistent pipetting of the internal standard solution.- Verify the calibration and proper use of pipettes.- Ensure the internal standard is completely dissolved and the solution is homogeneous before pipetting.
Incomplete or variable extraction recovery.- Optimize the extraction procedure, ensuring consistent pH and solvent volumes.- Perform a recovery experiment by comparing pre-extraction and post-extraction spiked samples.
Matrix effects (ion suppression or enhancement in MS-based methods).- Evaluate matrix effects by comparing the response of 19-MEA in a neat solution versus a post-extraction spiked blank matrix from multiple sources.- If significant matrix effects are observed, consider further sample cleanup or the use of a different ionization technique.
Loss of 19-MEA Signal Over Time Degradation of the stock solution.- Prepare fresh stock solutions periodically.- Store stock solutions under an inert atmosphere at -20°C or colder.
Adsorption to vials or instrument components.- Use silanized glass vials and inserts.- Prime the analytical system with a standard solution before running samples.
No 19-MEA Peak Detected Incorrect preparation of the internal standard solution.- Double-check all calculations and dilutions.- Confirm the identity and purity of the 19-MEA standard material.
Instrument malfunction.- Verify instrument parameters (e.g., injection volume, detector settings).- Inject a known standard of 19-MEA to confirm instrument performance.

Quantitative Data Summary

While specific quantitative stability data for 19-MEA is limited, the following table summarizes general stability data for fatty acids in plasma under different conditions, which can be used as a proxy.

Parameter Storage Condition Duration Observation Reference
Free Fatty Acids-80°C (Plasma)Up to 10 freeze-thaw cyclesIncrease in fatty acid levels observed.[2]
Free Fatty Acids-20°C vs -80°C (Serum)1 yearFree fatty acids were not stable, showing a decrease to ~80% of the initial value, likely due to freeze-thaw effects. Storage at -70°C is recommended over -20°C.[1]
Fatty Acid Methyl Esters (FAMEs)Room Temperature (in solvent)12 hoursTest solutions of FAMEs were found to be stable.[4]
Fatty Acid Methyl Esters (FAMEs)-20°C (in solvent)14 daysFAMEs in serum extracts were stable.[5]

Experimental Protocols

Protocol 1: Preparation and Storage of 19-MEA Internal Standard Stock Solution

  • Materials:

    • This compound (high purity standard)

    • High-purity solvent (e.g., Ethanol, ACS grade or higher)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Amber glass vials with PTFE-lined caps

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Accurately weigh a precise amount of 19-MEA using an analytical balance.

    • Quantitatively transfer the weighed 19-MEA to a volumetric flask.

    • Dissolve the 19-MEA in the chosen solvent and bring it to volume. Ensure complete dissolution by gentle warming or sonication if necessary.

    • This creates a primary stock solution (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the primary stock solution to the desired concentration for spiking into samples.

    • Aliquot the stock and working solutions into amber glass vials.

    • Flush the headspace of each vial with an inert gas before sealing.

    • Store the primary stock solution at -20°C or colder for long-term storage. Working solutions can be stored at 4°C for short-term use (e.g., up to one week).

Protocol 2: Assessment of Freeze-Thaw Stability of 19-MEA in Plasma

  • Materials:

    • Blank human plasma (from at least 6 different donors)

    • 19-MEA working solution

    • Calibrated pipettes

    • Microcentrifuge tubes

    • -80°C freezer

  • Procedure:

    • Pool the blank plasma from the different donors.

    • Spike the pooled plasma with the 19-MEA working solution to a known concentration (e.g., a mid-range concentration of the intended calibration curve).

    • Aliquot the spiked plasma into multiple single-use microcentrifuge tubes.

    • Time Zero (T0) Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration.

    • Freeze-Thaw Cycles:

      • Store the remaining aliquots at -80°C for at least 24 hours.

      • Thaw a set of aliquots (n=3-5) completely at room temperature. This constitutes one freeze-thaw cycle. Analyze these samples.

      • Refreeze the remaining aliquots at -80°C for at least 12 hours.

      • Repeat the thaw-refreeze process for the desired number of cycles (e.g., 3 and 5 cycles), analyzing a set of aliquots after each cycle.

    • Data Analysis: Compare the mean concentration of 19-MEA at each freeze-thaw cycle to the T0 concentration. The internal standard is considered stable if the mean concentration is within ±15% of the T0 value.

Visualizations

experimental_workflow Experimental Workflow for 19-MEA Internal Standard Validation cluster_prep Preparation cluster_spike Sample Spiking cluster_process Sample Processing cluster_analysis Analysis prep_stock Prepare 19-MEA Stock Solution prep_working Prepare Working Solution prep_stock->prep_working spike_samples Spike 19-MEA into Calibration Standards, QCs, and Samples prep_working->spike_samples extraction Lipid Extraction spike_samples->extraction derivatization Derivatization (e.g., FAME) extraction->derivatization gcms_analysis GC-MS or LC-MS Analysis derivatization->gcms_analysis

Caption: Workflow for using 19-MEA as an internal standard.

troubleshooting_logic Troubleshooting Logic for 19-MEA Variability A High Variability in 19-MEA Signal B Check Sample Preparation A->B C Check Instrument Performance A->C D Evaluate Matrix Effects A->D B_sub1 Verify Pipetting B->B_sub1 B_sub2 Assess Extraction Recovery B->B_sub2 C_sub1 Check for Leaks and Contamination C->C_sub1 C_sub2 Run System Suitability Test C->C_sub2 D_sub1 Post-Extraction Spike Experiment D->D_sub1 D_sub2 Analyze Multiple Matrix Lots D->D_sub2

References

Technical Support Center: Optimizing Derivatization Yield for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fatty Acid Methyl Ester (FAME) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crucial derivatization step in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of derivatization in FAME analysis?

A1: The primary goal of derivatization is to convert non-volatile fatty acids into more volatile and less polar fatty acid methyl esters (FAMEs). This transformation is essential for successful analysis by gas chromatography (GC), as it improves peak shape, enhances separation, and reduces tailing, leading to more accurate and reproducible quantification.[1]

Q2: Which are the most common derivatization methods for FAME analysis?

A2: The most prevalent methods for preparing FAMEs from lipids are acid-catalyzed and base-catalyzed transmethylation.[1] Boron trifluoride (BF₃) in methanol (B129727) is a widely used acid catalyst.[2][3][4] Other acid catalysts include hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in methanol.[2][5][6] Base-catalyzed reactions often employ sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in methanol.[7][8]

Q3: What are the main causes of incomplete derivatization?

A3: Incomplete derivatization is a common issue that can stem from several factors, including the presence of water, degraded or insufficient reagents, suboptimal reaction time and temperature, and interference from the sample matrix.[9][10][11] Water is particularly detrimental as it can hydrolyze both the derivatizing agent and the newly formed esters.[10]

Q4: How can I confirm that my derivatization reaction is complete?

A4: To ensure the reaction has gone to completion, you can analyze aliquots of a sample at different derivatization times. By plotting the peak area against time, you can identify the point where the peak area no longer increases, indicating the reaction is complete. Additionally, analyzing the sample by GC-MS and checking for the absence of free fatty acid peaks can confirm complete derivatization.[10]

Q5: What are "artifact" peaks in a chromatogram and how can they be avoided?

A5: Artifacts are extraneous peaks in a chromatogram that do not originate from the sample's inherent composition. They can be formed during sample preparation, for instance, through the reaction of methanol with fatty acids during extraction or storage.[12] Using high-quality, fresh derivatization reagents and avoiding excessive heating can help minimize artifact formation.[4] It is also crucial to distinguish between true metabolites and artifacts that may form during analysis, especially with heated injectors in GC-MS.[13]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No FAME Peaks Incomplete derivatization reaction.- Optimize reaction time and temperature.[9] - Ensure reagents are fresh and not degraded.[14] - Use a significant molar excess of the derivatizing agent.[9] - Ensure the absence of water by using anhydrous solvents and drying the sample if necessary.[10][11] A water scavenger like 2,2-dimethoxypropane (B42991) can be added.[9]
Sample degradation.- Avoid excessive heating during derivatization and solvent evaporation steps.[10]
Issues with GC injection.- Check the syringe for clogs and ensure proper injection volume.
Poor Reproducibility Inconsistent sample preparation.- Ensure precise and consistent execution of all sample preparation steps, including accurate addition of internal standards.[10]
Variability in reaction conditions.- Precisely control reaction time, temperature, and reagent volumes for all samples and standards.[10]
Instrument variability.- Perform regular calibration and maintenance of the GC system.[10]
Presence of Broad or Tailing Peaks Incomplete derivatization.- Re-optimize the derivatization protocol to ensure complete conversion of fatty acids to FAMEs.[7]
Active sites in the GC system.- Deactivate the GC inlet liner and use a column suitable for FAME analysis.
Unexpected Peaks (Artifacts) Contaminated reagents or solvents.- Use high-purity reagents and solvents. Prepare a reagent blank to identify any potential contamination.
Side reactions during derivatization.- Adjust reaction conditions (e.g., temperature, time) to minimize side reactions. Certain catalysts can cause isomerization of unsaturated fatty acids.[4]
Sample matrix interference.- Employ a cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix before derivatization.[11]

Experimental Protocols

Acid-Catalyzed Derivatization using Boron Trifluoride (BF₃)-Methanol

This protocol is adapted for the esterification of fatty acids to FAMEs.

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness.

  • Reagent Addition: Add 2 mL of 14% BF₃ in methanol.[9]

  • Reaction: Tightly cap the vessel and heat at 60°C for approximately 60 minutes.[9] For some applications, heating at 70°C for 2 hours may be necessary.[2]

  • Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).[9]

  • Phase Separation: Shake the vessel vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial. To ensure no water is transferred, the organic layer can be passed through a small amount of anhydrous sodium sulfate.[9]

  • Analysis: The sample is now ready for GC analysis.

Alkaline-Catalyzed Transesterification using Potassium Hydroxide (KOH) in Methanol

This method is suitable for the transesterification of triglycerides.

  • Sample Preparation: Weigh approximately 50 mg of the oil or fat sample into a reaction vial.

  • Solvent Addition: Add 1 mL of hexane to dissolve the sample.

  • Reagent Addition: Add 2 mL of 4 mol/L potassium hydroxide in methanol.[3]

  • Reaction: Cap the vial and heat at 50°C for 30 minutes with stirring.[3]

  • Extraction: Cool the mixture to room temperature and add 1 mL of water.

  • Phase Separation: After the phases separate, transfer an aliquot of the upper organic layer to a GC vial for analysis.[3]

Quantitative Data Summary

The efficiency of different derivatization methods can vary based on the sample matrix and fatty acid composition. The following table summarizes typical reaction conditions and reported yields for common methods.

Derivatization Method Catalyst Temperature (°C) Time Reported Yield/Efficiency Reference
Acid-Catalyzed14% BF₃ in Methanol702 hoursEfficient for transmethylating wax esters and triglycerides.[2]
Acid-Catalyzed1% H₂SO₄ in Methanol5016 hours (overnight)Complete derivatization of triglycerides and polar lipids.[2]
Acid-Catalyzed1.2% HCl in Methanol4516 hours>96% for sterol esters, triacylglycerols, phospholipids, and free fatty acids.[15]
Acid-Catalyzed1.2% HCl in Methanol10090 minutes>96% for sterol esters, triacylglycerols, phospholipids, and free fatty acids.[15]
Base-CatalyzedKOH in Methanol5030 minutesFewer FAME peaks observed compared to acid-catalyzed methods for some matrices.[3]
Base-Catalyzed followed by Acid-CatalyzedKOH then HCl702 minutes (KOH step)Recoveries ranged from 84% to 112%, with higher variation for unsaturated fatty acids.[1]
Base-Catalyzed followed by TMS-DiazomethaneKOH then TMS-DM5010 minutes (TMS-DM step)Higher recovery values (90% to 106%) and less variation compared to the KOH/HCl method.[1]

Visual Workflows

FAME_Derivatization_Workflow General Workflow for FAME Analysis start Start: Lipid Sample sample_prep Sample Preparation (e.g., Extraction, Drying) start->sample_prep derivatization Derivatization (Acid or Base Catalysis) sample_prep->derivatization extraction FAME Extraction (e.g., with Hexane) derivatization->extraction analysis GC Analysis extraction->analysis end End: FAME Profile analysis->end

Caption: General experimental workflow for FAME analysis.

Troubleshooting_Incomplete_Derivatization Troubleshooting Incomplete Derivatization start Problem: Incomplete Derivatization check_water Is water present in the sample or reagents? start->check_water dry_sample Action: Dry sample completely. Use anhydrous solvents/reagents. check_water->dry_sample Yes check_reagents Are reagents fresh and of high quality? check_water->check_reagents No dry_sample->check_reagents replace_reagents Action: Use fresh, high-purity reagents. check_reagents->replace_reagents No check_conditions Are reaction time and temperature optimized? check_reagents->check_conditions Yes replace_reagents->check_conditions optimize_conditions Action: Perform time-course experiment to determine optimal conditions. check_conditions->optimize_conditions No solution Solution: Complete Derivatization check_conditions->solution Yes optimize_conditions->solution

Caption: A decision tree for troubleshooting incomplete derivatization.

References

Technical Support Center: Navigating Co-elution in Complex Lipid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing the common challenge of co-elution in the analysis of complex lipid samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you achieve accurate and reliable lipidomics data.

Frequently Asked questions (FAQs)

Q1: What is co-elution in lipidomics and why is it a problem?

A: Peak co-elution occurs when two or more distinct lipid species are not sufficiently separated by the chromatography system and elute from the column at the same or very similar times.[1][2] This results in a single, merged chromatographic peak, which can lead to:

  • Inaccurate Identification: A merged peak can be misidentified as a single, more abundant lipid, causing researchers to overlook other important species.[1]

  • Incorrect Quantification: The area of a co-eluting peak represents the combined signal of all compounds within it, leading to a significant overestimation of the quantity of any single species.[1]

Q2: What are the primary causes of co-elution in lipid analysis?

A: The immense structural diversity of lipids is the primary cause of co-elution.[1] Key causes include:

  • Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to differentiate them.

  • Isomeric Species: Lipids with the same elemental composition (and thus identical mass) but different structures. These are a major challenge and include:

    • Regioisomers: Lipids containing the same fatty acids arranged differently on the glycerol (B35011) backbone (e.g., at the sn-1, sn-2, or sn-3 positions).[1]

    • Double Bond Positional Isomers: Fatty acid chains with the same length and number of double bonds, but with the double bonds located at different positions.[1]

    • Geometric Isomers (cis/trans): Differences in the geometry of the double bonds.

Q3: How can I detect co-elution in my chromatogram?

A: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Here are some indicators:[2][3]

  • Asymmetrical Peak Shape: Look for shoulders on a peak or what appears to be two merged peaks. A "shoulder" is a sudden discontinuity, whereas a "tail" is a gradual decline.[2]

  • Diode Array Detector (DAD) Analysis: If you are using a DAD, you can perform a peak purity analysis. The system collects multiple UV spectra across a single peak. If the spectra are identical, you have a pure compound. If they differ, co-elution is likely.[2][3]

  • Mass Spectrometry (MS) Analysis: Take mass spectra across the peak and compare them. If the mass spectral profiles shift, co-elution is probable.[2][3]

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions

If you suspect co-elution, the first step is to optimize your chromatographic method. This guide provides a systematic approach to improving peak resolution.

Problem: Poor resolution between lipid peaks, leading to co-elution.

Troubleshooting Workflow:

cluster_0 Troubleshooting Co-elution: Chromatographic Optimization start Co-elution Detected step1 Modify Mobile Phase Gradient start->step1 step2 Adjust Mobile Phase Composition step1->step2 If resolution is still poor step3 Change Stationary Phase step2->step3 If resolution is still poor step4 Consider Alternative Chromatography step3->step4 For challenging separations end Resolution Improved step4->end

Caption: A workflow for troubleshooting co-elution by optimizing chromatography.

Detailed Steps:

  • Modify the Mobile Phase Gradient:

    • Scouting Run: Start with a broad gradient (e.g., 5-95% organic solvent over 20 minutes) to identify where the lipids of interest elute.

    • Shallow Gradient: A shallower gradient (slower increase in organic solvent) can improve the separation of closely eluting peaks.

    • Gradient Hold: Incorporate an isocratic hold at a specific solvent composition to improve the resolution of a particular group of co-eluting lipids.

  • Adjust Mobile Phase Composition:

    • Solvent Choice: The choice of organic solvent (e.g., acetonitrile, methanol, isopropanol) can significantly impact selectivity. For reversed-phase chromatography, gradient elution using water–acetonitrile–isopropanol is a popular choice.[4]

    • Additives: Mobile phase additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can improve peak shape and ionization efficiency.[5] The pH of the mobile phase is also a critical factor for ionizable lipids.[6]

  • Change the Stationary Phase:

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider a different column chemistry. For reversed-phase chromatography, C18 columns are common, but C8 or phenyl-hexyl columns might provide the necessary change in selectivity.[6]

    • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) can provide higher resolution.

  • Consider Alternative Chromatographic Techniques:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar lipids based on their head groups and can be a good alternative to reversed-phase chromatography.[6]

    • Supercritical Fluid Chromatography (SFC): SFC can offer faster separations and unique selectivity for certain lipid classes, especially for resolving isomers.[7]

Guide 2: Advanced Separation Techniques

For highly complex samples where co-elution persists despite chromatographic optimization, advanced techniques can provide the necessary resolution.

Advanced Separation Workflow:

cluster_1 Advanced Techniques for Resolving Co-elution start Persistent Co-elution step1 Two-Dimensional Liquid Chromatography (2D-LC) start->step1 step2 Ion Mobility Spectrometry (IMS) step1->step2 Orthogonal Separation step3 Chemical Derivatization step2->step3 For specific isomers end Isomer Resolution Achieved step3->end

Caption: Workflow for employing advanced techniques to resolve persistent co-elution.

Detailed Steps:

  • Two-Dimensional Liquid Chromatography (2D-LC):

    • Principle: 2D-LC couples two different chromatographic columns (dimensions) to significantly increase peak capacity. A common setup for lipidomics is HILIC in the first dimension to separate by lipid class, followed by reversed-phase LC in the second dimension to separate lipids within each class.[8][9]

    • Application: This is particularly useful for separating lipids that co-elute in a single dimension.

  • Ion Mobility Spectrometry (IMS):

    • Principle: IMS separates ions in the gas phase based on their size, shape, and charge. This provides an additional dimension of separation after chromatographic elution and before mass analysis.

    • Application: IMS is highly effective at resolving isomeric lipids that have the same mass-to-charge ratio and similar retention times.[10][11]

  • Chemical Derivatization:

    • Principle: This involves chemically modifying the lipid molecules to alter their chromatographic or mass spectrometric properties.[12][13]

    • Application: Derivatization can be used to improve the separation of specific lipid isomers, such as those with different double bond positions, by creating derivatives that are more easily resolved.[14]

Quantitative Data Summary

The choice of analytical technique can significantly impact the resolution and quantification of lipids. The following table summarizes the key advantages of different chromatographic techniques for lipid analysis.

TechniquePrinciple of SeparationKey Advantages for Resolving Co-elution
Reversed-Phase LC (RPLC) Hydrophobicity of acyl chains.Good for separating lipids based on chain length and degree of unsaturation.[15]
HILIC Polarity of lipid head groups.Excellent for class separation, reducing co-elution of different lipid classes.[15]
SFC Polarity and interaction with supercritical fluid.Fast separations, good for resolving some isomers.[7]
2D-LC (HILIC x RPLC) Orthogonal separation based on polarity and hydrophobicity.High peak capacity, significantly reduces co-elution in complex mixtures.[8][9]
IMS Gas-phase separation by size, shape, and charge.Resolves co-eluting isomers with identical m/z and retention times.[10][11]

Experimental Protocols

Protocol 1: General Optimized LC Gradient for Complex Lipid Samples

This protocol provides a starting point for optimizing the separation of a broad range of lipids using reversed-phase liquid chromatography.

Materials:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[16]

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[16]

  • LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer.

Procedure:

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

  • Injection: Inject 1-5 µL of the extracted lipid sample.

  • Gradient Elution:

    • 0-2 min: Hold at 30% B

    • 2-12 min: Linear gradient from 30% to 100% B

    • 12-18 min: Hold at 100% B

    • 18-18.1 min: Return to 30% B

    • 18.1-25 min: Re-equilibrate at 30% B

  • MS Detection: Acquire data in both positive and negative ion modes using a mass range appropriate for lipids (e.g., m/z 100-1500).

Protocol 2: Two-Dimensional Liquid Chromatography (Offline HILIC x RPLC)

This protocol describes a general procedure for offline 2D-LC for in-depth lipid analysis.

First Dimension: HILIC Fractionation

  • Column: HILIC column (e.g., silica-based, 2.1 x 100 mm).

  • Mobile Phases:

    • A: Acetonitrile

    • B: Water with 10 mM ammonium acetate

  • Procedure:

    • Inject the lipid extract onto the HILIC column.

    • Run a gradient from high to low organic content (e.g., 95% A to 50% A).

    • Collect fractions at regular intervals (e.g., every 1-2 minutes) into a 96-well plate.

    • Evaporate the solvent from the collected fractions.

Second Dimension: RPLC-MS Analysis

  • Reconstitution: Reconstitute the dried fractions in a solvent compatible with reversed-phase chromatography (e.g., isopropanol/acetonitrile/water).

  • Analysis: Analyze each fraction using the optimized RPLC-MS method described in Protocol 1.

  • Data Combination: Combine the data from all fractions to reconstruct the comprehensive 2D-LC chromatogram.

Use of Internal Standards

The proper use of internal standards is crucial for accurate quantification, especially when dealing with co-elution and matrix effects.

Internal Standard Selection and Use Workflow:

cluster_2 Workflow for Using Internal Standards in Lipidomics start Start Quantitative Experiment step1 Select Appropriate Internal Standard(s) start->step1 step2 Spike Internal Standard into Sample (before extraction) step1->step2 step3 Perform Sample Preparation and LC-MS Analysis step2->step3 step4 Normalize Analyte Signal to Internal Standard Signal step3->step4 end Accurate Quantification step4->end

Caption: A workflow illustrating the proper use of internal standards for accurate lipid quantification.

Key Considerations for Internal Standards:

  • Chemical Similarity: The internal standard should be structurally and chemically as similar as possible to the analyte of interest.[17]

  • Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects.[17]

  • Stable Isotope-Labeled (SIL) Standards: These are the "gold standard" as they are chemically identical to the analyte, ensuring the most accurate correction for experimental variability.[17]

  • Addition Point: The internal standard should be added to the sample at the very beginning of the sample preparation process to account for variability in extraction efficiency.[16]

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of branched-chain fatty acids (BCFAs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in BCFA analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For BCFAs, this often includes complex biological components like proteins, salts, and, most notably, other lipids like phospholipids (B1166683).[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target BCFAs in the mass spectrometer's ion source.[4][5] This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement).[1][4][6] The result is often poor accuracy, reduced precision, and diminished sensitivity in the quantitative analysis of BCFAs.[4]

Q2: My BCFA peak areas are inconsistent across different samples. Could this be due to matrix effects?

A2: Yes, inconsistent peak areas are a classic symptom of variable matrix effects.[4] If the composition of the matrix differs from sample to sample, the degree of ion suppression or enhancement can also vary, leading to poor reproducibility.[3] This is particularly common in biological samples where endogenous components can differ between individuals or experimental conditions.

Q3: What is the most effective way to minimize or compensate for matrix effects in BCFA analysis?

A3: A multi-faceted approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples and reducing matrix effects.[1][2]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4][5] A SIL-IS is a version of the analyte where some atoms have been replaced with heavier isotopes (e.g., ¹³C or ²H).[7][8] Because it is chemically almost identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for reliable correction during data analysis.[1][5]

  • Chromatographic Optimization: Modifying the LC method to better separate BCFAs from co-eluting matrix components can also reduce interference.[1][4]

Q4: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS) versus an analog internal standard?

A4: A Stable Isotope-Labeled Internal Standard (SIL-IS) is the preferred choice because its physicochemical properties are nearly identical to the analyte.[9] This ensures it behaves similarly during sample extraction, chromatography, and ionization, providing the most accurate compensation for matrix effects.[1][5] An analog internal standard, which is a structurally similar but different molecule, should only be used when a SIL-IS is not available. While it can account for some variability, it will not co-elute and may not experience the exact same matrix effects as the target BCFA.

Troubleshooting Guide

Issue 1: Low Signal Intensity and Poor Sensitivity for BCFAs

  • Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids in plasma or serum samples.[2]

  • Troubleshooting Steps:

    • Evaluate Matrix Effects: Use the post-extraction spike method (see Protocol 1) to quantify the degree of ion suppression.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method. For plasma or serum, consider specialized phospholipid removal plates or a robust Solid-Phase Extraction (SPE) protocol (see Protocol 2).[10]

    • Optimize Chromatography: Adjust the LC gradient to achieve better separation between your BCFAs of interest and the region where phospholipids typically elute.

    • Sample Dilution: If the BCFA concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components.[4][11]

Issue 2: Poor Reproducibility and Accuracy in Quantitative Results

  • Possible Cause: Inconsistent matrix effects across your sample set and calibrants.

  • Troubleshooting Steps:

    • Incorporate a SIL-IS: If not already in use, add a stable isotope-labeled internal standard for each BCFA being quantified. This is the most reliable way to correct for sample-to-sample variations in matrix effects.[5]

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal).[1][5] This ensures that the calibration curve is subject to similar matrix effects as the unknown samples.[1]

    • Assess Extraction Recovery: Poor recovery during sample preparation can also lead to inaccurate results. Evaluate your extraction efficiency to ensure it is consistent and effective.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for a Representative BCFA (e.g., 15-methylpalmitic acid) in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Process Efficiency (%)
Protein Precipitation (Acetonitrile)95 ± 545 ± 8 (Suppression)43 ± 7
Liquid-Liquid Extraction (MTBE)88 ± 675 ± 10 (Suppression)66 ± 9
Solid-Phase Extraction (C18)92 ± 498 ± 5 (Minimal Effect)90 ± 5
  • Matrix Effect (%) is calculated as (Peak area in matrix-spiked sample / Peak area in solvent) x 100. A value <100% indicates suppression, while >100% indicates enhancement.

  • Process Efficiency (%) is a measure of the overall method performance, combining recovery and matrix effects.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.[4][11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare the BCFA standard in the final mobile phase solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Spike Sample): Process a blank matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the BCFA standard into the final, clean extract to the same concentration as Set A.

    • Set C (Pre-Spike Sample): Spike the BCFA standard into the blank matrix before the sample preparation procedure. Process this sample.

  • LC-MS Analysis: Analyze all three sets of samples using your established LC-MS method.

  • Calculations:

    • Matrix Effect (%) = [ (Peak Area of Set B) / (Peak Area of Set A) ] * 100

    • Recovery (%) = [ (Peak Area of Set C) / (Peak Area of Set B) ] * 100

    • Process Efficiency (%) = [ (Peak Area of Set C) / (Peak Area of Set A) ] * 100

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

This is a general protocol for removing interfering components from a biological matrix like plasma.

  • Select SPE Cartridge: Choose a reversed-phase (e.g., C18) SPE cartridge suitable for lipid extraction.

  • Condition Cartridge: Sequentially wash the cartridge with methanol (B129727) (e.g., 1 mL) followed by water (e.g., 1 mL) to activate the stationary phase.

  • Load Sample: Pre-treat the plasma sample (e.g., by protein precipitation with acetonitrile). Load the supernatant onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with a weak organic solvent solution (e.g., 1 mL of 10% methanol in water) to remove polar interferences while retaining the BCFAs.

  • Elute BCFAs: Elute the BCFAs with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in your mobile phase for LC-MS analysis.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for BCFA Analysis start Inconsistent or Poor BCFA Signal q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 add_is Implement Appropriate SIL-IS for Each Analyte q1->add_is No q2 Quantify Matrix Effect (Post-Extraction Spike) q1->q2 Yes add_is->q2 effect_severe Is Ion Suppression Significant? (>25%) q2->effect_severe improve_cleanup Improve Sample Cleanup (e.g., use SPE, LLE) effect_severe->improve_cleanup Yes matrix_matched Use Matrix-Matched Calibrants effect_severe->matrix_matched No optimize_lc Optimize Chromatographic Separation improve_cleanup->optimize_lc optimize_lc->matrix_matched end Reliable BCFA Quantification matrix_matched->end

Caption: Troubleshooting workflow for matrix effects in BCFA analysis.

G cluster_1 Workflow for Quantifying Matrix Effects cluster_samples prep_a Set A: Analyte in Solvent analysis LC-MS Analysis prep_a->analysis prep_b Set B: Blank Matrix Extract + Post-Spike Analyte prep_b->analysis prep_c Set C: Blank Matrix + Pre-Spike Analyte process_c Sample Prep prep_c->process_c process_b Sample Prep process_c->prep_b process_c->analysis calc_me Calculate Matrix Effect (B vs A) analysis->calc_me calc_rec Calculate Recovery (C vs B) analysis->calc_rec

Caption: Experimental workflow for the post-extraction spike method.

References

Validation & Comparative

A Researcher's Guide to Selecting Internal Standards for Fatty acid Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Internal standards are essential for correcting variations that can occur during sample preparation, extraction, derivatization, and analysis. This guide provides an objective comparison of the two main types of internal standards used in fatty acid profiling: stable isotope-labeled fatty acids and odd-chain fatty acids.

The Role of Internal Standards in Quantitative Analysis

An internal standard (IS) is a compound that is added in a known amount to a sample before analysis.[1] It should be chemically similar to the analytes of interest but distinguishable by the analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS). The IS co-elutes with the target analytes and experiences similar losses during sample processing and any variations in instrument response.[2] By comparing the signal of the analyte to the signal of the IS, accurate quantification can be achieved.

An ideal internal standard should:

  • Be chemically similar to the analytes.

  • Not be naturally present in the sample.[3]

  • Be added to the sample as early as possible in the workflow.[1]

  • Be chromatographically resolved from other sample components or be distinguishable by mass spectrometry.

Comparison of Internal Standard Types

The two most common categories of internal standards for fatty acid analysis are stable isotope-labeled (e.g., deuterated) fatty acids and odd-chain fatty acids.

  • Stable Isotope-Labeled Internal Standards: These are considered the "gold standard" for quantitative mass spectrometry.[4] They are structurally and chemically almost identical to the endogenous fatty acids, meaning they behave very similarly during extraction, derivatization, and chromatographic separation.[5] The key difference is their increased mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C), which allows them to be distinguished from the target analytes by the mass spectrometer.

  • Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms, such as tridecanoic acid (C13:0), pentadecanoic acid (C15:0), or heptadecanoic acid (C17:0). They are used as internal standards because they are generally found in very low abundance in most biological samples from animals and plants.[3][6]

Quantitative Performance Comparison

The selection of an internal standard should be based on its performance in key analytical validation parameters. The following table summarizes the typical performance of stable isotope-labeled and odd-chain fatty acid internal standards based on data from various validation studies.

Performance MetricStable Isotope-Labeled Standards (e.g., Deuterated FAs)Odd-Chain Fatty Acids (e.g., C13:0, C17:0)Key Considerations
Linearity (R²) Excellent (>0.99) across a wide dynamic range.[1]Good (>0.99), but may show deviation at very high or low concentrations relative to the endogenous analytes.[1][7]The concentration of the internal standard should be within the linear range of the instrument.
Recovery (%) Typically high and consistent (e.g., 80-110%), closely mimicking the recovery of the endogenous analyte.[7]Generally good (e.g., 82-110%), but can be more variable depending on the specific fatty acid and the complexity of the sample matrix.[7]Recovery can be affected by the efficiency of the extraction and derivatization steps.
Precision (RSD%) Generally very high (<15%), as they effectively correct for variations throughout the analytical process.[7]Good (typically <15%), but can be slightly lower than stable isotope standards due to potential differences in extraction and derivatization efficiencies compared to the analytes.[7]Intra-day and inter-day precision should be assessed during method validation.
Accuracy/Bias Superior, as they co-elute and experience the same matrix effects (ion suppression or enhancement) as the endogenous analyte.[1]Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte.[1]The degree of structural difference between the analyte and the IS can influence the magnitude of bias.[8]
Cost Higher cost due to the complexity of synthesis.Lower cost and more readily available.Budgetary constraints may influence the choice of internal standard.

Experimental Protocols

A robust and validated experimental protocol is fundamental for reliable quantitative fatty acid analysis. Below is a generalized methodology for fatty acid profiling using an internal standard with GC-MS.

Sample Preparation and Lipid Extraction
  • Internal Standard Spiking: To a known amount of sample (e.g., 1 mL of plasma, a specific weight of tissue, or a defined number of cells), add a precise amount of the chosen internal standard solution (either a single IS or a mixture of several).

  • Lipid Extraction: A common method is the Folch extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to the sample.[3]

    • Vortex vigorously to ensure thorough mixing and extraction of lipids.[3]

    • Centrifuge to separate the organic and aqueous phases.[3]

    • Carefully collect the lower organic phase, which contains the lipids.[3]

    • Dry the extracted lipids under a gentle stream of nitrogen.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

Most fatty acids in biological samples are esterified and require hydrolysis and derivatization to their more volatile FAMEs for GC-MS analysis.[3]

  • Saponification: To the dried lipid extract, add a solution of NaOH in methanol (e.g., 0.5 M) and heat (e.g., at 100°C for 10 minutes) to hydrolyze the ester linkages.[3]

  • Methylation: After cooling, add a methylating agent such as boron trifluoride (BF₃) in methanol (e.g., 14% w/v) and heat again (e.g., at 100°C for 5 minutes) to convert the free fatty acids to FAMEs.[3]

  • Extraction of FAMEs: After cooling, add water and an organic solvent (e.g., hexane) to extract the FAMEs. Vortex and centrifuge to separate the phases. Collect the upper organic phase containing the FAMEs.

  • Sample Concentration: Evaporate the solvent to concentrate the FAMEs and reconstitute in a suitable solvent for GC-MS injection.

GC-MS Analysis
  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS.

  • Chromatographic Separation: The FAMEs are separated on a capillary column (e.g., a polar SP™-2560 or a non-polar ZB-1) based on their boiling points and polarity.[5][9] A typical temperature program involves an initial hold followed by a gradual ramp to a final temperature to ensure good separation of a wide range of fatty acids.[5]

  • Mass Spectrometry Detection: The separated FAMEs are ionized (e.g., by electron ionization) and detected by the mass spectrometer. The instrument can be operated in full scan mode to identify fatty acids based on their mass spectra or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

  • Quantification: The concentration of each fatty acid is determined by calculating the ratio of its peak area to the peak area of the internal standard and comparing this ratio to a calibration curve generated from standards with known concentrations.[10]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the logical relationship of key validation parameters for fatty acid profiling.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Saponify Saponification Extract->Saponify Dried Lipid Extract Methylate Methylation to FAMEs Saponify->Methylate Extract_FAMEs FAME Extraction Methylate->Extract_FAMEs GCMS GC-MS Analysis Extract_FAMEs->GCMS FAMEs Quant Quantification GCMS->Quant

Caption: Experimental workflow for GC-MS analysis of fatty acids.

G Validation Method Validation Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

Both stable isotope-labeled and odd-chain fatty acids can serve as effective internal standards for fatty acid profiling. Stable isotope-labeled standards generally offer superior accuracy and precision, making them the preferred choice for applications requiring the highest level of quantitative rigor, such as in clinical biomarker discovery.[11] However, odd-chain fatty acids provide a robust and cost-effective alternative that is suitable for many research applications.[3] The ultimate choice of internal standard will depend on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations. Regardless of the choice, thorough method validation is essential to ensure the generation of high-quality, reliable, and reproducible data.

References

A Comparative Guide to the Validation of GC-MS and LC-MS Methods for the Quantification of 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 19-Methyleicosanoic acid, a branched-chain fatty acid of interest in various research and development fields. This document outlines detailed experimental protocols for method validation and presents key performance data to aid in the selection of the most suitable analytical technique.

Introduction

Accurate and precise quantification of this compound is crucial for understanding its physiological roles and for its potential as a biomarker. Both GC-MS and LC-MS are powerful analytical techniques capable of quantifying fatty acids. However, they differ significantly in their sample preparation requirements, instrumentation, and performance characteristics. This guide offers a side-by-side comparison to inform methodology selection and validation.

GC-MS Method for this compound: A Detailed Protocol

Gas chromatography requires the conversion of non-volatile fatty acids into volatile derivatives, typically fatty acid methyl esters (FAMEs), prior to analysis.[1][2]

Experimental Protocol: GC-MS

1. Sample Preparation and Lipid Extraction (Folch Method)

  • To a 1 mL liquid sample (e.g., plasma, cell culture supernatant), add a known amount of an appropriate internal standard (e.g., Tridecanoic acid).[1]

  • Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) solution and vortex vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.[1]

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 0.5 M methanolic KOH. Heat at 50°C for 20 minutes for saponification.[3]

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v). Heat again at 100°C for 5 minutes to methylate the free fatty acids.[1]

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: CP-Sil88 capillary column (100 m x 0.25 mm, 0.2 µm film thickness) or equivalent.[4]

  • Injector: Split/splitless injector at 250°C.

  • Oven Temperature Program: Initial temperature of 85°C held for 2 minutes, ramp at 10°C/min to 160°C, then ramp at 2°C/min to 230°C and hold for 10 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B or similar single quadrupole or tandem quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

GC-MS Method Validation Workflow

GCMS_Validation_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis Data Acquisition cluster_Validation Method Validation Parameters cluster_Report Finalization SamplePrep Sample Preparation (Extraction & Derivatization) GCMS_Analysis GC-MS Analysis (SIM Mode) SamplePrep->GCMS_Analysis StdPrep Standard Curve & QC Preparation StdPrep->GCMS_Analysis Linearity Linearity & Range GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision (Intra- & Inter-day) GCMS_Analysis->Precision LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Specificity Specificity GCMS_Analysis->Specificity Robustness Robustness GCMS_Analysis->Robustness ValidationReport Validation Report Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Specificity->ValidationReport Robustness->ValidationReport

Caption: Workflow for the validation of a GC-MS method for this compound.

Alternative Method: LC-MS for this compound

Liquid chromatography coupled with mass spectrometry offers an alternative that often requires less sample derivatization.[6]

Experimental Protocol: LC-MS

1. Sample Preparation and Extraction

  • Sample extraction is similar to the GC-MS protocol, using a modified Folch or solid-phase extraction (SPE) method to isolate lipids.

  • The dried lipid extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., methanol/isopropanol).

2. LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II).

  • Column: A reverse-phase column suitable for lipid analysis (e.g., C18 column).

  • Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) with a modifier like formic acid or ammonium (B1175870) formate.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

LC-MS Method Workflow

LCMS_Workflow Start Sample Collection Extraction Lipid Extraction (e.g., SPE) Start->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LC_Separation UHPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for the analysis of this compound by LC-MS.

Performance Comparison: GC-MS vs. LC-MS

The following tables summarize the expected performance characteristics for a validated GC-MS method and a comparative LC-MS method for the analysis of long-chain fatty acids like this compound.

Validation Parameter GC-MS LC-MS Reference
Linearity (R²) ≥ 0.995≥ 0.99[5][7]
Accuracy (Recovery %) 85-115%80-120%[4][7]
Precision (RSD%)
- Intra-day< 10%< 15%[7]
- Inter-day< 15%< 20%[7]
Limit of Detection (LOD) 0.01-0.05 mg/LAnalyte Dependent[7]
Limit of Quantification (LOQ) 0.03-0.15 mg/LAnalyte Dependent[8]
Feature GC-MS LC-MS Reference
Derivatization Mandatory for fatty acidsOften not required[6]
Throughput ModerateHigh[6]
Specificity High, especially with MS/MSHigh, especially with MS/MS
Cost Generally lowerGenerally higher
Compound Stability Derivatization can introduce variabilityMilder conditions, better for labile compounds[6]

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound.

  • GC-MS is a well-established, cost-effective method that provides excellent chromatographic resolution and sensitivity. Its main drawback is the need for a derivatization step, which can be time-consuming and a source of analytical variability.[6]

  • LC-MS offers higher throughput and can often analyze fatty acids without derivatization, which is advantageous for labile compounds and simplifies sample preparation.[6] However, the instrumentation is typically more expensive.

The choice between GC-MS and LC-MS will depend on the specific requirements of the study, including the number of samples, the need for high throughput, the available budget, and the expertise of the laboratory personnel. For targeted, high-sensitivity quantification of this compound where high throughput is not the primary concern, a validated GC-MS method remains an excellent choice. For broader lipidomics studies or high-throughput screening, LC-MS may be the more suitable platform.

References

A Comparative Guide to Accuracy and Precision in Branched-Chain Fatty Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of branched-chain fatty acids (BCFAs) is critical for researchers and scientists in various fields, including metabolic research, microbiology, and drug development. BCFAs play significant roles in numerous biological processes, and their dysregulation has been linked to several diseases. This guide provides an objective comparison of common analytical methodologies, supported by experimental data, to aid professionals in selecting the most suitable approach for their research needs.

The primary analytical platforms for BCFA quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] While both are powerful techniques, they differ significantly in sample preparation requirements, particularly the need for derivatization, which is a critical step influencing the accuracy and precision of the results.[1]

Comparison of Analytical Platforms: GC-MS vs. LC-MS

GC-MS is the most frequently used method for fatty acid analysis, offering high efficiency and well-established databases for identification.[3] However, it requires that analytes be volatile and thermally stable.[4] Since fatty acids have low volatility, a derivatization step is necessary to convert them into more volatile forms, such as fatty acid methyl esters (FAMEs).[3][5] LC-MS, on the other hand, does not require sample volatilization, making it suitable for a broader range of biomolecules in their native form.[4] However, LC-MS methods for fatty acids can have disadvantages such as higher solvent consumption and potentially lower selectivity for certain isomers compared to specialized GC methods.[3]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in a gaseous mobile phase.[2]Separates compounds in a liquid mobile phase.[2]
Derivatization Mandatory for fatty acids to increase volatility (e.g., conversion to FAMEs or TMS esters).[3][4][5]Optional , but can be used to improve ionization efficiency and chromatographic separation.[6]
Sample Volatility Sample must be volatile and thermally stable.[4]Sample does not need to be volatile.[4]
Isomer Separation Excellent for separating BCFA isomers, though co-elution can still occur.[7][8]Can be challenging, but specialized columns (e.g., chiral columns) can achieve isomer-selective separation.[9][10]
Advantages High chromatographic resolution, extensive compound libraries, high sensitivity.[3]Wide applicability to non-volatile and large molecules, simpler sample preparation (no mandatory derivatization).[4]
Disadvantages Derivatization can be time-consuming and a source of analytical error.[11] Not suitable for non-volatile or thermally labile molecules.Can be more expensive and require higher technical expertise. Potential for lower selectivity without specialized columns.[3][4]
The Critical Role of Derivatization in GC-MS Analysis

For GC-MS analysis, derivatization is the most important stage for achieving accurate quantification.[12] This chemical process converts the polar carboxyl group of fatty acids into a nonpolar, more volatile ester, typically a FAME.[5] The choice of derivatization method significantly impacts derivatization efficiency and reproducibility.[13]

Common derivatization techniques include:

  • Acid-Catalyzed Esterification/Transesterification : Methods using reagents like Boron Trifluoride (BF₃)-Methanol or methanolic HCl are widely used. They are effective for both free fatty acids and esterified fatty acids.[3][5]

  • Base-Catalyzed Transesterification : Reagents like methanolic KOH or NaOCH₃ are used. These methods are typically faster but are limited to esterified fatty acids.[3]

  • Silylation : Reagents such as BSTFA convert fatty acids into trimethylsilyl (B98337) (TMS) esters. This method is effective but the derivatives can be less stable.[5][14]

A systematic comparison of four derivatization methods found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) methylation was the least work-intensive and the most accurate in terms of both reproducibility and derivatization efficiency.[13]

Quantitative Performance Data

The following tables summarize validation data from various studies, providing insight into the accuracy and precision achievable with different methods.

Table 1: Performance Metrics for GC-MS Based BCFA Quantification

MethodAnalyte(s)Accuracy/Recovery (%)Precision (RSD %)Linearity (R²)LOD/LOQ (µM)Reference
Microwave-Assisted Extraction & Derivatization (GC-FID)MOA, EOA, MNA¹92.5 - 108.35.8 - 6.7> 0.99LOD: 0.03-0.05 µg/mL, LOQ: 0.04-0.06 µg/mL[15]
PFBBr² Derivatization (GC-MS)Straight & Branched-chain SCFAs55.7 - 97.9Not Specified≥ 0.997LOD: 0.244 - 0.977[16]
TMS-DM³ Derivatization (GC-FID)Fatty Acids in Margarine~100Repeatability: 0.89 - 2.34, Reproducibility: 1.46 - 3.72Not SpecifiedNot Specified[17]
LLE⁴ without Derivatization (GC-MS)SCFAs in Biological Samples94.89 - 109.32Not SpecifiedNot SpecifiedNot Specified[18]

¹4-methyloctanoic acid (MOA), 4-ethyloctanoic acid (EOA), 4-methylnonanoic acid (MNA) ²Pentafluorobenzyl bromide ³Trimethylsilyl-diazomethane ⁴Liquid-Liquid Extraction

Table 2: Performance Metrics for LC-MS Based BCFA Quantification

MethodAnalyte(s)Accuracy/Recovery (%)Precision (RSD %)Linearity (R²)LOD/LOQ (µM)Reference
UPLC-HRMS with DerivatizationC2-C6 SCFAs91.24 - 118.421.12 - 6.13> 0.99Not Specified[19]
Aniline Derivatization (LC-MS/MS)Acetate, Propionate, ButyrateIntra/Inter-day Error < 10%Intra/Inter-day RSD < 3%Not SpecifiedLOD: 0.04, LOQ: 0.16 - 0.31[6]
No Derivatization (LC-MS/MS)SCFAs92 - 120Intra-day: < 12, Inter-day: < 20> 0.998LOD: 0.001-0.003 mM[20]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for common procedures in BCFA analysis via GC-MS.

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This is a widely used method for preparing FAMEs from total lipids.[3]

  • Sample Preparation : Place the dried lipid extract (e.g., 1-2 mg) into a screw-capped glass tube with a PTFE liner.[5]

  • Reagent Addition : Add 2 mL of 12-14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol) to the tube.[5] If the sample contains a high proportion of triacylglycerols, a preliminary saponification step with methanolic NaOH or KOH may be required.[5]

  • Reaction : Tightly cap the tube and heat it in a heating block or water bath at 60-100°C. A common condition is 100°C for 30-60 minutes, but the optimal time and temperature should be determined empirically for specific sample types.[5]

  • Extraction : Cool the tube to room temperature. Add 1 mL of water and 2 mL of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane).[5]

  • Phase Separation : Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the organic layer. Centrifuge briefly to ensure complete phase separation.[5]

  • Collection : Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis. To ensure dryness, the extract can be passed through a small column of anhydrous sodium sulfate.[14]

Protocol 2: Silylation using BSTFA

This method creates trimethylsilyl (TMS) esters, which are also suitable for GC analysis.[5]

  • Sample Preparation : Place the dried fatty acid sample (e.g., 1 mg/mL) in an autosampler vial.[5] The sample must be anhydrous as silylating reagents are moisture-sensitive.[11]

  • Reagent Addition : Add the silylating agent. A common choice is 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5][14]

  • Reaction : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5][14]

  • Analysis : After cooling, the sample can be directly injected into the GC-MS. Alternatively, a solvent of choice can be added before analysis.[5]

Visualized Workflow

The following diagram illustrates a typical experimental workflow for BCFA quantification using GC-MS, from initial sample processing to final data analysis.

BCFA_Quantification_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Feces) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Drying Solvent Evaporation (Under Nitrogen Stream) Extraction->Drying Derivatization Esterification / Silylation (e.g., BF3-Methanol or BSTFA) Drying->Derivatization Heat Heating (e.g., 60-100°C) Derivatization->Heat FAME_Extraction Derivative Extraction (e.g., with Hexane) Heat->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS DataAcquisition Data Acquisition (Chromatograms & Spectra) GCMS->DataAcquisition PeakID Peak Identification (vs. Standards/Libraries) DataAcquisition->PeakID Quantification Quantification (Internal Standard Calibration) PeakID->Quantification Stats Statistical Analysis Quantification->Stats Conclusion Results & Conclusion Stats->Conclusion

Caption: General experimental workflow for BCFA quantification via GC-MS.

References

A Head-to-Head Comparison: LC-MS versus GC-MS for the Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate analysis of branched-chain fatty acids (BCFAs) is of paramount importance. These unique lipids play crucial roles in cellular membrane fluidity, energy metabolism, and are increasingly recognized as biomarkers in various diseases. The two primary analytical workhorses for fatty acid analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these techniques for BCFA analysis to aid in selecting the optimal method for your research needs.

The fundamental difference between LC-MS and GC-MS lies in the mobile phase used for separation and the volatility requirements of the analytes. LC-MS employs a liquid mobile phase, making it suitable for a wide range of compounds, including those that are non-volatile and thermally labile.[1] In contrast, GC-MS requires analytes to be volatile and thermally stable, as separation occurs in the gas phase at elevated temperatures.[1] This inherent difference necessitates a critical sample preparation step—derivatization—for fatty acids prior to GC-MS analysis, while LC-MS can often analyze them directly.

Performance Comparison: A Quantitative Overview

The choice between LC-MS and GC-MS for BCFA analysis often involves a trade-off between sensitivity, selectivity, and sample throughput. The following table summarizes key performance parameters based on published experimental data.

Performance ParameterLC-MS/MSGC-MSKey Considerations
Limit of Detection (LOD) Can reach low ng/mL to µg/mL levels for underivatized BCFAs. A direct LC-MS/MS method reported LODs of 0.001 mM for most short-chain fatty acids.[2]Generally lower, reaching ng/mL to sub-ng/mL levels with derivatization.[2] A GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization reported LODs of 5–24 ng/mL for various SCFAs.[2] Another study showed LODs of 0.244 - 0.977 μM for SCFAs.[3]Derivatization in GC-MS enhances volatility and can improve sensitivity. LC-MS sensitivity is highly dependent on the ionization efficiency of the specific BCFA.
Limit of Quantification (LOQ) Typically in the low µM to high nM range.Can achieve sub-µM to low µM levels.Both techniques offer sufficient sensitivity for many biological applications, but GC-MS often has a slight edge for trace-level quantification.
**Linearity (R²) **Generally excellent, with R² values >0.99 commonly reported.Also excellent, with R² values >0.99 achievable with proper calibration.Both techniques provide a wide linear dynamic range suitable for quantitative analysis.
Precision (%RSD) Intra- and inter-day precision is typically <15%.Intra- and inter-day precision is generally <10%.GC-MS often exhibits slightly better precision due to the robustness of the derivatization and separation process.
Sample Preparation Can be simpler, with direct analysis of underivatized BCFAs possible. However, derivatization can be employed to improve sensitivity and chromatographic separation.[4]More complex, requiring a mandatory derivatization step to convert BCFAs into volatile esters (e.g., FAMEs).[5]The additional derivatization step in GC-MS can increase sample preparation time and introduce potential variability.
Isomer Separation Can separate BCFA isomers (e.g., iso and anteiso) with specialized chiral columns or advanced chromatographic techniques like ultra-high-performance liquid chromatography (UHPLC).[6]Well-established for separating FAME isomers, although co-elution can still occur with complex mixtures.[7]Both techniques can resolve structural isomers, but column selection and method optimization are critical.
Throughput Generally higher, especially with modern UHPLC systems that allow for rapid analysis times.Can be lower due to longer chromatographic run times and the time required for derivatization.For large-scale studies, the higher throughput of LC-MS can be a significant advantage.

Experimental Workflows and Methodologies

To provide a practical understanding of the analytical process for each technique, the following diagrams illustrate the typical experimental workflows for BCFA analysis using LC-MS and GC-MS.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Hydrolysis Hydrolysis (optional) LipidExtraction->Hydrolysis LC_Separation LC Separation (e.g., UHPLC) Hydrolysis->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Workflow for LC-MS analysis of branched-chain fatty acids.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Derivatization Derivatization (e.g., FAMEs) LipidExtraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Workflow for GC-MS analysis of branched-chain fatty acids.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of BCFAs using both LC-MS/MS and GC-MS. These protocols are intended as a starting point and may require optimization for specific sample types and instrumentation.

Protocol 1: LC-MS/MS Analysis of Underivatized BCFAs in Plasma

This protocol describes a method for the direct quantification of BCFAs in plasma without derivatization.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 100 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., d4-C15:0 anteiso, d4-C17:0 iso).[8]

  • Vortex the mixture to precipitate proteins.

  • Incubate on ice for 5 minutes to complete protein precipitation.[8]

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[8]

  • Transfer the supernatant to an HPLC vial for analysis.[8]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[8]

  • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the BCFAs. A typical gradient might be: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.[8]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each BCFA and its internal standard.

Protocol 2: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs) in Tissues

This protocol details the derivatization of BCFAs to FAMEs followed by GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Homogenize approximately 50 mg of tissue in a suitable solvent (e.g., chloroform:methanol 2:1, v/v).

  • Add an internal standard (e.g., C17:0).

  • Perform lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Evaporate the solvent under a stream of nitrogen.

  • Derivatization (Acid-Catalyzed Methylation):

    • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.[8]

    • Heat at 55°C for 16 hours.[8]

    • Neutralize the reaction with a bicarbonate/carbonate solution.[8]

    • Add 1 mL of hexane (B92381) and vortex to extract the FAMEs.[8]

    • Centrifuge to separate the layers and transfer the upper hexane layer containing the FAMEs to a clean vial.

    • Dry the hexane extract under nitrogen and reconstitute in a suitable volume of hexane for GC-MS analysis.[8]

2. GC-MS Conditions:

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-225ms, 30 m x 0.25 mm, 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Scan mode for identification or Selected Ion Monitoring (SIM) for targeted quantification.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful techniques for the analysis of branched-chain fatty acids, each with its own set of advantages and disadvantages.

LC-MS is often favored for:

  • High-throughput screening: The ability to analyze underivatized samples and the speed of UHPLC systems make it ideal for large-scale studies.

  • Analysis of complex biological matrices: The milder ionization techniques and reduced sample preparation can minimize matrix effects.

  • Structural elucidation of novel BCFAs: The soft ionization of ESI helps to preserve the molecular ion, aiding in identification.

GC-MS remains the gold standard for:

  • Trace-level quantification: The high sensitivity and selectivity of GC-MS, particularly with derivatization, make it excellent for detecting low-abundance BCFAs.

  • Robust and well-established methods: Decades of development have led to highly reliable and reproducible methods for FAME analysis.

  • Comprehensive isomer profiling: Extensive libraries of FAME mass spectra and retention indices are available, facilitating confident identification of a wide range of BCFA isomers.

Ultimately, the choice between LC-MS and GC-MS will depend on the specific research question, the nature of the sample, the required sensitivity, and the desired sample throughput. For targeted, high-sensitivity quantification of known BCFAs, a well-optimized GC-MS method is often the preferred choice. For broader, untargeted lipidomics studies or high-throughput applications, LC-MS offers significant advantages in terms of speed and versatility.

References

comparison of different derivatization methods for fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

The accurate analysis of fatty acids (FAs) is crucial in various research fields, from drug development and clinical diagnostics to nutritional science. However, the inherent chemical properties of fatty acids, such as their low volatility and poor ionization efficiency, often necessitate a derivatization step prior to instrumental analysis. This guide provides a comprehensive comparison of common derivatization methods for fatty acid analysis by gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), offering researchers and scientists the information needed to select the optimal method for their specific application.

Comparison of Common Derivatization Methods

The choice of derivatization reagent and method depends on several factors, including the type of fatty acids being analyzed (free fatty acids vs. esterified), the analytical instrument available (GC or LC-MS), and the specific requirements of the study, such as the need for high throughput or the analysis of thermally labile compounds. The following table summarizes the key characteristics of the most widely used derivatization techniques.

Method Reagent(s) Typical Reaction Conditions Speed Efficiency Derivative Stability Primary Application Key Advantages Limitations
Esterification (FAMEs) Boron trifluoride-methanol (BF3-methanol)60-100°C, 5-60 min[1]ModerateHighExcellentGC-FID, GC-MSWell-established, effective for both free and esterified FAs.[2]Harsh reagent, can cause isomerization of conjugated FAs[3], potential for artifact formation.
Esterification (FAMEs) Methanolic HCl45-100°C, 1-14+ hours[4]Slow to ModerateHigh[4]ExcellentGC-FID, GC-MSCost-effective alternative to BF3-methanol.Slower reaction rates compared to BF3-methanol.[4]
Esterification (FAMEs) Base-catalyzed (e.g., methanolic KOH)Room temp to 70°C, 2-30 min[4][5]FastHigh for transesterificationExcellentGC-FID, GC-MSRapid and proceeds under mild conditions.[4]Primarily for transesterification of lipids, not ideal for free fatty acids.[5]
Silylation BSTFA, MSTFA (often with TMCS catalyst)60-80°C, 30-60 min[1][6]ModerateHighGood, but moisture sensitive[7]GC-MSDerivatizes multiple functional groups (hydroxyls, amines, carboxyls)[1], good for thermally stable compounds.Derivatives are sensitive to moisture[7], can be less specific than esterification.
LC-MS Derivatization Reagents with a quaternary amine group (e.g., AMMP)Varies with reagentVariesHighGoodLC-MS/MSSignificantly enhances ionization efficiency for MS detection in positive ion mode[8][9], allows for analysis of thermally labile FAs.Can introduce matrix effects[8], requires specific reagents.

Experimental Workflows and Logical Relationships

To visualize the process of fatty acid analysis and the decision-making involved in selecting a derivatization method, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis LipidExtraction Lipid Extraction Saponification Saponification (optional) LipidExtraction->Saponification for total FAs Derivatization Derivatization Method Saponification->Derivatization GC_Analysis GC-FID / GC-MS Derivatization->GC_Analysis Esterification/Silylation LCMS_Analysis LC-MS/MS Derivatization->LCMS_Analysis Amidation/Esterification derivatization_choice Start Start: Fatty Acid Sample Instrument Analytical Instrument? Start->Instrument GC GC Instrument->GC GC LCMS LCMS Instrument->LCMS LC-MS FA_Type Free or Esterified FAs? Esterification Esterification (FAMEs) FA_Type->Esterification Both Silylation Silylation FA_Type->Silylation Free FAs & others Thermal_Stability Thermally Labile? LCMS_Deriv LC-MS Derivatization Thermal_Stability->LCMS_Deriv Yes No_Deriv Direct Analysis (Negative Ion Mode) Thermal_Stability->No_Deriv No (Direct Analysis) GC->FA_Type LCMS->Thermal_Stability

References

A Researcher's Guide to Inter-Laboratory Comparison of Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of fatty acid analysis across different laboratories is paramount. This guide provides an objective comparison of common methodologies for fatty acid analysis, supported by experimental data from proficiency testing programs. It delves into the critical aspects of method validation and presents a standardized workflow to foster consistency and reliability in results.

Inter-laboratory variation in fatty acid analysis can arise from multiple factors, including the choice of extraction method, derivatization technique, and the specific gas chromatography (GC) parameters used.[1] To address these discrepancies and improve data comparability, proficiency testing programs have been established.[1][2][3] These programs, such as the National Institute of Standards and Technology (NIST) Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) and the American Oil Chemists' Society (AOCS) Laboratory Proficiency Program (LPP), provide a framework for laboratories to assess their performance against established benchmarks.[4]

Comparative Performance of Fatty Acid Analysis Methods

The quantitative analysis of fatty acids typically involves their conversion to fatty acid methyl esters (FAMEs) followed by gas chromatography.[4][5][6][7] The performance of these methods is evaluated based on several key parameters, including accuracy, precision (repeatability and reproducibility), linearity, and sensitivity (limit of detection and quantification).[8][9][10] The following table summarizes typical performance data from inter-laboratory studies, offering a benchmark for individual laboratory performance.

Performance MetricTypical Range of PerformanceNotes
Accuracy (Recovery) 80% - 115%Determined using certified reference materials (e.g., NIST SRMs).[2][9][11]
Precision (Repeatability - RSDr) < 15%Relative Standard Deviation within a single laboratory.
Precision (Reproducibility - RSDR) < 20%Relative Standard Deviation between different laboratories.[1][3]
Linearity (Coefficient of Determination - R²) > 0.99Indicates a strong correlation between concentration and instrument response.[9]
Limit of Detection (LOD) Analyte and matrix dependentThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ) Analyte and matrix dependentThe lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Data synthesized from various proficiency testing programs and validation studies.

Experimental Protocols

A standardized protocol is crucial for minimizing inter-laboratory variability. The following outlines a widely accepted methodology for the analysis of fatty acids in biological matrices.

1. Lipid Extraction:

The initial step involves the extraction of total lipids from the sample matrix. A common and effective method is a modified Folch or Bligh-Dyer procedure using a chloroform (B151607) and methanol (B129727) mixture.[12]

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Procedure:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.

    • Add a saline solution to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

To increase volatility for GC analysis, fatty acids are converted to their corresponding methyl esters.[4][6]

  • Reagents: Methanolic HCl or Boron trifluoride in methanol (BF3-methanol), Hexane (B92381).

  • Procedure:

    • Add the transesterification reagent to the dried lipid extract.

    • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours).

    • After cooling, add water and hexane to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the FAME extract under nitrogen.

3. Internal Standard Selection and Use:

An internal standard (IS) is essential to correct for variations in sample preparation and instrument response.[13] The ideal IS is chemically similar to the analytes but not naturally present in the sample.

  • Common Internal Standards:

    • Odd-chain fatty acids: Heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0).

    • Deuterated fatty acids: For example, deuterated palmitic acid.

  • Procedure: The internal standard is added to the sample at the beginning of the extraction process at a known concentration.

4. Gas Chromatography (GC) Analysis:

The prepared FAMEs are then separated and quantified using GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Typical GC-FID Conditions:

    • Column: A polar capillary column (e.g., DB-23, FAMEWAX).[6][10][11]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate FAMEs based on their chain length and degree of unsaturation.

    • Detector Temperature: 280°C.

5. Quantification:

The concentration of each fatty acid is determined by comparing its peak area to that of the internal standard. A calibration curve is constructed using a series of standards containing known concentrations of FAMEs and a constant concentration of the internal standard.[4]

Visualizing the Workflow

The following diagram illustrates the key stages of an inter-laboratory comparison for fatty acid analysis.

InterLab_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Comparison Sample Biological Sample Add_IS Addition of Internal Standard Sample->Add_IS Extraction Lipid Extraction Add_IS->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization GC_Analysis Gas Chromatography (GC-FID/MS) Derivatization->GC_Analysis Peak_Integration Peak Identification & Integration GC_Analysis->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Submission Data Submission to Coordinating Body Quantification->Data_Submission Statistical_Analysis Statistical Analysis (z-scores, etc.) Data_Submission->Statistical_Analysis Performance_Report Laboratory Performance Report Statistical_Analysis->Performance_Report

Caption: Workflow for inter-laboratory fatty acid analysis comparison.

References

A Researcher's Guide to 19-Methyleicosanoic Acid and Other Odd-Chain Fatty Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of 19-Methyleicosanoic acid against other commonly used odd-chain fatty acid (OCFA) standards, supported by experimental data and detailed analytical protocols.

Introduction to Odd-Chain Fatty Acids as Internal Standards

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and the branched-chain this compound (C21:0 iso), are frequently employed as internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs). Their utility stems from their low natural abundance in most biological samples, which minimizes interference with endogenous analytes. An ideal internal standard should mimic the chemical behavior of the analytes of interest throughout the entire analytical process, including extraction, derivatization, and chromatographic separation.

Comparative Analysis of OCFA Standards

The choice of an internal standard can significantly influence the accuracy and precision of fatty acid quantification. While straight-chain OCFAs like C15:0 and C17:0 are widely used, branched-chain fatty acids such as this compound offer a unique structural difference that can be advantageous in certain chromatographic separations.

Data Presentation: Performance Characteristics of OCFA Standards

The following table summarizes typical gas chromatographic performance data for common OCFA standards. It is important to note that exact retention times can vary based on the specific GC column, temperature program, and carrier gas flow rate used. The data presented here is a composite from typical FAME analysis protocols and serves as a comparative reference.

Internal StandardChemical FormulaMolecular Weight ( g/mol )Typical Retention Time (min)Key Considerations
This compound C21H42O2326.57~25-30Branched structure may offer better separation from straight-chain analytes in complex matrices. Its higher molecular weight places it later in the chromatogram, potentially avoiding co-elution with more common, shorter-chain fatty acids.
Pentadecanoic acid (C15:0) C15H30O2242.40~15-20Widely used and commercially available. May be present in trace amounts in some biological samples, particularly from ruminants.
Heptadecanoic acid (C17:0) C17H34O2270.46~20-25Another common straight-chain OCFA standard. Similar to C15:0, it can be found in trace levels in certain dietary sources.
Nonadecanoic acid (C19:0) C19H38O2298.51~22-28A longer-chain OCFA that elutes later, which can be beneficial for avoiding overlap with a wide range of endogenous fatty acids.

Experimental Protocols

Accurate quantification of fatty acids requires meticulous sample preparation and a validated analytical method. The following protocols provide a detailed methodology for the analysis of fatty acids using GC-MS with an OCFA internal standard.

Experimental Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation

This protocol describes the acid-catalyzed transesterification of fatty acids from a lipid extract.

Materials:

  • Lipid extract in a glass tube

  • Internal standard solution (e.g., 1 mg/mL this compound in chloroform:methanol 2:1, v/v)

  • Methanolic HCl (1.25 M)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Nitrogen gas supply

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add a known amount of the internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes.

  • Add 2 mL of methanolic HCl to the tube.

  • Cap the tube tightly and heat at 85°C for 1 hour to facilitate the transesterification reaction.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.

  • Dry the hexane extract over anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a typical GC-MS method for the separation and quantification of FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full scan (m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification.

Mandatory Visualizations

The following diagrams illustrate key biological pathways and experimental workflows relevant to the analysis and function of odd-chain fatty acids.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Lipid Extraction Lipid Extraction Addition of\nInternal Standard\n(e.g., this compound) Addition of Internal Standard (e.g., this compound) Lipid Extraction->Addition of\nInternal Standard\n(e.g., this compound) Transesterification\n(FAME Synthesis) Transesterification (FAME Synthesis) Addition of\nInternal Standard\n(e.g., this compound)->Transesterification\n(FAME Synthesis) FAME Synthesis FAME Synthesis GC Separation GC Separation FAME Synthesis->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification of\nFatty Acids Quantification of Fatty Acids Data Analysis->Quantification of\nFatty Acids

Caption: Experimental workflow for fatty acid analysis using an internal standard.

odd_chain_metabolism Odd-Chain Fatty Acid\n(e.g., C17:0) Odd-Chain Fatty Acid (e.g., C17:0) β-Oxidation β-Oxidation Odd-Chain Fatty Acid\n(e.g., C17:0)->β-Oxidation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle β-Oxidation->Propionyl-CoA Acetyl-CoA (n-1)/2 Acetyl-CoA (n-1)/2 β-Oxidation->Acetyl-CoA (n-1)/2 Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase

Caption: Metabolism of odd-chain fatty acids.

ppar_signaling Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) PPARα/δ PPARα/δ Pentadecanoic Acid (C15:0)->PPARα/δ Agonism AMPK AMPK Pentadecanoic Acid (C15:0)->AMPK Activation Gene Expression Gene Expression PPARα/δ->Gene Expression Upregulation of target genes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Increased Gene Expression->Fatty Acid Oxidation

Caption: Signaling pathway involving pentadecanoic acid (C15:0).[1]

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of fatty acids. This compound, with its unique branched structure and high molecular weight, presents a robust alternative to more commonly used straight-chain odd-chain fatty acids like pentadecanoic and heptadecanoic acid. Its distinct chromatographic behavior can be particularly advantageous in complex biological matrices where co-elution with endogenous fatty acids is a concern. Researchers should validate their chosen internal standard within their specific analytical method to ensure the highest level of accuracy and precision in their results.

References

A Comparative Guide to the Biological Activity of 19-Methyleicosanoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 19-methyleicosanoic acid, a branched-chain fatty acid, with other key fatty acids. The information is compiled from various studies to offer a comprehensive overview for research and drug development purposes.

Introduction to Fatty Acid Diversity

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and signaling molecules. Their biological functions are intricately linked to their chemical structures, including chain length, degree of saturation, and branching. This guide focuses on comparing this compound, a long-chain anteiso-branched-chain fatty acid (BCFA), with representative straight-chain saturated (palmitic acid), monounsaturated (oleic acid), and polyunsaturated (arachidonic acid) fatty acids. While direct comparative experimental data for this compound is limited, this guide draws on information from its close structural analog, 18-methyleicosanoic acid (18-MEA), and other BCFAs to provide a contextual comparison.

Structural vs. Signaling Roles: A Tale of Two Fatty Acid Types

This compound: A Key to Surface Integrity

The primary documented role of this compound and its close analog, 18-MEA, is structural. 18-MEA is the most abundant fatty acid covalently bound to the cuticle of mammalian hair, forming a protective, hydrophobic layer. This layer is crucial for maintaining the integrity and water-repellent properties of the hair fiber. Removal of this fatty acid layer leads to a hydrophilic hair surface.[1] This suggests that the principal biological activity of this compound is likely related to the formation and maintenance of biological barriers, such as the skin's surface.

Other Fatty Acids: Masters of Metabolism and Signaling

In contrast, straight-chain fatty acids are deeply integrated into cellular metabolism and signaling.

  • Palmitic Acid (Saturated): A major component of cellular lipids, palmitic acid is a key player in energy storage and can be a substrate for the synthesis of other lipids. However, excessive levels of palmitic acid have been linked to cellular stress and cytotoxicity in various cell types, including microglia and retinal pigment epithelial cells.[2][3] It has been shown to induce apoptosis in human leukemic cells.[4]

  • Oleic Acid (Monounsaturated): This fatty acid is also crucial for membrane fluidity and energy storage. Interestingly, oleic acid can counteract the cytotoxic effects of palmitic acid.[2] In skin biology, oleic acid has been shown to enhance the differentiation of keratinocytes.[5]

  • Arachidonic Acid (Polyunsaturated): A vital component of cell membranes, arachidonic acid is a precursor to a vast array of signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.). These molecules are potent regulators of inflammation and immune responses.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the known biological activities of these fatty acid classes. Due to the limited direct data on this compound, the information for BCFAs is generalized from studies on other iso- and anteiso-branched-chain fatty acids.

Table 1: General Biological Roles

Fatty Acid ClassPrimary Biological Role(s)
Branched-Chain (e.g., this compound) Structural component of surface barriers (e.g., hair cuticle)[1]
Saturated (e.g., Palmitic Acid) Energy storage, membrane structure, potential lipotoxicity at high levels[2][3]
Monounsaturated (e.g., Oleic Acid) Membrane fluidity, energy storage, cytoprotective effects[2][5]
Polyunsaturated (e.g., Arachidonic Acid) Precursor to inflammatory and anti-inflammatory signaling molecules (eicosanoids)

Table 2: Effects on Gene Expression in Liver Cells (HepG2)

GeneIso-BCFA (14-methylpentadecanoic acid)Anteiso-BCFA (12-methyltetradecanoic acid)
FASN (Fatty Acid Synthase) Decreased Expression[6][7][8]Increased Expression[6][7][8]
SREBP1 (Sterol Regulatory Element-Binding Protein 1) Decreased Expression[6][7][8]No Significant Effect[6][7][8]
CRP (C-reactive protein) Decreased Expression[6][7][8]Increased Expression[6][7][8]
IL-6 (Interleukin-6) Decreased Expression[6][7][8]Increased Expression[6][7][8]

Table 3: Effects on Gene Expression in Human Adipocytes

GeneIso-BCFA (14-methylpentadecanoic acid)Anteiso-BCFA (12-methyltetradecanoic acid)
FASN (Fatty Acid Synthase) Increased Expression[9][10][11]No Significant Effect[9][10][11]
SREBP1c (Sterol Regulatory Element-Binding Protein 1c) Decreased Expression[9][10][11]No Significant Effect[9][10][11]
SCD1 (Stearoyl-CoA Desaturase) Decreased Expression[9][10][11]Decreased Expression[9][10][11]
COX-2 (Cyclooxygenase 2) Decreased Expression (at high conc.)[9][10][11]No Significant Effect[9][10][11]
ALOX-15 (Lipoxygenase 15) Decreased Expression[9][10][11]Decreased Expression[9][10][11]
IL-6 (Interleukin-6) Decreased Expression[9][10][11]Decreased Expression[9][10][11]

Signaling Pathways and Experimental Workflows

Differential Regulation of Gene Expression by BCFAs

The data suggests that different isomers of BCFAs can have opposing effects on genes related to lipid metabolism and inflammation. Iso-BCFAs appear to have anti-inflammatory and lipid-lowering effects in liver cells, while anteiso-BCFAs may promote inflammation and lipid synthesis in the same cell type. This highlights the nuanced biological activities of structurally similar fatty acids.

BCFA_Gene_Regulation cluster_iso Iso-BCFA (e.g., 14-methylpentadecanoic acid) cluster_anteiso Anteiso-BCFA (e.g., 12-methyltetradecanoic acid) iso_bcfa Iso-BCFA fasn_iso FASN iso_bcfa->fasn_iso down-regulates srebp1_iso SREBP1 iso_bcfa->srebp1_iso down-regulates crp_iso CRP iso_bcfa->crp_iso down-regulates il6_iso IL-6 iso_bcfa->il6_iso down-regulates anteiso_bcfa Anteiso-BCFA fasn_anteiso FASN anteiso_bcfa->fasn_anteiso up-regulates crp_anteiso CRP anteiso_bcfa->crp_anteiso up-regulates il6_anteiso IL-6 anteiso_bcfa->il6_anteiso up-regulates

Caption: Differential effects of iso- and anteiso-BCFAs on gene expression in liver cells.

General Experimental Workflow for Assessing Fatty Acid Effects on Gene Expression

The following diagram outlines a typical workflow for studying the effects of fatty acids on gene expression in a cell culture model.

Experimental_Workflow start Cell Culture (e.g., HepG2, Adipocytes) treatment Fatty Acid Treatment (e.g., BCFA, Palmitic Acid) Various Concentrations start->treatment incubation Incubation (e.g., 24-48 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction rt_qpcr Reverse Transcription & Quantitative PCR (RT-qPCR) rna_extraction->rt_qpcr data_analysis Data Analysis (Relative Gene Expression) rt_qpcr->data_analysis end Conclusion on Gene Regulation data_analysis->end

Caption: Workflow for analyzing fatty acid effects on gene expression.

Detailed Experimental Protocols

1. Cell Culture and Fatty Acid Treatment (for Gene Expression Analysis)

  • Cell Lines: Human hepatoma (HepG2) cells or differentiated human visceral adipocytes are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Fatty Acid Preparation: Fatty acids are dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. These are then complexed with fatty acid-free bovine serum albumin (BSA) in the culture medium to ensure solubility and cellular uptake.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with medium containing the fatty acid-BSA complex at various concentrations (e.g., 1 µM to 100 µM). Control cells are treated with BSA vehicle alone.

  • Incubation: Cells are incubated with the fatty acids for a specified period, typically 24 to 48 hours, to allow for changes in gene expression.

2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The relative expression of target genes (e.g., FASN, SREBP1, CRP, IL-6) is quantified by qRT-PCR using a fluorescent dye (e.g., SYBR Green) and gene-specific primers. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.

  • Data Analysis: The relative changes in gene expression are calculated using the 2-ΔΔCt method.

3. Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate and treated with different concentrations of the fatty acid of interest.

    • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Conclusion

The biological activity of this compound appears to be primarily structural, contributing to the protective barrier of tissues like hair. This contrasts sharply with the well-established metabolic and signaling roles of common straight-chain fatty acids. However, emerging research on other branched-chain fatty acids suggests that they can have significant and often isomer-specific effects on cellular processes like lipid metabolism and inflammation. The differential effects of iso- and anteiso-BCFAs on gene expression in liver and fat cells indicate a complexity that warrants further investigation. Future research should focus on directly characterizing the biological activities of this compound in various cell models to determine if it possesses signaling functions beyond its structural role and to explore its potential therapeutic applications.

References

A Comparative Guide to Iso- and Anteiso-Fatty Acids: Structure, Properties, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of iso- and anteiso-fatty acids, two classes of branched-chain fatty acids (BCFAs) that play crucial roles in microbial physiology and are of growing interest in various fields of research. This document outlines their key structural differences, comparative physical properties, and distinct impacts on cell membrane dynamics, supported by experimental data and detailed methodologies.

Structural Distinctions

Iso- and anteiso-fatty acids are characterized by a methyl group located near the terminus of their acyl chain. The position of this methyl branch is the defining structural difference between the two:

  • Iso-fatty acids possess a methyl group on the penultimate carbon atom (the second to last carbon) from the methyl end of the fatty acid chain.

  • Anteiso-fatty acids have a methyl group on the antepenultimate carbon atom (the third to last carbon) from the methyl end.

This seemingly minor difference in methyl group placement has significant consequences for their three-dimensional structure and how they pack within a lipid bilayer.

Structural Comparison of Fatty Acids cluster_straight Straight-Chain Fatty Acid (e.g., Palmitic Acid, C16:0) cluster_iso Iso-Fatty Acid (e.g., iso-Heptadecanoic Acid, iso-C17:0) cluster_anteiso Anteiso-Fatty Acid (e.g., anteiso-Heptadecanoic Acid, anteiso-C17:0) straight_chain CH₃-(CH₂)₁₄-COOH iso_chain CH₃-CH(CH₃)-(CH₂)₁₃-COOH anteiso_chain CH₃-CH₂-CH(CH₃)-(CH₂)₁₂-COOH

Caption: Structural formulas of straight-chain, iso-, and anteiso-fatty acids.

Comparative Physical Properties

The positioning of the methyl group significantly influences the physical properties of these fatty acids, most notably their melting points. The kink introduced by the methyl branch disrupts the orderly packing of the fatty acid chains, with the anteiso-branch causing a greater disruption than the iso-branch. This leads to lower melting points compared to their straight-chain counterparts.

Fatty AcidAbbreviationMelting Point (°C)
Myristic Acid (C14:0)n-C14:054.4
Iso-tetradecanoic acidiso-C14:049.5
Anteiso-tridecanoic acidanteiso-C13:025.5 - 26.5
Pentadecanoic Acid (C15:0)n-C15:052.3
Iso-pentadecanoic acidiso-C15:051.5
Anteiso-pentadecanoic acidanteiso-C15:025.0 - 26.0
Palmitic Acid (C16:0)n-C16:062.9
Iso-hexadecanoic acidiso-C16:061.5
Anteiso-hexadecanoic acidanteiso-C16:040.0 - 41.0
Heptadecanoic Acid (C17:0)n-C17:061.3
Iso-heptadecanoic acidiso-C17:060.5
Anteiso-heptadecanoic acidanteiso-C17:038.5 - 39.5

Impact on Cell Membrane Fluidity

A primary biological role of iso- and anteiso-fatty acids is the regulation of cell membrane fluidity, particularly in bacteria. The degree of membrane fluidity is critical for various cellular processes, including the function of membrane-bound proteins and transport across the membrane.

  • Anteiso-fatty acids are more effective at increasing membrane fluidity compared to their iso-counterparts.[1] The location of the methyl group in the anteiso position creates a more significant disruption in the packing of the acyl chains within the membrane, leading to a more disordered and fluid state.[1]

  • Iso-fatty acids , while also contributing to membrane fluidity, have a less pronounced effect due to the methyl branch being closer to the end of the acyl chain, which allows for more ordered packing compared to anteiso-fatty acids.

This property is particularly important for microorganisms that experience temperature fluctuations. For instance, bacteria such as Listeria monocytogenes increase their proportion of anteiso-fatty acids to maintain membrane fluidity and function at low temperatures.[1]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine and compare the melting points of iso- and anteiso-fatty acids.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified fatty acid sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a temperature well above its expected melting point (e.g., 80°C) for 5-10 minutes to erase any previous thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected melting point (e.g., -50°C) to ensure complete crystallization.

    • Hold the sample at the low temperature for 5 minutes.

    • Heat the sample at a controlled rate (e.g., 5°C/min or 10°C/min) through its melting range to a final temperature above the melting point (e.g., 80°C).

  • Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the endothermic melting event. The onset and completion temperatures of the melt can also be recorded.

Measurement of Membrane Fluidity using Laurdan Fluorescence Spectroscopy

Objective: To assess the effect of iso- and anteiso-fatty acid incorporation on the fluidity of model membranes (liposomes).

Methodology:

  • Liposome (B1194612) Preparation: Prepare liposomes incorporating the fatty acid of interest. This can be done by the thin-film hydration method followed by extrusion to create unilamellar vesicles of a defined size.

  • Laurdan Staining: Add the fluorescent probe Laurdan to the liposome suspension at a final concentration of 1-5 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the lipid bilayers.

  • Fluorescence Measurement:

    • Use a fluorescence spectrophotometer or plate reader with temperature control.

    • Set the excitation wavelength to 350 nm.

    • Record the emission intensity at two wavelengths: 440 nm (characteristic of Laurdan in a more ordered, gel-phase environment) and 490 nm (characteristic of Laurdan in a more disordered, liquid-crystalline phase environment).

  • Data Analysis: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) A lower GP value indicates higher membrane fluidity.

Biosynthesis of Iso- and Anteiso-Fatty Acids

The biosynthesis of branched-chain fatty acids initiates from branched-chain amino acids. The specific amino acid precursor determines whether an iso- or anteiso-fatty acid is synthesized.

  • Iso-fatty acids are derived from the degradation of leucine and valine .

  • Anteiso-fatty acids are derived from the degradation of isoleucine .

The initial steps involve the conversion of these amino acids to their corresponding α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoA primers. These primers are subsequently elongated by the fatty acid synthase (FAS) system.

cluster_iso Iso-Fatty Acid Synthesis cluster_anteiso Anteiso-Fatty Acid Synthesis Leucine Leucine iso_valeryl_CoA iso_valeryl_CoA Leucine->iso_valeryl_CoA Branched-chain amino acid transaminase iso_fatty_acid Iso-Fatty Acids iso_valeryl_CoA->iso_fatty_acid Fatty Acid Synthase (FAS) Valine Valine isobutyryl_CoA isobutyryl_CoA Valine->isobutyryl_CoA Branched-chain amino acid transaminase isobutyryl_CoA->iso_fatty_acid Fatty Acid Synthase (FAS) Isoleucine Isoleucine alpha_keto_beta_methylvalerate alpha_keto_beta_methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain amino acid transaminase two_methylbutyryl_CoA two_methylbutyryl_CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase anteiso_fatty_acid Anteiso-Fatty Acids two_methylbutyryl_CoA->anteiso_fatty_acid Fatty Acid Synthase (FAS)

Caption: Biosynthetic pathways of iso- and anteiso-fatty acids from amino acid precursors.

Conclusion

The structural isomerism between iso- and anteiso-fatty acids, dictated by the position of a single methyl group, leads to significant differences in their physical properties and biological functions. Anteiso-fatty acids have a more profound effect on increasing membrane fluidity due to greater steric hindrance, a property crucial for microbial adaptation to cold environments. Understanding these differences is vital for researchers in microbiology, lipidomics, and drug development, particularly in the context of antimicrobial strategies targeting bacterial membranes and the study of environmental adaptation in microorganisms. The provided experimental protocols offer a foundation for the quantitative analysis of these important biomolecules.

References

A Comparative Purity Analysis of Commercial 19-Methyleicosanoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive evaluation of commercially available 19-Methyleicosanoic acid, a long-chain branched fatty acid, comparing its purity with a common alternative, 18-Methyleicosanoic acid. This analysis is supported by established experimental protocols for purity determination.

Introduction to this compound and Its Significance

This compound is a saturated fatty acid with a methyl group at the 19th carbon. While its specific biological roles are an area of ongoing research, branched-chain fatty acids are known to be integral components of cell membranes and can influence membrane fluidity and signaling pathways. An isomer, 18-methyleicosanoic acid (18-MEA), is a well-known component of the outer layer of the hair cuticle, contributing to its hydrophobicity. Given their structural similarities, the purity of these compounds is critical to ensure the validity of experimental results in lipidomics, cell biology, and drug discovery.

Commercial Availability and Stated Purity

A survey of prominent chemical suppliers reveals the availability and stated purity of this compound and its alternative, 18-Methyleicosanoic acid.

CompoundSupplierProduct NumberStated Purity
This compound Larodan11-2019>98%[1]
18-Methyleicosanoic acid Larodan11-2018>99%[2]
18-Methyleicosanoic acid Cayman Chemical11009≥95%[3][4]
18-Methyleicosanoic acid MedchemExpressHY-121950>95%
18-Methyleicosanoic acid BiomolCAY-11009>95%[5]
18-Methyleicosanoic acid Bertin Bioreagent11009Not Specified

Note: Purity claims are as stated by the suppliers and have not been independently verified for this guide. Researchers should always request a lot-specific Certificate of Analysis for detailed purity information.

Potential Impurities in Commercial Fatty Acids

The synthesis and purification of long-chain fatty acids can result in several types of impurities. For this compound, potential impurities could include:

  • Positional Isomers: Other isomers of methyleicosanoic acid.

  • Homologs: Fatty acids with shorter or longer carbon chains.

  • Unsaturated Analogs: Fatty acids with one or more double bonds.

  • Residual Solvents: Solvents used during synthesis and purification.

  • Oxidation Products: Aldehydes, ketones, and other products of lipid peroxidation.

Experimental Protocols for Purity Evaluation

The most common and reliable method for determining the purity of fatty acids is Gas Chromatography-Mass Spectrometry (GC-MS) after conversion to their more volatile Fatty Acid Methyl Esters (FAMEs).

Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol is a standard procedure for the esterification of fatty acids prior to GC-MS analysis.

Materials:

  • Fatty acid sample (e.g., this compound)

  • Boron trifluoride-methanol solution (14% BF3 in methanol)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh approximately 1-5 mg of the fatty acid sample into a screw-cap glass test tube.

  • Add 1 mL of 14% BF3-methanol solution to the tube.

  • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This protocol provides typical parameters for the analysis of C21 branched-chain FAMEs.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent; 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless for trace analysis

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp to 240°C at 5°C/min

    • Hold at 240°C for 10 minutes

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Scan Mode: Full scan

Data Analysis:

The purity of the this compound is determined by the relative peak area of its corresponding FAME in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.

Visualizing the Scientific Context

To provide a deeper understanding of the experimental workflow and the potential metabolic fate of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow for Purity Evaluation

G cluster_sample Sample Preparation cluster_analysis Analytical Procedure cluster_results Results Sample Commercial this compound Derivatization Esterification to FAMEs Sample->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Inject Sample Data_Analysis Data Acquisition and Processing GC_MS->Data_Analysis Purity Purity Determination (% Area) Data_Analysis->Purity Impurity Impurity Identification Data_Analysis->Impurity

Workflow for Purity Analysis
Hypothetical Metabolic Pathway of this compound

Since this compound has a methyl branch near the end of its carbon chain, it may undergo alpha-oxidation if the methyl group at the beta-carbon sterically hinders the standard beta-oxidation pathway. The following diagram illustrates this hypothetical metabolic process.

G cluster_pathway Peroxisomal Alpha-Oxidation Fatty_Acid This compound Activation Activation to 19-Methyleicosanoyl-CoA Fatty_Acid->Activation Acyl-CoA Synthetase Hydroxylation Hydroxylation Activation->Hydroxylation Phytanoyl-CoA Hydroxylase Cleavage Thiolytic Cleavage Hydroxylation->Cleavage 2-Hydroxyphytanoyl-CoA Lyase Oxidation Oxidation Cleavage->Oxidation Aldehyde Dehydrogenase Product Pristanoic Acid Oxidation->Product Beta_Oxidation Enters Beta-Oxidation Product->Beta_Oxidation

Hypothetical Alpha-Oxidation
Logical Comparison of Commercial Products

The decision-making process for selecting a commercial product involves evaluating several key factors beyond just the stated purity.

G Goal Select Optimal Commercial Product Purity Stated Purity Goal->Purity CoA Certificate of Analysis Availability Goal->CoA Price Price per mg Goal->Price Supplier Supplier Reputation Goal->Supplier Application Application Requirements Goal->Application

Product Selection Criteria

Conclusion

The purity of this compound is a critical factor for reliable research outcomes. While suppliers provide a general purity statement, it is imperative for researchers to request and scrutinize the lot-specific Certificate of Analysis to understand the impurity profile. The provided GC-MS protocol offers a robust method for independent verification of purity. When selecting a commercial source, a comprehensive evaluation of stated purity, availability of detailed analytical data, price, and supplier reputation will enable an informed decision that aligns with the specific requirements of the intended research application.

References

A Researcher's Guide to Cross-Validation of Analytical Methods in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, the cross-validation of analytical methods is a critical step to ensure data accuracy, reproducibility, and comparability across different studies and laboratories. This guide provides an objective comparison of common analytical platforms used in lipidomics, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate methods for your research needs.

The field of lipidomics, the large-scale study of lipids in biological systems, employs several powerful analytical techniques. The most prominent among these are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Shotgun Lipidomics (direct infusion mass spectrometry). Each method offers distinct advantages and limitations, and the choice of platform can significantly impact the quantitative and qualitative results of a study. Therefore, rigorous cross-validation is essential to understand the performance of each method and to harmonize data when multiple platforms are used.

Comparison of Analytical Platforms

The selection of an analytical platform in lipidomics is a trade-off between coverage, sensitivity, specificity, and throughput. The following tables summarize the key performance characteristics of LC-MS, GC-MS, and Shotgun Lipidomics based on published experimental data.

Table 1: General Performance Characteristics of Major Lipidomics Platforms

FeatureLC-MSGC-MSShotgun Lipidomics
Lipid Class Coverage Broad (polar and non-polar lipids)Limited (volatile and derivatized lipids, e.g., fatty acids, sterols)Broad (can be tailored by selective ionization)
Sensitivity HighHighModerate to High
Specificity (Isomer Separation) High (separation of isomers is possible)High (excellent for fatty acid methyl esters)Low (isomers are often not resolved)[1]
Throughput ModerateLow to ModerateHigh[2]
Sample Preparation Moderate (lipid extraction)Complex (extraction and derivatization required)Simple (lipid extraction)[1]
Quantitative Accuracy High (with appropriate internal standards)High (for targeted analytes)Good (relies heavily on internal standards for each class)[3]

Table 2: Quantitative Performance Metrics from Cross-Validation Studies

This table presents typical quantitative data from studies comparing different lipidomics platforms. These values can vary depending on the specific lipid class, instrumentation, and experimental conditions.

ParameterLC-MSShotgun LipidomicsInter-Laboratory (LC-MS)
Reproducibility (CV %) < 15% (intra-laboratory)< 20% (intra-laboratory)up to 30% or higher for some lipid classes[4][5]
Number of Quantified Lipids >1000 species[5]>1000 species[5]700-800 species with good agreement[4]
Limit of Detection (LOD) fmol to pmol range[6]pmol rangeNot directly compared
Linear Dynamic Range 3-5 orders of magnitude2-4 orders of magnitudeNot directly compared

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible lipidomics research and successful cross-validation.

Lipid Extraction: A Critical First Step

The choice of lipid extraction method can significantly influence the final lipid profile. Two commonly used methods are the Bligh and Dyer (BD) and the methyl-tert-butyl ether (MTBE) protocols. A cross-validation study has shown that both methods can yield reproducible results, with the MTBE method offering practical advantages for automation due to the lipid fraction being in the upper phase.[4][5]

Bligh and Dyer (BD) Protocol:

  • Homogenize the sample (e.g., plasma, tissue) with a chloroform (B151607):methanol (B129727) mixture (1:2, v/v).

  • Add chloroform and water to induce phase separation.

  • Centrifuge to separate the layers.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for analysis.

Methyl-tert-butyl ether (MTBE) Protocol:

  • Add methanol to the sample.

  • Add MTBE and vortex.

  • Induce phase separation by adding water.

  • Centrifuge to separate the phases.

  • Collect the upper organic phase.

  • Dry the extract and reconstitute for analysis.

Analytical Methods

a) LC-MS Protocol for Global Lipidomics:

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separating lipids based on their hydrophobicity. For separating lipid classes, a HILIC (hydrophilic interaction liquid chromatography) column can be employed.[7][8]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, isopropanol) with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

  • Mass Spectrometry: High-resolution mass spectrometers like Orbitrap or Q-TOF are used for accurate mass measurements. Data-dependent or data-independent acquisition modes are used for MS/MS fragmentation to identify lipids.

  • Quantification: Use of a panel of deuterated internal standards representing different lipid classes is crucial for accurate quantification.[5]

b) GC-MS Protocol for Fatty Acid Analysis:

  • Derivatization: Fatty acids are converted to fatty acid methyl esters (FAMEs) by reaction with a methylating agent (e.g., BF3-methanol). This step is essential to make them volatile for GC analysis.[9]

  • Gas Chromatography: A GC system with a capillary column (e.g., a polar column like a wax column) is used to separate the FAMEs.

  • Mass Spectrometry: A quadrupole or time-of-flight (TOF) mass spectrometer is used for detection and quantification.

  • Quantification: Stable isotope-labeled fatty acids are used as internal standards.

c) Shotgun Lipidomics Protocol:

  • Sample Infusion: The lipid extract is directly infused into the mass spectrometer using a nano-electrospray ionization (nanoESI) source.[2]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap) or a triple quadrupole mass spectrometer is used.

  • Data Acquisition: A series of precursor ion and neutral loss scans are performed to selectively detect different lipid classes.[1]

  • Quantification: A comprehensive set of internal standards, one for each lipid class being analyzed, is essential for accurate quantification due to the lack of chromatographic separation and potential for matrix effects.[3]

Mandatory Visualizations

To better illustrate the workflows and relationships in lipidomics cross-validation, the following diagrams are provided.

CrossValidation_Workflow cluster_planning 1. Study Design & Planning cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analytical Measurement cluster_data 4. Data Processing & Analysis cluster_validation 5. Cross-Validation & Harmonization Plan Define Objectives Select Analytical Platforms Choose Reference Materials (e.g., NIST SRM 1950) SamplePrep Standardized Lipid Extraction (e.g., BD or MTBE protocol) Addition of Internal Standards Plan->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS GCMS GC-MS Analysis SamplePrep->GCMS Shotgun Shotgun Lipidomics SamplePrep->Shotgun DataProc Peak Picking & Integration Lipid Identification Quantification LCMS->DataProc GCMS->DataProc Shotgun->DataProc Stats Statistical Analysis (e.g., CV calculation, PCA) DataProc->Stats Compare Compare Quantitative Results Assess Reproducibility & Accuracy Identify Method-Specific Biases Stats->Compare Harmonize Data Normalization Establish Consensus Values Compare->Harmonize

Caption: Workflow for the cross-validation of analytical methods in lipidomics.

Analytical_Platform_Comparison cluster_advantages Key Advantages cluster_relationships Methodological Relationships LCMS LC-MS High Specificity (Isomer Separation) Broad Lipid Coverage High Sensitivity MS Mass Spectrometry LCMS->MS GCMS GC-MS Excellent for Fatty Acids & Sterols High Specificity Requires Derivatization GCMS->MS Shotgun Shotgun Lipidomics High Throughput Simple Sample Prep Limited Isomer Separation Shotgun->MS LipidExtract Lipid Extraction LipidExtract->LCMS LipidExtract->GCMS LipidExtract->Shotgun

Caption: Comparison of key features of major lipidomics analytical platforms.

Conclusion

The cross-validation of analytical methods is an indispensable practice in lipidomics to ensure the generation of high-quality, reliable, and comparable data. While LC-MS offers a balance of broad coverage and high specificity, shotgun lipidomics provides high throughput, and GC-MS excels in the analysis of specific lipid classes like fatty acids. The choice of method should be guided by the specific research question, the lipid classes of interest, and the required level of quantitative accuracy and throughput. By employing standardized protocols, appropriate internal standards, and reference materials, researchers can confidently compare and integrate data from different platforms, ultimately leading to more robust and impactful findings in the study of lipids in health and disease. Rigorous validation is not just a technical exercise but a cornerstone of good scientific practice in the "-omics" era.[10]

References

Safety Operating Guide

Navigating the Disposal of 19-Methyleicosanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Compound: 19-Methyleicosanoic Acid

This compound (CAS No. 59708-73-5) is a branched-chain saturated fatty acid.[1][2] Based on information for the closely related compound, 18-methyleicosanoic acid, it is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] However, it is imperative to handle all laboratory chemicals with care and to follow established safety protocols.

Immediate Safety and Handling Precautions

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is used. This includes safety glasses with side shields, gloves, and a lab coat.[3] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Flush eyes with water as a precaution.

  • Skin Contact: Wash off with soap and plenty of water.

  • Inhalation: Move the person into fresh air.

  • Ingestion: Rinse mouth with water. Consult a physician.[3]

Step-by-Step Disposal Protocol

The disposal of this compound, which is a solid at room temperature, should be approached with the understanding that it is likely a non-hazardous waste.[4][5][6] However, institutional and local regulations must always be the final authority.

Step 1: Institutional Policy Verification

The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's specific waste disposal guidelines.[7] They will provide definitive instructions based on local regulations and facility capabilities.

Step 2: Waste Characterization

Determine if the this compound waste is pure or mixed with other substances. If it is mixed with hazardous materials (e.g., solvents, heavy metals), it must be treated as hazardous waste.

Step 3: Disposal of Uncontaminated this compound

For pure, uncontaminated this compound, the following disposal options are generally acceptable for non-hazardous solid waste:

  • Solid Waste Disposal: As a solid, this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained.[4][5]

    • Place the solid waste in a sealed, clearly labeled container.

    • The label should indicate the contents ("this compound, non-hazardous solid waste") and the date.

    • Dispose of the sealed container in the designated laboratory solid waste stream.

  • Incineration: If your institution's waste management program includes incineration for chemical waste, this is also a suitable option.

Step 4: Disposal of Contaminated this compound

If the this compound is contaminated with hazardous substances, it must be disposed of as hazardous waste.

  • Collect the contaminated waste in a designated, compatible, and properly labeled hazardous waste container.

  • The label must clearly identify all constituents of the waste mixture.

  • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.

Decision-Making Parameters for Disposal

The following table summarizes the key parameters to consider when deciding on the appropriate disposal route for this compound.

ParameterConsiderationRecommended Action
Purity of Waste Is the this compound mixed with any other chemicals?If pure, treat as non-hazardous solid waste. If contaminated with hazardous materials, manage as hazardous waste.
Physical State Is the waste in solid or liquid form?As a solid, dispose of in the designated solid waste stream. If dissolved in a non-hazardous solvent, it may be eligible for drain disposal with copious amounts of water, pending institutional approval.[5][8]
Institutional Guidelines What are the specific waste disposal policies of your laboratory and institution?Always adhere to the established protocols of your organization's EHS office.
Local Regulations What are the municipal and state regulations for chemical waste disposal?Ensure compliance with all local environmental regulations.

Experimental Workflow for Disposal Decision

The following diagram illustrates the logical workflow for determining the proper disposal method for this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_contaminated Is the waste contaminated with hazardous substances? consult_ehs->is_contaminated hazardous_waste Dispose of as Hazardous Waste is_contaminated->hazardous_waste Yes solid_waste_disposal Dispose of as Non-Hazardous Solid Waste is_contaminated->solid_waste_disposal No end End of Process hazardous_waste->end solid_waste_disposal->end

References

Essential Safety and Logistical Information for Handling 19-Methyleicosanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Prudent laboratory practices necessitate treating 19-Methyleicosanoic acid with care, despite some conflicting safety data. The following guidance prioritizes user safety by adhering to the more stringent recommendations for similar long-chain fatty acids.

Based on available safety data for structurally similar compounds, this compound may cause eye, skin, and respiratory tract irritation.[1] It may also be harmful if inhaled, swallowed, or absorbed through the skin.[1] Therefore, implementing appropriate engineering controls and utilizing personal protective equipment is crucial to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following equipment should be worn at all times when working with this compound, particularly in its powdered form:

  • Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory to protect against dust particles and potential splashes.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[2] Gloves must be inspected before use and disposed of properly after handling the substance.[1] Always wash hands thoroughly after removing gloves.[3]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin contact.[1] When handling larger quantities, a chemical-resistant apron may be necessary.[2]

  • Respiratory Protection: To avoid inhalation of dust particles, work should be conducted in a well-ventilated area, preferably within a laboratory fume hood or with mechanical exhaust.[1] For situations where dust formation is unavoidable, a NIOSH-approved N-95 or N-100 particulate respirator should be used.[3]

Operational Plan

Follow these procedural steps for the safe handling of this compound from receipt to use:

  • Preparation and Area Designation:

    • Before handling, ensure the designated workspace, typically a fume hood, is clean and uncluttered.

    • Verify that a certified safety shower and eyewash station are readily accessible.[2]

    • Assemble all necessary equipment and PPE.

  • Handling the Compound:

    • When weighing or transferring the solid compound, do so carefully to minimize dust generation.

    • Use spatulas and other appropriate tools for transfer.

    • Keep containers of the chemical closed when not in use.

  • In Case of a Spill:

    • For small spills, trained personnel wearing appropriate PPE should gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for disposal.[4]

    • For larger spills, evacuate the area and contact the institution's environmental health and safety department.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all unused this compound and materials significantly contaminated with it (e.g., paper towels from a spill cleanup) in a clearly labeled, sealed, and appropriate waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Arrange for disposal through your institution's hazardous waste management program.

  • Contaminated PPE:

    • Used gloves and other disposable PPE should be placed in a designated waste container for hazardous materials.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

Quantitative Data Summary

The following table summarizes key physical and safety information for similar long-chain fatty acids. Data for this compound itself is limited; therefore, data for 18-Methyleicosanoic acid is provided as a reference.

PropertyDataReference
Chemical Name 18-Methyleicosanoic Acid[1]
CAS Number 36332-93-1[1]
Appearance SolidN/A
Melting Point 57 - 58 °C (134 - 136 °F)[1]
Solubility Insoluble in water[1]
Stability Stable under recommended storage conditions[1]
Incompatibilities Strong oxidizing agents[1]
Hazardous Decomposition Carbon oxides (under fire conditions)[1]

Experimental Workflow: Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_area Designate & Clean Work Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE: Gloves, Goggles, Lab Coat, Respirator gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound Carefully don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp spill Spill? weigh_transfer->spill collect_waste Collect Solid Waste & Contaminated Materials perform_exp->collect_waste clean_area Clean & Decontaminate Work Area collect_waste->clean_area collect_liquid Collect Liquid Waste (if applicable) collect_liquid->clean_area doff_ppe Doff & Dispose of PPE clean_area->doff_ppe spill->perform_exp No spill_proc Follow Spill Cleanup Procedure spill->spill_proc Yes

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
19-Methyleicosanoic acid
Reactant of Route 2
Reactant of Route 2
19-Methyleicosanoic acid

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